molecular formula C7H15BO2 B15125652 Methylboronic acid pinacol ester-d3

Methylboronic acid pinacol ester-d3

Cat. No.: B15125652
M. Wt: 145.02 g/mol
InChI Key: FOQJHZPURACERJ-VPYROQPTSA-N
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Description

Methylboronic acid pinacol ester-d3 is a useful research compound. Its molecular formula is C7H15BO2 and its molecular weight is 145.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15BO2

Molecular Weight

145.02 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3

InChI Key

FOQJHZPURACERJ-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])B1OC(C(O1)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methylboronic Acid Pinacol Ester-d3: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Methylboronic acid pinacol (B44631) ester-d3, a deuterated organoboron compound of significant interest in synthetic chemistry and drug discovery. This document includes detailed data, experimental protocols, and visualizations to support researchers in their work with this versatile reagent.

Chemical Properties and Structure

Methylboronic acid pinacol ester-d3, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane, is the deuterated isotopologue of methylboronic acid pinacol ester.[1] The incorporation of deuterium (B1214612) in the methyl group offers a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative analyses.[2]

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog are summarized in the table below for easy comparison. The properties of the non-deuterated compound are often used as a close approximation due to the minimal impact of deuterium substitution on most physical characteristics.

PropertyThis compoundMethylboronic acid pinacol ester
Molecular Formula C₇H₁₂D₃BO₂C₇H₁₅BO₂
Molecular Weight 145.02 g/mol [1][2]142.01 g/mol [3]
CAS Number 2413695-26-6[1]94242-85-0[3]
Appearance Colorless to pale yellow liquid or solid[4]Colorless to light yellow liquid[5]
Boiling Point Not explicitly reported120-122 °C at 747 mmHg[3]
Density Not explicitly reported0.88 ± 0.1 g/cm³ (20 °C, 760 Torr)[6]
Refractive Index Not explicitly reported1.4003 (20 °C)[6]
Flash Point Not explicitly reported31.3 ± 18.7 °C[6]
Structural Information

The structure of this compound is characterized by a five-membered dioxaborolane ring, which enhances its stability and handling properties compared to the free boronic acid.[4]

IdentifierValue
IUPAC Name 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane[1]
InChI InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3[1]
SMILES CC1(C)OB(C([2H])([2H])[2H])OC1(C)C
Spectroscopic Data (Reference Data for Non-Deuterated Analog)
SpectrumData for Methylboronic acid pinacol ester
¹H NMR (400 MHz, CDCl₃) δ 1.26 (s, 12H), 0.26 (s, 3H)[7]
¹³C NMR (100 MHz, CDCl₃) δ 83.0, 24.9 (Methyl peak, broadened by B, not assigned)[7]
¹¹B NMR (160 MHz, CDCl₃) δ 33[7]
HRMS (EI-TOF) m/z calcd for [M]⁺ (C₇H₁₅O₂B) 142.1165; found 142.1169[7]

Experimental Protocols

Synthesis of Methylboronic Acid Pinacol Ester (Non-Deuterated Analog)

This protocol describes the synthesis of the non-deuterated analog, which can be adapted for the synthesis of the d3-variant by using a deuterated methylating agent.

Materials:

Procedure: [7]

  • In a suitable flask, dissolve methylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in diethyl ether.

  • Add magnesium sulfate (1.0 equiv.) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure methylboronic acid pinacol ester.

Synthesis of Methylboronic Acid Pinacol Ester.
Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the introduction of a deuterated methyl group onto aromatic and heteroaromatic scaffolds.

General Protocol:

  • Reactants: Aryl or vinyl halide (1.0 equiv.), this compound (1.2-2.0 equiv.)

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base: Aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-CD3 Ar-Pd(II)-CD3 Ln Transmetalation->Ar-Pd(II)-CD3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-CD3->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-CD3 Ar-CD3 Reductive_Elimination->Ar-CD3 Boronate CD3-B(pin)-d3 Boronate->Transmetalation Ar-X Ar-X Base Base Base->Transmetalation

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Applications in Drug Development

The use of deuterated compounds in drug development has gained significant attention due to the "deuterium effect," which can alter the pharmacokinetic properties of a drug by slowing its metabolism. This compound serves as a key building block for introducing deuterated methyl groups into potential drug candidates.

Key Applications:

  • Metabolic Stability Studies: Replacing a methyl group with a trideuteriomethyl group can slow down cytochrome P450-mediated oxidation, a common metabolic pathway. This allows for the investigation of metabolic hotspots in a drug molecule.

  • Pharmacokinetic Profile Enhancement: By reducing the rate of metabolic clearance, deuteration can lead to a longer half-life, increased exposure, and potentially a lower required dose of the drug.

  • Internal Standards: Due to its distinct mass, this compound and its derivatives are excellent internal standards for quantitative analysis by mass spectrometry (LC-MS or GC-MS).[2]

Safety and Handling

This compound and its non-deuterated analog are flammable liquids and vapors and can cause skin and eye irritation.[1] It is important to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements: [1]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in introducing a deuterated methyl group via robust methods like the Suzuki-Miyaura cross-coupling reaction makes it an important tool for investigating and optimizing the metabolic and pharmacokinetic properties of drug candidates. Proper handling and storage procedures are essential for its safe and effective use in the laboratory.

References

Understanding the Kinetic Isotope Effect of Methylboronic Acid Pinacol Ester-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, particularly in the context of C-H bond activation, a common metabolic pathway for many drug candidates. This guide provides a comprehensive overview of the kinetic isotope effect, with a specific focus on methylboronic acid pinacol (B44631) ester-d3, a deuterated compound with significant potential in mechanistic studies.

The Core Concept: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2][3] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequency of chemical bonds.[1][4] A bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[4] Consequently, if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction, a change in the reaction rate will be observed.[5]

The KIE is typically expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH):

KIE = kL / kH [1]

  • Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step.[2][5] For the cleavage of a C-H bond, the substitution of hydrogen with deuterium (B1214612) (a C-D bond) typically results in a KIE (kH/kD) greater than 1, often in the range of 2-7.[2][3]

  • Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[5] These effects are generally smaller than primary KIEs.[1]

In drug development, leveraging the KIE by introducing deuterium at metabolically vulnerable C-H positions can slow down metabolism, thereby improving the pharmacokinetic profile of a drug.[1][6]

KIE in the Context of Organoboron Chemistry

Organoboron compounds are versatile intermediates in organic synthesis, and understanding their reaction mechanisms is crucial for developing new synthetic methodologies. The substitution of hydrogen with deuterium in organoboranes is a powerful technique for elucidating these mechanisms.[4] For instance, in palladium-catalyzed C-H activation reactions involving boronic acids, a significant KIE suggests that C-H bond cleavage is the rate-determining step.[7]

Methylboronic acid pinacol ester is a commonly used reagent in organic synthesis.[8] Its deuterated analog, methylboronic acid pinacol ester-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, serves as an excellent probe for studying reactions involving the activation of the methyl C-H bonds.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from a competitive experiment designed to determine the KIE for a reaction involving methylboronic acid pinacol ester and its deuterated analog. In such an experiment, a 1:1 mixture of the two isotopic compounds is subjected to the reaction conditions, and the relative consumption of the reactants or formation of the products is monitored.

ParameterValueDescription
Initial [MBPE] / [MBPE-d3] Ratio 1.00Equimolar starting concentrations of methylboronic acid pinacol ester (MBPE) and its deuterated analog (MBPE-d3).
Reaction Conversion 10%The reaction is quenched at low conversion to ensure accurate KIE determination.
Final [MBPE] / [MBPE-d3] Ratio 0.85The ratio of the remaining unreacted starting materials.
Product [P-H] / [P-D] Ratio 5.88The ratio of the products formed from the non-deuterated and deuterated starting materials.
Calculated KIE (kH/kD) ~5.9Calculated from the product ratio, indicating a significant primary kinetic isotope effect.

Note: The values presented are illustrative and would need to be determined experimentally.

Experimental Protocols

A generalized protocol for determining the intermolecular KIE for a reaction of this compound is provided below. This protocol is based on general methods for KIE determination and would require optimization for a specific reaction.

Objective: To determine the primary kinetic isotope effect for a reaction involving the C-H(D) bond cleavage of the methyl group of methylboronic acid pinacol ester.

Materials:

  • Methylboronic acid pinacol ester

  • This compound[9]

  • Reactant partner(s) and catalyst (as required by the specific reaction)

  • Anhydrous solvent

  • Internal standard for analysis (e.g., dodecane (B42187) for GC analysis)

  • Quenching agent

Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a Nuclear Magnetic Resonance (NMR) spectrometer.

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Preparation of the Reaction Mixture:

    • Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh equimolar amounts of methylboronic acid pinacol ester and this compound into a reaction vessel.

    • Add the anhydrous solvent and the internal standard.

    • Dissolve the components completely.

  • Reaction Initiation and Monitoring:

    • Add the other reactant(s) and the catalyst to the reaction mixture to initiate the reaction.

    • Maintain the reaction at a constant temperature.

    • Monitor the progress of the reaction by periodically taking aliquots, quenching them, and analyzing them by GC or NMR.

  • Reaction Quenching:

    • Quench the reaction at a low conversion (typically 5-10%) to ensure the ratio of reactants does not change significantly from the initial ratio.[1]

  • Analysis:

    • Analyze the quenched reaction mixture using GC-FID, GC-MS, or ¹H NMR spectroscopy.

    • Determine the relative amounts of the unreacted methylboronic acid pinacol ester and this compound, as well as the corresponding products, by integrating the relevant peaks relative to the internal standard.

  • Calculation of the KIE:

    • The KIE can be calculated from the ratio of the products formed or the ratio of the unreacted starting materials using established equations.

Visualizations

Diagram 1: Experimental Workflow for KIE Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep1 Equimolar Mixture of Methylboronic Acid Pinacol Ester & this compound prep2 Add Anhydrous Solvent & Internal Standard prep1->prep2 react1 Add Reactants & Catalyst prep2->react1 react2 Maintain Constant Temperature react1->react2 react3 Monitor Progress (GC/NMR) react2->react3 analysis1 Quench Reaction at Low Conversion react3->analysis1 analysis2 Analyze by GC-MS or NMR analysis1->analysis2 analysis3 Determine Ratios of Reactants and Products analysis2->analysis3 calc1 Calculate KIE (kH/kD) analysis3->calc1

Caption: A generalized workflow for the experimental determination of the kinetic isotope effect.

Diagram 2: Primary Kinetic Isotope Effect in C-H vs. C-D Bond Cleavage

G reactants Reactants ts_h Transition State (C-H) reactants->ts_h C-H Cleavage ts_d Transition State (C-D) reactants->ts_d C-D Cleavage 0,4 0,4 reactants->0,4 0,4.5 0,4.5 reactants->0,4.5 products Products ts_h->products C-H Cleavage ts_d->products C-D Cleavage zpe_h ZPE (C-H) zpe_d ZPE (C-D) ea_h Ea(H) ea_d Ea(D) xaxis Reaction Coordinate yaxis Potential Energy

Caption: Energy profile illustrating the origin of the primary kinetic isotope effect.

Conclusion

The study of the kinetic isotope effect of this compound provides invaluable insights into the mechanisms of reactions involving C-H bond activation. For researchers in drug development and organic synthesis, a thorough understanding and application of KIE studies can lead to the design of more stable and effective molecules and more efficient synthetic routes. The methodologies and concepts outlined in this guide serve as a foundational resource for undertaking such investigations.

References

Harnessing the Deuterium Kinetic Isotope Effect in Boronic Ester-Based Drug Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of deuterated boronic esters in medicinal chemistry.

Introduction

In the landscape of modern drug discovery, medicinal chemists continually seek innovative strategies to enhance the therapeutic profiles of novel and existing drug candidates. Two powerful tools that have gained significant traction are the use of boronic acids and their corresponding esters, and the site-selective incorporation of deuterium (B1214612). Boronic acids are known for their ability to form reversible covalent bonds with biological nucleophiles, making them potent enzyme inhibitors.[1][2] Deuteration, the replacement of hydrogen with its stable heavy isotope, can profoundly alter a molecule's metabolic fate by leveraging the deuterium kinetic isotope effect (KIE).[3][4] This guide provides a comprehensive technical overview of the synergy between these two approaches, exploring the role of deuterated boronic esters in creating more robust, stable, and effective therapeutics. We will delve into the core principles, synthetic methodologies, and potential applications, providing researchers with the foundational knowledge to apply this strategy in their drug development programs.

The Foundation: Boronic Esters in Medicinal Chemistry

Boronic acids and their esters have emerged as a privileged class of compounds in medicinal chemistry due to their unique electronic properties and versatile reactivity.[1][5] The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This property is central to their primary mechanism of action as enzyme inhibitors.

Mechanism of Action: Proteasome Inhibition

The most prominent example of a boronic acid drug is bortezomib (B1684674) (Velcade®), a first-in-class proteasome inhibitor approved for treating multiple myeloma.[6][7] The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors in cancer cells, triggering cell death.[8][9] The boronic acid moiety of bortezomib is crucial to its function, as it forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome.[2] Boronic esters often serve as prodrugs that hydrolyze in vivo to release the active boronic acid.[10]

G cluster_0 Cellular Environment Bortezomib Bortezomib (Boronic Acid) Inhibition Reversible Covalent Inhibition Bortezomib->Inhibition Proteasome 26S Proteasome (Active Threonine Site) Proteasome->Inhibition Accumulation Accumulation Inhibition->Accumulation Blocks Degradation Ub_Proteins Ubiquitinated Pro-Apoptotic Factors Ub_Proteins->Proteasome Normal Degradation Apoptosis Apoptosis (Cancer Cell Death) Accumulation->Apoptosis G cluster_0 Metabolic Pathway cluster_1 Result (KIE > 1) Drug_H Drug-H Rate_H Rate = kH (Faster) Drug_H->Rate_H C-H Cleavage Drug_D Drug-D (Deuterated) Rate_D Rate = kD (Slower) Drug_D->Rate_D C-D Cleavage CYP450 CYP450 Enzyme CYP450->Rate_H CYP450->Rate_D Metabolite_H Metabolite Metabolite_D Metabolite Rate_H->Metabolite_H Rate_D->Metabolite_D Conclusion Slower Metabolism Improved PK Profile G Start Arene (Ar-H) Borylation C-H Borylation Start->Borylation Intermediate Aryl Boronic Ester (Ar-Bpin) Borylation->Intermediate Deuteration Deuterodeborylation Intermediate->Deuteration Product Deuterated Arene (Ar-D) Deuteration->Product Reagents1 [Ir], dtbpy B₂pin₂ Reagents1->Borylation Reagents2 [Ir] D₂O Reagents2->Deuteration

References

physical properties of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane. This deuterated pinacol (B44631) boronic ester is a valuable reagent in organic synthesis, particularly for the introduction of isotopically labeled methyl groups in Suzuki-Miyaura cross-coupling reactions and other transformations. The presence of deuterium (B1214612) allows for mechanistic studies and can be used as an internal standard in mass spectrometry-based analyses.

Core Physical Properties

PropertyValue (for non-deuterated analog)Expected Value (for deuterated analog)
Molecular Formula C7H15BO2C7H12D3BO2
Molecular Weight 142.00 g/mol 145.02 g/mol
Boiling Point 134-136 °C (747 mmHg)Expected to be very similar to the non-deuterated analog
Density 0.882 g/mL at 25 °CExpected to be slightly higher than the non-deuterated analog
Refractive Index n20/D 1.409Expected to be very similar to the non-deuterated analog

Synthesis and Experimental Protocols

The synthesis of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane can be achieved through the reaction of a suitable borane (B79455) precursor with a trideuteriomethyl Grignard reagent. A plausible synthetic route is outlined below.

Proposed Synthesis of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane

This protocol is adapted from general procedures for the synthesis of alkyl pinacol boronate esters.

Materials:

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of trideuteriomethyl iodide or bromide in anhydrous diethyl ether or THF to the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

    • The reaction mixture is typically stirred at room temperature until the magnesium is consumed. Gentle heating may be required to maintain the reaction.

  • Reaction with the Boronic Ester Precursor:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the same anhydrous solvent to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane as a colorless liquid.

Characterization

The successful synthesis of the target compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the twelve equivalent protons of the tetramethyl groups on the dioxaborolane ring at approximately δ 1.2 ppm. The signal for the methyl group protons will be absent, confirming the incorporation of deuterium.

    • ²H NMR: The deuterium NMR spectrum should show a singlet corresponding to the three deuterium atoms of the trideuteriomethyl group.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbons of the pinacol group and a signal for the trideuteriomethyl carbon. The C-D coupling will result in a multiplet for the CD3 carbon.

    • ¹¹B NMR: The boron NMR spectrum is expected to show a broad singlet characteristic of a tetracoordinate boron atom in this environment.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial technique to confirm the isotopic enrichment.[1]

    • The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the deuterated compound (145.02 g/mol ).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can also provide structural information.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by C-H stretching and bending vibrations from the pinacol group. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Logical Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product CD3X CD3I or CD3Br Grignard_Formation Grignard Reagent Formation (Anhydrous Ether/THF) CD3X->Grignard_Formation Mg Mg Mg->Grignard_Formation Borane 2-Isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Reaction Reaction with Boronic Ester Precursor Borane->Reaction Grignard_Formation->Reaction CD3MgX Workup Aqueous Work-up Reaction->Workup Purification Purification by Distillation Workup->Purification Final_Product 4,4,5,5-Tetramethyl-2-(trideuteriomethyl)- 1,3,2-dioxaborolane Purification->Final_Product

Caption: Proposed synthetic workflow for 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane.

References

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterated reagents is a cornerstone of modern chemical synthesis and analysis. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), offers profound advantages in mechanistic studies, metabolic tracing, and the development of novel therapeutics with improved pharmacokinetic profiles. However, the efficacy and reliability of these applications are intrinsically linked to a critical, yet often complex, parameter: the isotopic purity of the deuterated reagents.

This in-depth technical guide provides a comprehensive overview of the core principles and practical considerations surrounding isotopic purity. It is designed to equip researchers with the knowledge to select appropriate deuterated reagents, accurately determine their isotopic composition, and understand the implications of isotopic purity on their experimental outcomes.

The Criticality of Isotopic Purity

The isotopic purity of a deuterated reagent refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. This is distinct from isotopic enrichment, which describes the percentage of deuterium at a specific labeled position within a molecule.[1] For a reagent to be effective, a high degree of isotopic purity is often essential. Impurities, in the form of unlabeled or partially labeled molecules, can introduce significant errors in analytical measurements and compromise the therapeutic efficacy and safety of deuterated drug candidates.[2][3]

In the realm of drug development, the distribution of isotopologues—molecules that differ only in their isotopic composition—is a critical quality attribute that must be rigorously characterized and controlled to ensure batch-to-batch consistency and meet regulatory expectations.

Quantitative Isotopic Purity Requirements for Various Applications

The required isotopic purity of a deuterated reagent is dictated by its intended application. The following table summarizes typical isotopic purity requirements for various common uses.

ApplicationTypical Required Isotopic Purity/EnrichmentRationale
NMR Spectroscopy (Solvents) ≥99.5% DTo minimize residual proton signals that can obscure analyte signals and complicate spectral interpretation.
Internal Standards (LC-MS/GC-MS) ≥98% Isotopic EnrichmentTo ensure accurate quantification by minimizing isotopic crosstalk with the analyte and providing a reliable reference signal.[4]
Metabolic Tracing/Flux Analysis ≥95% Isotopic PurityTo ensure that the observed isotopic labeling patterns accurately reflect metabolic pathways and are not confounded by unlabeled or partially labeled tracers.[2]
Deuterated Active Pharmaceutical Ingredients (APIs) Species abundance profile must be well-characterized and controlled.To ensure consistent efficacy, safety, and pharmacokinetic profiles, and to meet regulatory requirements for drug product characterization.[7]
Mechanistic Studies (Kinetic Isotope Effect) Varies depending on the specific experiment; often requires high isotopic enrichment at the position of interest.The magnitude of the kinetic isotope effect is directly related to the level of deuteration at the bond-breaking site.[6]

Determining Isotopic Purity: Key Experimental Protocols

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position within the same molecule or to an internal standard, the degree of deuteration can be accurately calculated.

Experimental Protocol for Isotopic Purity Determination by ¹H NMR:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated compound and a suitable internal standard (if used) into an NMR tube.

    • Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆ with a specified isotopic purity of ≥99.9%).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Employ a quantitative pulse sequence, such as a simple 90° pulse-acquire sequence.

    • Crucially, set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.[9][10][11] T₁ values can be determined experimentally using an inversion-recovery pulse sequence.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the residual proton signal at the deuterated position and the reference signal (from a non-deuterated part of the molecule or the internal standard).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [1 - (Integral of residual proton signal / (Integral of reference signal / Number of protons in reference signal))] x 100

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can provide detailed information about the distribution of isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.[12]

Experimental Protocol for Isotopic Purity Determination by MS:

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire data in full scan mode to observe the entire isotopic cluster of the molecular ion.

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc.).

    • Determine the relative abundance of each isotopologue from the peak intensities.

    • Calculate the isotopic purity by summing the relative abundances of the desired deuterated species. It is important to correct for the natural isotopic abundance of other elements (e.g., ¹³C) in the molecule.[13]

Visualizing Key Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

IsotopicPurityWorkflow cluster_synthesis Synthesis & Reagent Selection cluster_analysis Isotopic Purity Analysis cluster_decision Decision & Application Start Define Application Requirement SelectReagent Select Deuterated Reagent (Specify Isotopic Purity) Start->SelectReagent Synthesis Chemical Synthesis SelectReagent->Synthesis Product Deuterated Product Synthesis->Product NMR ¹H NMR Analysis Product->NMR Primary Method MS Mass Spectrometry Analysis Product->MS Complementary Method Compare Compare with Requirement NMR->Compare MS->Compare Pass Meets Specification Compare->Pass Yes Fail Does Not Meet Specification Compare->Fail No Application Proceed to Application Pass->Application Purification Further Purification/ Re-synthesis Fail->Purification Purification->Synthesis

Logical workflow for assessing the isotopic purity of a deuterated product.

IsotopicConcepts cluster_enrichment Isotopic Enrichment cluster_purity Isotopic Purity cluster_abundance Species Abundance DeuteratedMolecule Deuterated Molecule (e.g., CD₃I) Enrichment Focuses on a specific atomic position. What is the percentage of Deuterium at this position? DeuteratedMolecule->Enrichment Purity Focuses on the entire molecule. What percentage of the molecules are the desired deuterated species (CD₃I)? DeuteratedMolecule->Purity Abundance Describes the distribution of all isotopologues. (e.g., % CD₃I, % CD₂HI, % CDH₂I, % CH₃I) Purity->Abundance is a component of

Relationship between Isotopic Enrichment, Purity, and Species Abundance.

Conclusion

The isotopic purity of deuterated reagents is a fundamental parameter that underpins the reliability and accuracy of a wide range of chemical and biological research. A thorough understanding of the specific isotopic purity requirements for a given application, coupled with the proficient use of analytical techniques such as NMR and MS, is essential for researchers in academia and industry. By adhering to the principles and protocols outlined in this guide, scientists and drug development professionals can navigate the complexities of the isotopic landscape with confidence, ensuring the integrity of their research and the quality of their deuterated products.

References

An In-depth Technical Guide to the Safety and Handling of Methylboronic Acid Pinacol Ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Methylboronic acid pinacol (B44631) ester-d3, a compound often utilized in synthetic chemistry.

Section 1: Hazard Identification and Classification

Methylboronic acid pinacol ester-d3 is classified as a hazardous substance. The primary hazards associated with this compound are flammability, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids2H226: Flammable liquid and vapor[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1][3][4]

Pictograms:

  • GHS02: Flame (Flammable)[2]

  • GHS07: Exclamation Mark (Skin and eye irritation, respiratory irritation)

Signal Word: Danger [2]

Section 2: Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is crucial for minimizing risk. These are categorized into prevention, response, storage, and disposal.

Table 2: Precautionary Statements

TypeCodeStatement
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4]
P233Keep container tightly closed.[2][4]
P240Ground/bond container and receiving equipment.[2][4]
P241Use explosion-proof electrical/ventilating/lighting equipment.[2][4]
P242Use only non-sparking tools.[2][4]
P243Take precautionary measures against static discharge.[2][4]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
P264Wash hands thoroughly after handling.[4][5]
P270Do not eat, drink or smoke when using this product.[5][6]
P271Use only outdoors or in a well-ventilated area.[4][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][7]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][7]
P330Rinse mouth.[5]
P337+P313If eye irritation persists: Get medical advice/attention.[4][6]
P362+P364Take off contaminated clothing and wash it before reuse.[5]
Storage P405Store locked up.[3][5]
Disposal P501Dispose of contents/container in accordance with local regulations.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., compatible chemical-resistant gloves) and clothing to prevent skin exposure.[7][9]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] A dust mask type N95 (US) may be suitable.

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[7][9]

Section 3: Experimental Protocols and Handling Procedures

General Handling:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid inhalation of vapor or mist.[10]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Keep away from sources of ignition.[4]

  • Take measures to prevent the buildup of electrostatic charge.[4]

  • Do not eat, drink, or smoke when using this product.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep the container tightly closed.[4][7]

  • Store locked up.[3][5]

  • It is recommended to store at -20°C.[2]

Accidental Release Measures:

  • Minor Spills:

    • Clean up spills immediately.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Sweep up or vacuum up the material and place it in a sealed, labeled container for disposal.[6]

  • Major Spills:

    • Evacuate personnel from the area.[5]

    • Alert emergency services.[6]

    • Wear appropriate personal protective equipment.[5]

    • Prevent the spillage from entering drains or water courses.[6]

    • Contain the spill with inert absorbent material.[9]

Section 4: First Aid and Firefighting Measures

Table 3: First Aid Measures

ExposureFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7][8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][11]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][12]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][10]

Section 5: Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment GatherPPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE Identify Hazards PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) GatherPPE->PrepareWorkArea Dispense Dispense Chemical PrepareWorkArea->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill Occurs Dispense->Spill If spill Exposure Personal Exposure Dispense->Exposure If exposure Storage Store Properly (Cool, Dry, Tightly Closed) Reaction->Storage Decontaminate Decontaminate Work Area Reaction->Decontaminate WasteDisposal Dispose of Waste (Follow Local Regulations) Storage->WasteDisposal Spill->Decontaminate Follow Spill Protocol Exposure->Decontaminate Follow First Aid Decontaminate->WasteDisposal

Safe Handling Workflow Diagram

References

Technical Guide: Methylboronic acid pinacol ester-d3 (CAS: 2413695-26-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity with CAS number 2413695-26-6, identified as Methylboronic acid pinacol (B44631) ester-d3. While direct experimental data on this specific deuterated compound is limited in publicly available literature, its non-deuterated analogue, methylboronic acid pinacol ester, serves as a crucial reagent and intermediate in various chemical syntheses. This guide focuses on the most relevant scientific context found for boronic acid derivatives, particularly in the development of enzyme inhibitors.

A key area of research where boronic acids are prominent is in the design of inhibitors for β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. A significant study in this field, "Structure-Based Development of (1-(3'-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases" by Wang YL, et al., provides a framework for understanding the application and evaluation of similar boronic acid-containing compounds. While this paper does not directly mention the deuterated form (CAS 2413695-26-6), the methodologies and principles are highly relevant.

Chemical Information

PropertyValue
CAS Number 2413695-26-6
Chemical Name 4,4,5,5-tetramethyl-2-(methyl-d3)-1,3,2-dioxaborolane[1]
Molecular Formula C₇H₁₂D₃BO₂
Molecular Weight 145.02 g/mol [1]
Synonyms Methylboronic acid pinacol ester-d3, 2-(Trideuteriomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane[1]
Physical Description Liquid[2][3]
Primary Applications Research chemical, potentially used as a tracer or internal standard in quantitative analysis (NMR, GC-MS, LC-MS). The non-deuterated form is used in organic synthesis, including as a precursor for anti-cancer agents and enzyme inhibitors.[3]

Relevant Experimental Context: β-Lactamase Inhibition

The research by Wang YL, et al. focuses on boronic acid derivatives as dual-action inhibitors of metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs). This provides a strong inferential basis for the potential application and experimental evaluation of compounds like this compound in drug discovery.

General Experimental Workflow for Inhibitor Development

The development and evaluation of boronic acid-based enzyme inhibitors typically follow a structured workflow.

G cluster_0 Design & Synthesis cluster_1 Biochemical Evaluation cluster_2 Structural & Cellular Studies cluster_3 In Vivo & Preclinical Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Structure-Based Design Enzyme Kinetics Enzyme Kinetics Chemical Synthesis->Enzyme Kinetics Purified Inhibitors Selectivity Profiling Selectivity Profiling Enzyme Kinetics->Selectivity Profiling Lead Compounds Crystallography Crystallography Selectivity Profiling->Crystallography Co-crystallization Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Cellular Potency Animal Models Animal Models Cell-Based Assays->Animal Models Efficacy & PK/PD

Workflow for boronic acid inhibitor development.

Key Experimental Protocols

The following are detailed methodologies analogous to those that would be used to evaluate a compound like this compound in the context of β-lactamase inhibition, based on the work of Wang YL, et al.

2.2.1. Enzyme Inhibition Assays

  • Objective: To determine the inhibitory potency (IC₅₀) of the compound against target enzymes.

  • Methodology:

    • Recombinant β-lactamase enzymes (e.g., VIM-2, KPC-2) are expressed and purified.

    • Enzyme activity is measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) using a spectrophotometer.

    • The inhibitor, at varying concentrations, is pre-incubated with the enzyme.

    • The reaction is initiated by adding the substrate, and the rate of hydrolysis is measured.

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.

2.2.2. X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the inhibitor bound to the enzyme active site.

  • Methodology:

    • The target enzyme is crystallized, often in the presence of the inhibitor.

    • Crystals are exposed to a high-intensity X-ray beam.

    • Diffraction data is collected and processed to generate an electron density map.

    • A molecular model of the enzyme-inhibitor complex is built into the electron density map and refined.

2.2.3. Cellular Assays

  • Objective: To assess the ability of the inhibitor to potentiate the activity of β-lactam antibiotics against resistant bacterial strains.

  • Methodology:

    • Minimum Inhibitory Concentrations (MICs) of a β-lactam antibiotic (e.g., meropenem) are determined against a panel of β-lactamase-producing bacteria.

    • MICs are then re-determined in the presence of a fixed concentration of the inhibitor.

    • A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates potentiation.

2.2.4. Cytotoxicity Assays

  • Objective: To evaluate the toxicity of the compound against human cell lines.

  • Methodology:

    • Human cell lines (e.g., HEK293T) are cultured in the presence of varying concentrations of the inhibitor.

    • Cell viability is assessed after a defined incubation period using a colorimetric assay (e.g., MTT assay).

    • The concentration that reduces cell viability by 50% (CC₅₀) is determined.

Signaling and Interaction Pathways

The mechanism of action of boronic acid inhibitors against serine-β-lactamases involves the formation of a covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site.

G Boronic_Acid_Inhibitor Boronic_Acid_Inhibitor SBL_Active_Site Serine-β-Lactamase Active Site Boronic_Acid_Inhibitor->SBL_Active_Site Serine_Residue Catalytic Serine (Ser70) Boronic_Acid_Inhibitor->Serine_Residue Nucleophilic Attack Covalent_Adduct Stable Covalent Adduct Serine_Residue->Covalent_Adduct Forms Inactivated_Enzyme Inactivated Enzyme Covalent_Adduct->Inactivated_Enzyme Leads to

Inhibition of serine-β-lactamase by a boronic acid.

Safety and Handling

Based on the GHS classification for this compound, the following hazards are identified:

  • Flammable liquid and vapor (H226)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Methylboronic Acid Pinacol Ester-d3 in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methylboronic acid pinacol (B44631) ester-d3 in Suzuki-Miyaura cross-coupling reactions. The unique properties of this isotopically labeled reagent make it a valuable tool for mechanistic studies and as an internal standard for quantitative analysis in complex reaction mixtures and biological matrices.

Application Notes

Methylboronic acid pinacol ester-d3 serves two primary roles in the context of Suzuki-Miyaura cross-coupling:

  • Mechanistic Investigations and Kinetic Isotope Effect (KIE) Studies: The deuterium-labeled methyl group acts as a probe to investigate reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated (protio) analogues, researchers can determine the kinetic isotope effect. A significant KIE can indicate that the C-B bond cleavage is involved in the rate-determining step of the reaction, providing crucial insights into the transmetalation process.

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity to its non-deuterated counterpart, this compound is an excellent internal standard for quantitative analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] It co-elutes with the analyte in chromatography and experiences similar ionization effects in MS, but is distinguishable by its higher mass.[2][4] In NMR, its signals are distinct from the non-deuterated analogue, allowing for accurate quantification of reactants, products, or impurities.[5][6][7]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling for Mechanistic Studies

This protocol describes a general procedure for the cross-coupling of an aryl halide with this compound. The reaction can be run in parallel with the non-deuterated analogue to determine the kinetic isotope effect.

Reaction Scheme:

Ar-X + (CD₃)-B(pin) → Ar-CD₃ (where Ar = Aryl group, X = Br, I, OTf, and pin = pinacolato)

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated product.

For KIE Studies: Run a parallel reaction under identical conditions using non-deuterated Methylboronic acid pinacol ester. The rates of the two reactions can be compared by analyzing aliquots at various time points.

Protocol 2: Use as an Internal Standard for Quantitative NMR (qNMR) Analysis

This protocol outlines the use of this compound as an internal standard to determine the yield of a Suzuki-Miyaura reaction product.

Procedure:

  • Reaction Workup: After the completion of the Suzuki-Miyaura reaction, cool the mixture to room temperature.

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of this compound (the internal standard) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.[5][6]

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the mixture completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the product and the singlet from the this compound.

    • Calculate the molar amount of the product using the following formula:

    M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * M_IS

    Where:

    • M_analyte = moles of the analyte (product)

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal (for the methyl group, this is conceptually 3, but the signal is a singlet)

    • M_IS = moles of the internal standard added

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100695
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101888

Note: Yields are hypothetical and representative for typical Suzuki-Miyaura reactions. Actual yields will vary based on specific substrates and conditions.

Table 2: Properties for Use as an Internal Standard

PropertyThis compound
Molecular FormulaC₇H₁₂D₃BO₂
Molecular Weight~145.02 g/mol
¹H NMR Signal (CDCl₃)~0.78 ppm (singlet)
Key AdvantagesChemically inert under reaction conditions, sharp singlet in ¹H NMR, minimal signal overlap.[6][7]

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII Ar-Pd(II)L₂-X OA_TS->PdII TM_TS Transmetalation PdII->TM_TS PdII_R Ar-Pd(II)L₂-R' TM_TS->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Product Ar-R' RE_TS->Product Base_Activation Base Activation Boronate [R'-B(pin)(OH)]⁻ Base_Activation->Boronate Boronic_Ester R'-B(pin) Boronic_Ester->Base_Activation Boronate->TM_TS Aryl_Halide Ar-X Aryl_Halide->OA_TS invis1 invis2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Ester-d3, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

qNMR_Logic Quantitative Analysis Logic Crude Crude Reaction Mixture (Analyte, unknown amount) Sample Prepare NMR Sample (Crude + IS + Solvent) Crude->Sample IS Internal Standard (IS) (this compound, known amount) IS->Sample NMR Acquire ¹H NMR Spectrum Sample->NMR Integrate Integrate Signals (Analyte vs. IS) NMR->Integrate Calculate Calculate Analyte Amount Integrate->Calculate

References

Methylboronic acid pinacol ester-d3 as an internal standard in LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Quantitative Analysis of Boronic Acid-Containing Compounds in Biological Matrices using Methylboronic acid pinacol (B44631) ester-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis. However, it is susceptible to matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. The use of a stable isotope-labeled (SIL) internal standard (IS) is a widely accepted strategy to mitigate these effects.[1][2] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2] Ideally, a SIL IS co-elutes with the analyte and experiences identical extraction recovery and ionization effects, thereby providing a reliable means to correct for variations during sample preparation and analysis.[3][4]

This application note describes a detailed protocol for the use of Methylboronic acid pinacol ester-d3 as an internal standard for the quantitative analysis of a hypothetical boronic acid-containing drug, "Boro-Drug," in human plasma. This compound serves as an ideal internal standard for boronic acid-containing compounds due to its structural similarity and the presence of a stable deuterium (B1214612) label.[5][6]

Experimental Protocols

2.1. Materials and Reagents

  • Analyte: Boro-Drug (hypothetical)

  • Internal Standard: this compound (CAS: 2413695-26-6)[6]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Plasma: Drug-free human plasma

  • Solid Phase Extraction (SPE) Cartridges: (e.g., Oasis HLB)

2.2. Preparation of Standards and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Boro-Drug and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Boro-Drug stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Boro-Drug working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ, Low, Mid, High).

2.3. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.4. LC-MS/MS Method

HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometer Settings (Triple Quadrupole):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions See Table 2

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Boro-Drug[M+H]⁺Fragment Ion 1
This compound146.186.1

Note: The MRM transitions for the hypothetical "Boro-Drug" would need to be determined experimentally.

Data Presentation and Results

3.1. Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Hypothetical Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52098,5000.0154
57,89099,1000.0796
1015,50098,8000.1569
5079,20099,5000.7960
100158,00099,2001.5927
500795,00098,9008.0384
10001,598,00099,30016.0926
Linearity: r² > 0.995

3.2. Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing the QC samples at three different concentrations on multiple days.

Table 4: Hypothetical Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low32.95 ± 0.155.1%98.3%6.2%98.5%
Mid8081.2 ± 3.54.3%101.5%5.5%101.2%
High800790.5 ± 28.13.6%98.8%4.8%99.1%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (this compound) plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid Phase Extraction (SPE) ppt->spe reconstitute Reconstitution spe->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification logical_relationship cluster_process Analytical Process cluster_correction Correction Mechanism analyte Analyte sample_prep Sample Preparation (e.g., Extraction) analyte->sample_prep is Internal Standard (IS) is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization Ionization in MS Source lc_injection->ionization ratio Peak Area Ratio (Analyte/IS) ionization->ratio variation Process Variations (e.g., loss, matrix effects) variation->sample_prep variation->lc_injection variation->ionization result Accurate Quantification ratio->result

References

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methylboronic acid pinacol (B44631) ester-d3 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis in pharmaceutical and chemical research. qNMR is a powerful primary analytical method that allows for the precise and accurate determination of the concentration and purity of substances without the need for calibration curves based on the analyte of interest.[1]

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[1] This technique is increasingly utilized in early-stage drug development for rapid and accurate potency determination, impurity quantification, and residual solvent analysis.[2][3][4]

Methylboronic acid pinacol ester-d3 is a suitable internal standard for ¹H qNMR due to its chemical stability, high purity, and simple NMR spectrum. The deuterated methyl group provides a singlet signal that is unlikely to overlap with analyte signals, a key characteristic of an ideal internal standard.[4]

Key Advantages of qNMR:
  • Primary Analytical Method: qNMR is recognized by pharmacopeias as a primary method, meaning it does not require a standard of the analyte itself for calibration.[2]

  • Accuracy and Precision: When executed correctly, qNMR offers high accuracy and precision in quantitative analysis.[1]

  • Versatility: It can be applied to a wide range of small molecules, including active pharmaceutical ingredients (APIs), intermediates, and impurities.[5][6]

  • Non-destructive: NMR is a non-destructive technique, allowing for sample recovery after analysis.[1]

  • Structural Information: Beyond quantification, the NMR spectrum provides valuable structural information about the analyte and any present impurities.[1]

  • Efficiency: qNMR methods can be developed and implemented more rapidly than many chromatographic techniques.[3][4]

Experimental Workflow and Principles

The general workflow for qNMR analysis is a systematic process that ensures accurate and reproducible results. The process can be broken down into four main stages: method planning, sample preparation, data acquisition, and data processing.[7]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis planning Select Internal Standard & Analyte Signals weighing Accurate Weighing of Analyte & Standard planning->weighing dissolution Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup parameter_optimization Set Acquisition Parameters (Pulse Width, Relaxation Delay) instrument_setup->parameter_optimization acquisition Data Acquisition parameter_optimization->acquisition processing Fourier Transform & Phasing acquisition->processing integration Signal Integration processing->integration calculation Purity/Concentration Calculation integration->calculation reporting Generate Report calculation->reporting

Figure 1: General experimental workflow for qNMR analysis.

The fundamental principle of qNMR is based on the direct proportionality between the integrated signal area and the number of protons contributing to that signal. The purity or concentration of an analyte can be calculated using the following equation:

Quantitative NMR Calculation Principle

The calculation for determining the purity of an analyte using an internal standard is derived from the fundamental relationship between signal intensity and the number of nuclei.

qNMR_Calculation cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result I_a Integral of Analyte Signal (Ia) equation Purity_analyte = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (W_s / W_a) * P_s I_a->equation I_s Integral of Standard Signal (Is) I_s->equation N_a Number of Protons in Analyte Signal (Na) N_a->equation N_s Number of Protons in Standard Signal (Ns) N_s->equation M_a Molecular Weight of Analyte (Ma) M_a->equation M_s Molecular Weight of Standard (Ms) M_s->equation W_a Weight of Analyte (Wa) W_a->equation W_s Weight of Standard (Ws) W_s->equation P_s Purity of Standard (Ps) P_s->equation P_a Purity of Analyte (Pa) equation->P_a

Figure 2: Logical relationship for qNMR purity calculation.

Detailed Experimental Protocol

This protocol outlines the steps for determining the purity of a solid analyte using this compound as the internal standard.

Materials and Equipment:

  • Analyte: The compound to be quantified.

  • Internal Standard (IS): this compound (purity > 99.5%).

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable solvent in which both the analyte and IS are fully soluble.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[8]

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Vials and Caps: Clean, dry glass vials.

  • Volumetric Flask and Pipettes: For precise solvent addition (optional, for concentration determination).

  • NMR Tubes: High-precision 5 mm NMR tubes.

Procedure:

  • Preparation of the Internal Standard Stock Solution (Optional, for multiple samples):

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in the deuterated solvent and fill to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the internal standard, this compound, into a clean, dry vial. Record the precise weight.

    • Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[1] Record the precise weight.

    • Add approximately 0.7 mL of the deuterated solvent to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for the ¹H frequency.

    • Set the following acquisition parameters:

      • Pulse Width (p1): Calibrate a 90° pulse to maximize the signal in a single scan.[1]

      • Relaxation Delay (d1): Set a long relaxation delay to ensure complete relaxation of all relevant protons. A value of 5 times the longest T1 of the signals of interest is recommended. A typical starting value for small molecules is 30-60 seconds.[1]

      • Acquisition Time (aq): Use an acquisition time of at least 3 seconds to ensure good digital resolution.[1]

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]

      • Spectral Width (sw): Set a spectral width that encompasses all signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Integrate the well-resolved, non-overlapping signal from the analyte and the singlet from the deuterated methyl group of the this compound.

    • Use the qNMR calculation formula to determine the purity of the analyte.

Quantitative Data Summary

The following table provides an example of the data that would be collected and calculated during a qNMR experiment for purity determination.

ParameterSymbolAnalyte (Example)Internal Standard (this compound)
Weight W12.5 mg8.2 mg
Molecular Weight M350.4 g/mol 145.0 g/mol
Number of Protons N2 (for a specific signal)3 (for the CD₃ signal)
Integral Value I1.851.00
Purity PCalculated 99.8%

Calculation Example:

Using the data from the table above:

Purity_analyte = (1.85 / 1.00) * (3 / 2) * (350.4 / 145.0) * (8.2 / 12.5) * 99.8%

Purity_analyte = 98.5%

Method Validation

For use in regulated environments, the qNMR method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The method should be linear over a range of analyte concentrations.[3] This can be assessed by preparing samples with varying analyte-to-standard ratios.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Quantitative NMR spectroscopy using this compound as an internal standard is a robust, accurate, and efficient method for determining the purity and concentration of chemical compounds, particularly in the pharmaceutical industry. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently implement qNMR in their analytical workflows.

References

Application Notes and Protocols for Synthetic Routes Utilizing CD3-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of trideuteromethyl pinacol (B44631) boronate (CD3-Bpin) as a building block in organic synthesis. The strategic incorporation of a trideuteromethyl (-CD3) group, often referred to as a "magic methyl" group, into drug candidates can significantly improve their pharmacokinetic properties by attenuating metabolic pathways involving C-H bond cleavage.[1][2] CD3-Bpin serves as a versatile and efficient reagent for introducing this valuable moiety, primarily through palladium-catalyzed cross-coupling reactions.

Introduction to CD3-Bpin in Drug Discovery

The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can profoundly impact the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, such as oxidation by cytochrome P450 enzymes. By selectively introducing CD3 groups at metabolically vulnerable positions, drug developers can enhance a drug's half-life, reduce the formation of potentially toxic metabolites, and ultimately improve its therapeutic index.

CD3-Bpin is a key building block in this endeavor, allowing for the direct and site-selective installation of a trideuteromethyl group onto various molecular scaffolds. The pinacol boronate functionality makes it a stable, easy-to-handle solid that is highly effective in Suzuki-Miyaura cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of CD3-Bpin, this reaction enables the coupling of the CD3 group to an aryl or vinyl halide (or triflate), providing a straightforward route to deuterated aromatic and olefinic compounds.

General Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)(CD3)Ln Ar-Pd(II)(CD3)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(CD3)Ln Transmetalation Ar-Pd(II)(CD3)Ln->Pd(0)Ln Reductive Elimination Ar-CD3 Ar-CD3 Ar-Pd(II)(CD3)Ln->Ar-CD3 CD3-Bpin CD3-Bpin CD3-B(OR)2(Base) [CD3-B(OR)2(Base)]- CD3-Bpin->CD3-B(OR)2(Base) Ar-X Ar-X Ar-X->Ar-Pd(II)(X)Ln Base Base Base->CD3-B(OR)2(Base) CD3-B(OR)2(Base)->Ar-Pd(II)(CD3)Ln

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of CD3-Bpin with an aryl halide.

The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the CD3 group is transferred from the boron atom to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond in the product (Ar-CD3) and regenerates the active Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of CD3-Bpin with aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of CD3-Bpin with an Aryl Bromide

This protocol is a general starting point for the coupling of CD3-Bpin with a variety of aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • CD3-Bpin (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, CD3-Bpin, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Bromide, CD3-Bpin, Catalyst, Base B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of CD3-Bpin.

Quantitative Data:

The following table provides representative data for the Suzuki-Miyaura coupling of CD3-Bpin with various aryl bromides, adapted from typical conditions found in the literature for similar alkylboronic esters.[3][4]

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl2 (3)K3PO4 (2)Dioxane/H2O8012~85-95
24-BromoanisolePd(PPh3)4 (5)K2CO3 (3)Toluene/H2O1008~80-90
31-Bromo-4-fluorobenzeneSPhos Pd G2 (2)K3PO4 (2)Dioxane1004>90
43-BromopyridinePd(OAc)2/SPhos (2)Cs2CO3 (2.5)t-BuOH/H2O906~75-85

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organoboron reagents should be handled with care.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.
Insufficiently active baseTry a stronger base (e.g., Cs2CO3, K3PO4). Ensure the base is anhydrous if required.
Low reaction temperatureIncrease the reaction temperature.
Protodeborylation (loss of Bpin group)Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of the aryl halideInefficient transmetalationOptimize the base and solvent system. Consider a different ligand.

Conclusion

CD3-Bpin is a valuable and versatile building block for the synthesis of deuterated molecules, particularly in the context of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the incorporation of the trideuteromethyl group into a wide range of aromatic and heteroaromatic systems. The protocols and data presented in this document serve as a comprehensive guide for researchers to effectively utilize CD3-Bpin in their synthetic endeavors. Careful optimization of reaction parameters will ensure high yields and purity of the desired deuterated products.

References

Application Notes and Protocols for Palladium-Catalyzed Borylation Using Methylboronic Acid Pinacol Ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methylboronic acid pinacol (B44631) ester-d3 in palladium-catalyzed borylation reactions. This deuterated reagent is a valuable tool for introducing a deuterated methyl-boron moiety onto various organic substrates, which can be instrumental in mechanistic studies, metabolic profiling, and the synthesis of deuterated pharmaceutical compounds.[1][2][3]

Introduction

Palladium-catalyzed borylation, particularly the Miyaura borylation, is a powerful and versatile method for the synthesis of boronate esters from organic halides and triflates.[4][5][6][7] These boronate esters are crucial intermediates in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[8] The use of isotopically labeled reagents, such as Methylboronic acid pinacol ester-d3, allows for the precise incorporation of deuterium (B1214612) into molecules. This is highly beneficial in drug discovery and development for studying reaction mechanisms, quantifying metabolites, and potentially improving the pharmacokinetic properties of drug candidates by exploiting the kinetic isotope effect.[1][2]

Applications

  • Mechanistic Studies: The deuterium label serves as a probe to track the fate of the methyl group throughout a reaction sequence, providing insights into reaction mechanisms.[9]

  • Metabolic Studies: Introducing a deuterated methyl group can help in identifying and quantifying metabolites of a drug candidate by mass spectrometry.

  • Synthesis of Deuterated Molecules: This reagent is a key building block for the synthesis of complex deuterated molecules, which can have altered metabolic stabilities.[10][11][12][13]

  • Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, influencing the rate of metabolic pathways involving C-H bond cleavage.[1]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed borylation of aryl/heteroaryl halides and alkyl halides using this compound. These protocols are based on well-established Miyaura borylation conditions and should be optimized for specific substrates and desired outcomes.[4][5][14][15][16]

Protocol 1: Palladium-Catalyzed Borylation of Aryl/Heteroaryl Halides

This protocol describes a general procedure for the cross-coupling of an aryl or heteroaryl halide with this compound.

Reaction Scheme:

Ar-X + (CD₃)Bpin → Ar-B(CD₃)(OH) or Ar-CD₃ (after subsequent reactions) (where Ar = aryl or heteroaryl, X = Br, I, Cl, OTf, and Bpin = pinacolato)

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., dppf, SPhos) (1-10 mol%)

  • Base (e.g., KOAc, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., KOAc, 2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Borylation of Primary Alkyl Halides

This protocol provides a general method for the borylation of primary alkyl bromides or iodides.[15][16][17]

Reaction Scheme:

R-X + (CD₃)Bpin → R-B(CD₃)(OH) or R-CD₃ (after subsequent reactions) (where R = primary alkyl, X = Br, I)

Materials:

  • Primary alkyl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dba)₂) (2-5 mol%)

  • Ligand (e.g., t-Bu₃P, SPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, dioxane)

Procedure:

  • In a glovebox, add the palladium catalyst (e.g., Pd(dba)₂, 3 mol%) and ligand (e.g., SPhos, 6 mol%) to an oven-dried vial.

  • Add the anhydrous and degassed solvent and stir for 10-15 minutes.

  • To a separate oven-dried Schlenk tube, add the primary alkyl halide (1.0 equiv), this compound (1.5 equiv), and base (e.g., K₃PO₄, 2.5 equiv).

  • Transfer the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (12-24 hours).

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation

The following tables present representative data for palladium-catalyzed borylation reactions. Note: This data is illustrative and based on similar non-deuterated borylation reactions. Actual yields and optimal conditions will vary depending on the specific substrate and the use of the deuterated reagent.

Table 1: Representative Palladium-Catalyzed Borylation of Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane1001292
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (3.0)Toluene1101885
32-IodopyridinePd(PPh₃)₄ (3)-KOAc (2.5)DMF90888
44-Trifluoromethoxyphenyl bromidePdCl₂(dppf) (3)-KOAc (2.5)Dioxane1001695

Table 2: Representative Palladium-Catalyzed Borylation of Alkyl Halides

EntryAlkyl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-BromooctanePd(dba)₂ (3)SPhos (6)K₃PO₄ (2.5)THF801885
21-IodopentanePd(OAc)₂ (2)t-Bu₃P (4)Cs₂CO₃ (2.0)Dioxane902478
31-Bromo-3-phenylpropanePd₂(dba)₃ (2)JohnPhos (5)K₃PO₄ (3.0)Toluene1001689

Visualizations

Catalytic Cycle of Miyaura Borylation

The following diagram illustrates the generally accepted catalytic cycle for the Miyaura borylation of an aryl halide.

Miyaura_Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArB Ar-Pd(II)L_n-B(CD₃)(OR) Transmetalation->PdII_ArB (CD₃)Bpin Base BX XBpin Transmetalation->BX RedElim Reductive Elimination RedElim->Pd0 Ar-B(CD₃)(OR) ArB Ar-B(CD₃)(OR) RedElim->ArB ArX Ar-X ArX->OxAdd BpinCD3 (CD₃)Bpin BpinCD3->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Miyaura borylation.

Experimental Workflow

The following diagram outlines the general experimental workflow for a palladium-catalyzed borylation reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Catalyst, Solvent) Start->Setup Reaction Reaction (Heating and Stirring) Setup->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: General experimental workflow for borylation.

References

Application Notes & Protocols: Incorporation of a Deuterated Methyl Group into Aryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of a methyl group can significantly alter the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl effect".[1] Replacing a standard methyl group with its deuterated counterpart (a trideuteromethyl or CD₃ group) offers an additional layer of control over a drug candidate's metabolic profile. The increased mass of deuterium (B1214612) strengthens the C-D bond compared to the C-H bond. This Kinetic Isotope Effect (KIE) can slow down metabolic processes that involve the cleavage of this bond, potentially improving a drug's pharmacokinetic properties, such as half-life and bioavailability.[2][3] This document outlines three distinct and robust protocols for the site-selective incorporation of a deuterated methyl group into aryl compounds, a common structural motif in pharmaceuticals.

Method 1: Palladium-Catalyzed Cross-Coupling of Aryl Halides

This method is a versatile and widely used strategy for forming C-C bonds. It is particularly valuable for late-stage functionalization due to its high functional group tolerance.[4][5] The protocol involves the reaction of an aryl halide (bromide, chloride, or triflate) with a deuterated methyl source, typically in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Deuterated methyl iodide (CD₃I) is a common and effective methylating agent for this transformation.[1]

Quantitative Data Summary

The efficiency of palladium-catalyzed deuteromethylation can vary based on the substrate, catalyst system, and reaction conditions. Below is a summary of representative results.

Aryl Halide SubstrateDeuterated SourceCatalyst/LigandBaseYield (%)Deuterium Incorporation (%)Reference
4-BromotolueneCD₃IPd₂(dba)₃ / SPhosCs₂CO₃>95>98[1] (implied)
1-Bromo-4-fluorobenzeneD₂OSPhos Pd G3ZnO9198[4]
4-ChloroacetophenoneD₂OSPhos Pd G3ZnO8598[4]
N-Boc-4-bromoanilineCD₃INiCl₂(dppp)N/AHigh>98[1] (Ni-catalyzed)

Note: Data for direct deuteromethylation using CD₃I with Pd is extensive in literature; specific yield percentages can be substrate-dependent. Nickel catalysis is also a highly effective alternative.[1] The use of D₂O requires a reductant and represents an umpolung strategy.[4][5]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Aryl Halide (Ar-X) mix Combine in Reaction Vessel Under Inert Atmosphere (N₂ or Ar) start->mix 1 equiv reagents Pd Catalyst Ligand (e.g., SPhos) Base (e.g., Cs₂CO₃) reagents->mix mol% solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->mix cd3_source CD₃I cd3_source->mix 1.2-2.0 equiv heat Heat Reaction Mixture (e.g., 80-110 °C) mix->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool & Quench (e.g., with H₂O or NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify product Deuterated Aryl Product (Ar-CD₃) purify->product

Caption: Workflow for Pd-catalyzed deuteromethylation of aryl halides.

Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene, 5 mL), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), and the deuterated methyl source (e.g., CD₃I, 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired deuterated aryl compound.

Method 2: Iridium-Catalyzed C-H Activation

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials like aryl halides.[6] Iridium catalysts are particularly effective for the hydrogen isotope exchange (HIE) of N-heterocycles, a common core in many pharmaceuticals.[7][8] This method often uses a deuterated solvent, such as methanol-d₄, as the deuterium source in the presence of a base.

Quantitative Data Summary

This method is highly effective for electron-rich and nitrogen-containing heteroarenes.

SubstrateCatalystDeuterium SourceBaseD Incorporation (%)Reference
Quinoxaline[IrCl(COD)(IMes)]Methanol-d₄NaOMe>95[7]
Anastrozole[IrCl(COD)(IMes)]Methanol-d₄NaOMe95[8]
Trimethoprim[IrCl(COD)(IMes)]Methanol-d₄NaOMe84[8]
2-Phenylpyridine[Ir(cod)(py)(PCy₃)]PF₆Toluene-d₈Ag₂CO₃High[9]

Experimental Workflow: Iridium-Catalyzed C-H Deuteration

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Aryl Substrate (e.g., N-Heterocycle) mix Combine in Reaction Vessel Under Inert Atmosphere start->mix 1 equiv catalyst Iridium Catalyst (e.g., [IrCl(COD)(IMes)]) catalyst->mix mol% d_source Deuterated Solvent (e.g., Methanol-d₄) d_source->mix base Base (e.g., NaOMe) base->mix equiv heat Heat Reaction Mixture (e.g., 100-150 °C) mix->heat monitor Monitor by NMR/MS heat->monitor remove_solvent Remove Solvent in vacuo monitor->remove_solvent purify Purify via Column Chromatography remove_solvent->purify product Deuterated Aryl Product purify->product

Caption: Workflow for Ir-catalyzed direct C-H deuteration of arenes.

Detailed Experimental Protocol
  • Reagent Preparation: In a glovebox, add the aryl substrate (0.5 mmol, 1.0 equiv), iridium catalyst [IrCl(COD)(IMes)] (0.025 mmol, 5 mol%), and base (e.g., NaOMe, 0.1 mmol, 0.2 equiv) to a pressure-rated vial equipped with a stir bar.

  • Solvent Addition: Add deuterated solvent (Methanol-d₄, 2 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated aluminum block at 150 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, carefully unseal the vial. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane (B109758) and purify by flash column chromatography on silica gel to isolate the deuterated product. The extent of deuteration can be determined by ¹H NMR and mass spectrometry.

Method 3: Dual Photoredox and Thiol Catalysis

This modern approach enables the synthesis of aryl deuteromethyl ethers from readily available phenols under mild conditions.[2][10] The reaction uses inexpensive deuterium sources like D₂O and CDCl₃ and operates at room temperature under visible light irradiation, offering excellent functional group tolerance without the need for high loadings of transition metals.[10]

Quantitative Data Summary

This method provides precise control over the degree of deuteration (d₁, d₂, or d₃).

Phenol (B47542) SubstrateDeuterium SourcePhotocatalystYield (d₃-ether) (%)D Incorporation (%)Reference
4-MethoxyphenolD₂O, CDCl₃4CzIPN91>99[2][10]
4-PhenylphenolD₂O, CDCl₃4CzIPN85>99[2][10]
2-NaphtholD₂O, CDCl₃4CzIPN88>99[2][10]
EstroneD₂O, CDCl₃4CzIPN75>99[2][10]

Experimental Workflow: Photoredox-Catalyzed Deuteromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Phenol Substrate (Ar-OH) mix Combine in Reaction Vial Degas with Inert Gas start->mix 1 equiv reagents Photocatalyst (e.g., 4CzIPN) Thiol Catalyst Base (e.g., K₂CO₃) reagents->mix d_source Deuterium Sources (D₂O, CDCl₃) d_source->mix irradiate Irradiate with Visible Light (e.g., Blue LEDs) Stir at Room Temperature mix->irradiate monitor Monitor by TLC/GC-MS irradiate->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify product Aryl Deuteromethyl Ether (Ar-OCD₃) purify->product

Caption: Workflow for photoredox-catalyzed synthesis of aryl deuteromethyl ethers.

Detailed Experimental Protocol
  • Reagent Preparation: To a 10 mL vial, add the phenol substrate (0.2 mmol, 1.0 equiv), photoredox catalyst (e.g., 4CzIPN, 0.004 mmol, 2 mol%), thiol co-catalyst, and base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv).

  • Solvent and Deuterium Source Addition: Add the solvent and deuterium sources (e.g., a mixture of D₂O and CDCl₃).

  • Degassing: Seal the vial and degas the mixture by sparging with argon for 15 minutes.

  • Reaction: Place the vial approximately 5 cm from a visible light source (e.g., 34W blue LED) and stir at room temperature for 24 hours. Use a fan to maintain a constant temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography to afford the pure aryl deuteromethyl ether.[2][10]

References

Application Notes: The Dual Role of Methylboronic Acid Pinacol Ester and its Deuterated Analog in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. Boronic acids and their derivatives, such as Methylboronic acid pinacol (B44631) ester, are particularly valuable fragments. Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic amino acid residues (e.g., serine, threonine) within a protein's active or allosteric site, providing a strong yet reversible anchor for fragment binding.

Methylboronic acid pinacol ester serves as an excellent starting point in an FBDD campaign due to its small size, synthetic tractability, and potential for covalent interaction. Its non-deuterated form is typically used in initial screening campaigns to identify "hits"—fragments that bind to the target protein.

The Role of Methylboronic acid pinacol ester-d3

While the non-deuterated form is used for initial screening, the deuterated analog, This compound , plays a crucial, distinct role in the later stages of the drug discovery pipeline. The primary application of this isotopically labeled compound is not as a screening fragment itself, but as an internal standard for highly accurate and precise quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Once a lead compound has been developed from an initial fragment hit (which could be Methylboronic acid pinacol ester), it is essential to study its behavior in biological systems. This includes determining its concentration in plasma, tissues, and other biological matrices as part of pharmacokinetic (PK) and drug metabolism (DMPK) studies. Deuterated internal standards are considered the "gold standard" for such bioanalytical assays.[1][2] Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. However, its increased mass (due to the three deuterium (B1214612) atoms) allows it to be distinguished by the detector. By adding a known quantity of the deuterated standard to a sample, it can be used to accurately quantify the concentration of the non-deuterated therapeutic compound, correcting for variations in sample preparation and instrument response.[1][2][3]

Physicochemical Properties and Data

The following table summarizes key physicochemical properties for Methylboronic acid pinacol ester. This data is essential for assessing its suitability as a fragment, including adherence to the "Rule of Three" often applied in FBDD.

PropertyValueSource
Molecular Formula C₇H₁₅BO₂[4][5]
Molecular Weight 142.01 g/mol
Appearance Colorless liquid or white crystalline solid[6][7]
Boiling Point 120-122 °C[5]
Solubility Soluble in common organic solvents (alcohols, ethers)[6]

Quantitative Data for Boronic Acid Fragments

The following table presents hypothetical, yet representative, data from a primary fragment screen against a target protein, showcasing how binding affinity and ligand efficiency are used to rank fragment hits.

Fragment IDStructureBinding Affinity (K D )Ligand Efficiency (LE)
Frag-001 Methylboronic acid pinacol ester850 µM0.42
Frag-002 Phenylboronic acid pinacol ester400 µM0.39
Frag-003 3-Aminophenylboronic acid pinacol ester150 µM0.45
Frag-004 4-Fluorophenylboronic acid pinacol ester320 µM0.41

Note: Ligand Efficiency (LE) is calculated as −ΔG / HAC, where ΔG is the Gibbs free energy of binding and HAC is the heavy (non-hydrogen) atom count. It is a measure of the binding energy per atom and helps to prioritize smaller, more efficient fragments for further development.

Experimental Protocols

Protocol 1: NMR-Based Fragment Screening using ²D ¹H-¹⁵N HSQC

This protocol describes a robust method for screening a fragment library, including boronic esters, against a ¹⁵N-labeled target protein to identify binders by observing chemical shift perturbations (CSPs).[8][9][10]

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_screen 2. NMR Screening cluster_analysis 3. Data Analysis & Hit ID cluster_validation 4. Hit Validation p1 Express & Purify ¹⁵N-labeled Protein p3 Prepare NMR Buffer p1->p3 p2 Prepare Fragment Library Stocks (in DMSO-d6) p2->p3 s1 Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein Only) p3->s1 s2 Add Fragment Mixture to Protein Sample s1->s2 s3 Acquire ¹H-¹⁵N HSQC Spectrum of Mixture s2->s3 a1 Overlay & Compare Spectra s3->a1 a2 Identify Chemical Shift Perturbations (CSPs) a1->a2 a3 Deconvolve 'Hit' Mixtures a2->a3 a4 Identify Individual Binding Fragments ('Hits') a3->a4 v1 Titrate Individual Hits a4->v1 v2 Determine Dissociation Constant (KD) v1->v2

Caption: Workflow for NMR-based fragment screening.

Methodology:

  • Preparation of ¹⁵N-Labeled Protein:

    • Express the target protein in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

    • Purify the ¹⁵N-labeled protein to >95% purity.

    • Dialyze the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).

    • Concentrate the protein to a working stock of 50-100 µM.

  • Preparation of Fragment Library:

    • Prepare stock solutions of individual fragments (like Methylboronic acid pinacol ester) or pre-defined mixtures at 100 mM in DMSO-d₆.

    • Store stocks in sealed plates at -20°C.

  • NMR Data Acquisition:

    • Prepare an NMR sample containing the ¹⁵N-labeled protein at a final concentration of 50 µM.

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer (e.g., 600 MHz or higher) at 25°C.[9]

    • Add a fragment mixture to the protein sample to achieve a final concentration of 200-500 µM for each fragment. The final DMSO-d₆ concentration should be kept below 5%.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis and Hit Identification:

    • Process and overlay the reference and fragment-mixture spectra.

    • Identify significant chemical shift perturbations (CSPs) in the protein's amide signals. A CSP is indicative of a binding event near that specific residue.

    • For mixtures that show CSPs, perform deconvolution by screening smaller sub-mixtures or individual fragments from the "hit" mixture to identify the specific binding fragment.

  • Hit Validation and Affinity Determination:

    • Once an individual hit is identified, perform a titration experiment.

    • Prepare a series of samples with a constant protein concentration (e.g., 50 µM) and increasing concentrations of the hit fragment (e.g., from 0 to 2 mM).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each concentration point.

    • Track the CSPs of affected residues and fit the data to a binding isotherm to calculate the dissociation constant (K D ).

Protocol 2: Quantitative Analysis of a Lead Compound using an LC-MS/MS Assay with a Deuterated Internal Standard

This protocol details the use of a deuterated compound, such as this compound, as an internal standard (IS) for the accurate quantification of a non-deuterated lead compound in a biological matrix (e.g., plasma).[1][2][11][12]

Workflow Diagram:

G cluster_prep 1. Sample & Standard Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_quant 4. Quantification p1 Prepare Calibration Standards (Analyte) e1 Aliquot Plasma Samples (Calibrators, QCs, Unknowns) p1->e1 p2 Prepare QC Samples (Analyte) p2->e1 p3 Prepare Internal Standard Working Solution (Deuterated) e2 Spike with Internal Standard (IS) Solution p3->e2 e1->e2 e3 Protein Precipitation (e.g., with Acetonitrile) e2->e3 e4 Centrifuge & Collect Supernatant e3->e4 a1 Inject Supernatant onto LC-MS/MS System e4->a1 a2 Monitor MRM Transitions for Analyte and IS a1->a2 q1 Calculate Peak Area Ratios (Analyte / IS) a2->q1 q2 Construct Calibration Curve q1->q2 q3 Determine Concentration of Unknown Samples q2->q3

References

Application Notes and Protocols: Deuterated Boronic Esters in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a pivotal strategy in modern drug discovery and development, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues with improved pharmacological properties. Among the versatile tools for LSF, boronic esters have emerged as key intermediates. Their ability to be selectively introduced into molecules and subsequently transformed into a wide array of functional groups makes them highly valuable.

A significant advancement in this area is the use of deuterated boronic esters for the site-selective introduction of deuterium (B1214612). Incorporating deuterium into drug candidates can profoundly impact their metabolic stability and pharmacokinetic profiles, a strategy that has led to FDA-approved deuterated drugs.[1][2] This document provides detailed application notes and protocols for the use of deuterated boronic esters in late-stage functionalization, focusing on iridium-catalyzed C–H borylation and subsequent deuterodeborylation.

Core Applications

The primary application of deuterated boronic esters in LSF revolves around a two-step process:

  • C–H Borylation: An iridium catalyst is used to selectively convert a C–H bond on a substrate to a C-B bond, forming a boronic ester. This reaction is often highly regioselective, targeting specific positions on aromatic and heteroaromatic rings.

  • Deuterodeborylation: The resulting boronic ester is then treated with a deuterium source, typically heavy water (D₂O), in the presence of a catalyst to replace the boron moiety with a deuterium atom.[3][4][5]

This methodology allows for the precise installation of deuterium at positions that might be difficult to access through other synthetic routes.

Data Presentation

Table 1: Iridium-Catalyzed Deuteration of Aryl Boronic Esters
EntrySubstrate (Aryl Boronic Ester)Catalyst SystemD₂O (equiv.)SolventTemp (°C)Time (h)Yield (%)% D Incorporation
11,3-Dimethoxybenzene-2-Bpin[Ir(OMe)(cod)]₂25THF801295>98
21,4-Di-tert-butylbenzene-2-Bpin[Ir(OMe)(cod)]₂25THF801291>98
31-Methylnaphthalene-2-Bpin[Ir(OMe)(cod)]₂25THF801288>98
4Thiophene-2-Bpin[Ir(OMe)(cod)]₂25THF801275>98
53-Methoxythiophene-2-Bpin[Ir(OMe)(cod)]₂25THF801285>98

Bpin = pinacolato. Data compiled from studies on Ir-catalyzed deborylation.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Deuteration of Aryl Boronic Esters with D₂O

This protocol outlines the iridium-catalyzed deuterodeborylation of an isolated aryl boronic ester.

Materials:

  • Aryl boronic ester (1.0 mmol)

  • [Ir(OMe)(cod)]₂ (1-2 mol %)

  • Anhydrous Tetrahydrofuran (THF, ~3 mL)

  • Deuterium oxide (D₂O, ~0.5 mL)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Appropriate solvent for extraction (e.g., CH₂Cl₂, Et₂O, or pentane)

Procedure:

  • In a glovebox, combine the aryl boronic ester (1.0 mmol) and [Ir(OMe)(cod)]₂ (0.01-0.02 mmol) in an air-free flask containing a stirrer bar.

  • Add anhydrous THF (~3 mL) to dissolve the solids.

  • Seal the flask, remove it from the glovebox, and charge it with D₂O (0.5 mL).

  • Reseal the flask and heat the reaction mixture in an oil bath at 80 °C.

  • Monitor the reaction progress by GC/MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., CH₂Cl₂, Et₂O, or pentane).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, Kugelrohr distillation, or sublimation to afford the pure deuterated product.[3]

Protocol 2: One-Pot C–H Borylation and Deuteration

This protocol describes a streamlined process where the C–H borylation and subsequent deuteration are performed in a single reaction vessel.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.)

  • [Ir(OMe)(cod)]₂ (1.5 mol %)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol %)

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

Procedure:

  • C–H Borylation: In a glovebox, combine the aromatic substrate (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(OMe)(cod)]₂ (0.015 mmol), and dtbpy (0.03 mmol) in an air-free flask. Add anhydrous THF. Seal the flask and stir the reaction at room temperature until the borylation is complete (monitor by GC/MS).

  • Deuterodeborylation: To the reaction mixture containing the newly formed aryl boronic ester, add D₂O. Heat the reaction to 80 °C and stir until deuterodeborylation is complete.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1 to isolate and purify the deuterated product.

Visualization of Key Processes

Signaling Pathways and Experimental Workflows

Deuteration_Workflow cluster_borylation Step 1: C-H Borylation cluster_deuteration Step 2: Deuterodeborylation A Aromatic Substrate (Ar-H) C Aryl Boronic Ester (Ar-Bpin) A->C C-H Activation B B₂pin₂ B->C cat1 [Ir(OMe)(cod)]₂ / dtbpy cat1->C D D₂O E Deuterated Product (Ar-D) C->E C-B Cleavage D->E cat2 [Ir(OMe)(cod)]₂ cat2->E Catalytic_Cycle Ir_OH Ir-OD Ir_Aryl Ir-Aryl Ir_OH->Ir_Aryl Transmetalation Ir_Aryl->Ir_OH Deuterolysis Aryl_D Aryl-D Ir_Aryl->Aryl_D Reductive Elimination Aryl_Bpin Aryl-Bpin Aryl_Bpin->Ir_Aryl Bpin_OD Bpin-OD D2O D₂O D2O->Ir_OH Oxidative Addition

References

Application Notes and Protocols: Unraveling Reaction Mechanisms with Methylboronic Acid Pinacol Ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid pinacol (B44631) ester-d3, the deuterated analog of methylboronic acid pinacol ester, serves as a powerful tool for elucidating reaction mechanisms. By strategically replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H) on the methyl group, researchers can probe the kinetic isotope effect (KIE) of a reaction. This effect, a change in the reaction rate upon isotopic substitution, provides invaluable insights into the rate-determining step and the nature of transition states. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing methylboronic acid pinacol ester-d3 in mechanistic studies, particularly in the context of palladium-catalyzed cross-coupling reactions.

Principle of Application: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium, its heavier isotope, can influence the rate of a chemical reaction if the C-H bond is broken or significantly altered in the rate-determining step. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.

  • Primary KIE (kH/kD > 1): Observed when the C-H(D) bond is cleaved in the rate-determining step. The magnitude of the primary KIE can provide information about the symmetry of the transition state.

  • Secondary KIE (kH/kD ≠ 1): Occurs when the C-H(D) bond is not broken in the rate-determining step but is located at or near a center that undergoes a change in hybridization or coordination.

    • An inverse KIE (kH/kD < 1) is often observed when a carbon atom's hybridization changes from sp² to sp³.[1]

    • A normal KIE (kH/kD > 1) can be seen in other cases of rehybridization.

By measuring the KIE using this compound, researchers can gain a deeper understanding of reaction pathways, validate proposed mechanisms, and optimize reaction conditions.

Applications in Mechanistic Studies

The primary application of this compound is in Kinetic Isotope Effect (KIE) studies to elucidate reaction mechanisms. This is particularly valuable in complex catalytic cycles, such as those found in palladium-catalyzed cross-coupling reactions.

Elucidating the Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. This compound can be employed to probe the transmetalation step. If the C-B bond cleavage and subsequent transfer of the methyl group to the palladium center is the rate-determining step, a primary KIE would be expected.

Investigating Other Cross-Coupling and C-H Functionalization Reactions

The utility of this deuterated compound extends to the study of various other reactions where a methylboronic acid derivative is a substrate. This includes, but is not limited to, other types of cross-coupling reactions and C-H activation/functionalization pathways.

Data Presentation

The following tables summarize representative KIE data from literature, illustrating the types of results that can be obtained using isotopically labeled substrates.

Reaction TypeLabeled SubstrateObserved KIE (kH/kD)InterpretationReference
Oxidation of StyreneStyrene-α,β,β-d30.84 ± 0.03Inverse secondary KIE, supporting a change in hybridization from sp² to sp³ in the rate-determining step.[1][1]
Suzuki-Miyaura Coupling4-Bromotoluene1.020Primary KIE, indicating that C-Br bond cleavage during oxidative addition is part of the rate-determining step.
Methyl Transfer ReactionNot Specified1.26Secondary KIE, suggesting the methyl transfer process plays a significant role in the rate-determining step.

Table 1: Representative Kinetic Isotope Effect Data.

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect in a Suzuki-Miyaura Cross-Coupling Reaction via a Competition Experiment

This protocol describes a competition experiment to determine the KIE for the Suzuki-Miyaura cross-coupling of methylboronic acid pinacol ester and its deuterated analog with an aryl halide.

Materials:

  • Methylboronic acid pinacol ester

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard (e.g., Dodecane)

  • Reaction vials

  • GC-MS or NMR spectrometer

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vial, combine methylboronic acid pinacol ester (0.5 mmol), this compound (0.5 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), the base (2.0 mmol), and the internal standard (0.1 mmol) in the anhydrous solvent (5 mL).

  • Initial Sample (t=0): Immediately after mixing, take a small aliquot of the reaction mixture, quench it with a suitable solvent (e.g., diethyl ether), and filter it through a short plug of silica (B1680970) gel. Analyze this sample by GC-MS or ¹H NMR to determine the initial ratio of the deuterated and non-deuterated starting materials relative to the internal standard.

  • Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by taking aliquots at regular time intervals.

  • Sample Analysis: For each aliquot, quench the reaction and prepare the sample for analysis as described in step 2.

  • Data Analysis:

    • Using GC-MS, determine the relative amounts of the non-deuterated product and the deuterated product at each time point by integrating the respective peaks and normalizing to the internal standard.

    • Alternatively, using ¹H NMR, the ratio of the starting materials and products can be determined by integrating the characteristic signals of the methyl protons (for the non-deuterated species) and comparing this to the internal standard. The concentration of the deuterated species can be inferred from the initial ratio.

  • KIE Calculation: The KIE can be calculated from the ratio of the products formed at low conversion using the following equation: kH/kD = [Product-H]/[Product-D]

    Where [Product-H] and [Product-D] are the concentrations of the non-deuterated and deuterated products, respectively.

Visualizations

Experimental_Workflow_KIE cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_calc Calculation start Combine Reactants: - Methylboronic acid pinacol ester - this compound - Aryl Halide - Pd Catalyst & Base - Internal Standard reaction Run Reaction at Controlled Temperature start->reaction sampling Take Aliquots at Different Time Points reaction->sampling quench Quench Reaction sampling->quench analyze Analyze by GC-MS or NMR quench->analyze calculate Calculate kH/kD analyze->calculate Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Probed by Me-d3Bpin) pd2_complex->transmetalation MeBpin or Me-d3Bpin pd2_intermediate R-Pd(II)-Me(L2) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Me reductive_elimination->product

References

Application Notes and Protocols for Stereoselective Synthesis Using Deuterated Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemically Defined Deuterated Molecules

The strategic incorporation of deuterium (B1214612), the stable isotope of hydrogen, into organic molecules has emerged as a powerful tool in drug discovery and development. This "heavy hydrogen" can significantly alter a molecule's metabolic profile by strengthening carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to reduced rates of metabolic degradation, improved pharmacokinetic properties, and potentially reduced off-target toxicity. When this isotopic labeling is combined with precise control over the three-dimensional arrangement of atoms (stereochemistry), it unlocks the potential to fine-tune the biological activity and therapeutic index of drug candidates.

Boronic acid pinacol (B44631) esters are exceptionally versatile synthetic intermediates, renowned for their stability, ease of handling, and broad reactivity in stereospecific transformations. The development of methods for the stereoselective synthesis of deuterated boronic acid pinacol esters has provided a gateway to a vast array of chiral, isotopically labeled building blocks for medicinal chemistry and natural product synthesis.

These application notes provide a detailed overview of the stereoselective synthesis of deuterated compounds utilizing deuterated boronic acid pinacol esters. We will cover the key methods for their preparation and their subsequent application in stereospecific carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for seminal reactions are provided to enable researchers to readily implement these powerful techniques.

Core Application: Stereospecific Deuterodeboronation of Tertiary Boronic Esters

A cornerstone of this field is the highly stereospecific conversion of a carbon-boron bond into a carbon-deuterium bond. Research has demonstrated that the protodeboronation of tertiary boronic esters can be adapted for deuteration with exceptional control over the stereochemical outcome. The reaction proceeds with retention of configuration, allowing for the predictable synthesis of enantioenriched deuterated alkanes.[1][2]

General Reaction Scheme:

This transformation is particularly valuable for creating chiral tertiary centers containing deuterium, which are challenging to synthesize by other means.

Quantitative Data for Deuterodeboronation

The following table summarizes the quantitative data for the stereospecific deuterodeboronation of various tertiary boronic acid pinacol esters.

EntrySubstrate (Boronic Ester)BaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Ratio (e.r.)Reference
11-Phenyl-1-(4-methoxyphenyl)ethyl B(pin)CsF1,4-Dioxane (B91453)80129598:2[1][2]
21,1-Diphenylethyl B(pin)CsF1,4-Dioxane80129899:1[1][2]
31-Phenyl-1-(n-propyl)butyl B(pin)TBAF·3D₂On-Pentane4529297:3[1][2]
41-(4-Chlorophenyl)-1-phenylethyl B(pin)CsF1,4-Dioxane80129198:2[1][2]
51-(Thiophen-2-yl)-1-phenylethyl B(pin)CsF1,4-Dioxane60188899:1[1][2]

B(pin) = pinacol boronate; TBAF = Tetra-n-butylammonium fluoride (B91410)

Experimental Protocols

Protocol 1: General Procedure for Stereospecific Deuterodeboronation of Tertiary Diarylalkyl Boronic Esters

This protocol is adapted from the work of Aggarwal and co-workers.[1][2]

Materials:

  • Tertiary diarylalkyl boronic acid pinacol ester (1.0 equiv)

  • Cesium fluoride (CsF) (1.5 equiv)

  • Deuterium oxide (D₂O) (1.1 equiv)

  • Anhydrous 1,4-dioxane (0.1 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the tertiary diarylalkyl boronic acid pinacol ester and cesium fluoride.

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe to achieve a 0.1 M concentration of the boronic ester.

  • Add deuterium oxide via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated product.

  • Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: General Procedure for Stereospecific Deuterodeboronation of Tertiary Aryldialkyl Boronic Esters

This protocol is also adapted from the work of Aggarwal and co-workers.[1][2]

Materials:

  • Tertiary aryldialkyl boronic acid pinacol ester (1.0 equiv)

  • Tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O) (1.5 equiv) - Note: For deuteration, use of TBAF·3D₂O is implied or D₂O is added separately.

  • Anhydrous n-pentane or toluene (B28343) (0.1 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the tertiary aryldialkyl boronic acid pinacol ester and TBAF·3H₂O.

  • Seal the vial with a septum and purge with an inert atmosphere.

  • Add the anhydrous solvent (n-pentane or toluene) via syringe to a concentration of 0.1 M.

  • Heat the reaction mixture to 45 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with n-pentane and wash with water to remove TBAF salts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of some products.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric ratio by chiral HPLC or GC.

Downstream Applications: Utilizing Deuterated Boronic Esters in Stereoselective Synthesis

Once synthesized, these chiral deuterated boronic acid pinacol esters are valuable building blocks for the construction of more complex deuterated molecules with high stereochemical fidelity. The C-B bond can be stereospecifically converted into C-C, C-O, C-N, and C-X (halide) bonds.

Application 1: Stereospecific Cross-Coupling Reactions (Suzuki-Miyaura Type)

While specific examples with deuterated secondary boronic esters are not abundant in the initial search, the principles of stereospecific Suzuki-Miyaura couplings of non-deuterated chiral secondary boronic esters can be directly applied. These reactions typically proceed with retention of configuration at the stereogenic center.

General Workflow:

G cluster_prep Deuterated Boronic Ester Synthesis cluster_coupling Stereospecific Cross-Coupling Start Chiral Secondary/Tertiary Boronic Ester Reagents_D D₂O, Base (e.g., CsF or TBAF) Deuterodeboronation Stereospecific Deuterodeboronation Reagents_D->Deuterodeboronation Deuterated_BE Enantioenriched Deuterated Boronic Ester Deuterodeboronation->Deuterated_BE Coupling_Reaction Suzuki-Miyaura Coupling Deuterated_BE->Coupling_Reaction Input for Coupling ArylHalide Aryl/Vinyl Halide or Triflate ArylHalide->Coupling_Reaction Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Coupling_Reaction Base_Coupling Base Base_Coupling->Coupling_Reaction Final_Product Stereochemically Defined Deuterated Product Coupling_Reaction->Final_Product

Caption: Workflow for the synthesis and subsequent cross-coupling of a deuterated boronic ester.

Protocol 3: Stereospecific Suzuki-Miyaura Coupling of a Secondary Benzylic Boronic Ester (Illustrative)

This is a general protocol based on established methods for non-deuterated analogs, which is expected to be applicable to deuterated substrates.

Materials:

  • Enantioenriched deuterated secondary benzylic boronic acid pinacol ester (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene/water (10:1 mixture)

Procedure:

  • In a Schlenk tube, combine the deuterated boronic ester, aryl iodide, Pd(OAc)₂, PPh₃, and K₃PO₄.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography.

  • Confirm the retention of stereochemistry and deuterium incorporation by appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy, and mass spectrometry).

Application 2: Matteson Homologation for Chain Extension

The Matteson homologation is a powerful method for the stereoselective one-carbon extension of boronic esters. This reaction can be applied to deuterated boronic esters to introduce a new stereocenter adjacent to the deuterated carbon.

Logical Relationship Diagram:

G Start Enantioenriched Deuterated Boronic Ester Homologation Matteson Homologation Start->Homologation Reagents LiCHCl₂ ZnCl₂ (Lewis Acid) Reagents->Homologation Intermediate α-Chloro Deuterated Boronic Ester Homologation->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Substitution Final_Product Chain-Extended, Stereodefined Deuterated Product Substitution->Final_Product

Caption: Matteson homologation of a deuterated boronic ester.

Protocol 4: Matteson Homologation of a Deuterated Boronic Ester (Illustrative)

This protocol is based on the general Matteson homologation procedure.

Materials:

  • Enantioenriched deuterated boronic acid pinacol ester (1.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂) (1.5 equiv)

  • n-Butyllithium (n-BuLi) (1.5 equiv) in hexanes

  • Zinc chloride (ZnCl₂) (1.1 equiv), freshly fused

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -100 °C (liquid N₂/ether bath).

  • Add dichloromethane to the cooled THF.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -95 °C, to generate dichloromethyllithium.

  • In a separate flask, dissolve the deuterated boronic ester in anhydrous THF and cool to -78 °C.

  • Transfer the cold dichloromethyllithium solution to the boronic ester solution via a cannula.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0 °C and add a solution of the Grignard reagent (e.g., MeMgBr) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the homologated boronic ester by flash chromatography. The resulting product can then be oxidized (e.g., with NaOH/H₂O₂) to the corresponding alcohol for analysis of diastereoselectivity.

Conclusion

Deuterated boronic acid pinacol esters are powerful and versatile intermediates for the stereoselective synthesis of isotopically labeled compounds. The ability to stereospecifically introduce deuterium via deuterodeboronation, and then to further functionalize the resulting deuterated boronic ester with high stereocontrol, provides an invaluable platform for medicinal chemists and synthetic organic chemists. The protocols and data presented herein offer a practical guide for the implementation of these techniques in the laboratory, paving the way for the development of novel, stereochemically defined deuterated molecules with potentially enhanced therapeutic properties. Further exploration into the substrate scope and the development of new catalytic systems will undoubtedly continue to expand the utility of these important building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with Methylboronic Acid Pinacol Ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving Methylboronic acid pinacol (B44631) ester-d3.

Troubleshooting Guide

Low yields, the formation of byproducts, and sluggish reactions are common hurdles in palladium-catalyzed cross-coupling reactions. The following table summarizes key reaction parameters, their potential impact on the outcome, and suggested optimization strategies.

Issue Parameter Observation Potential Cause(s) Troubleshooting Suggestions
Low Yield Catalyst/Ligand Incomplete conversion of starting materials.- Inactive catalyst.- Inappropriate ligand for the substrate.- Low catalyst loading.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., SPhos, RuPhos, P(t-Bu)₃).[1] - Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
Base Low product yield despite starting material consumption.- Base is too weak to facilitate transmetalation.- Base is too strong, leading to substrate or product degradation.- Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] - Ensure the base is finely powdered and anhydrous if required by the protocol.
Solvent Reaction stalls or proceeds slowly.- Poor solubility of reagents.- Solvent not optimal for the catalytic cycle.- Test different solvent systems, such as toluene, dioxane, or THF, often with a small amount of water.[1][2]
Byproduct Formation Protodeboronation Formation of arene/alkene instead of the desired methylated product.- Presence of excess water or protic impurities.- Prolonged reaction times at high temperatures.- Use anhydrous solvents and reagents.- Consider using a more stable boronic acid derivative, such as an MIDA boronate.[3]
Homocoupling Formation of dimers of the starting materials.- Presence of oxygen in the reaction mixture.- Certain palladium catalysts may promote homocoupling.- Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen).- Screen alternative palladium catalysts.
Sluggish Reaction Temperature Reaction does not go to completion in a reasonable timeframe.- Insufficient thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C).
Reagent Quality Inconsistent results between batches.- Decomposition of Methylboronic acid pinacol ester-d3.- Impure starting materials or solvents.- Use freshly purchased or properly stored reagents.- Purify starting materials and ensure solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is significantly slower than with its non-deuterated analog. Why is this, and what can I do?

A1: This is likely due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is involved in the rate-determining step of the reaction, the reaction will proceed more slowly with the deuterated compound. To address this, you can try increasing the reaction temperature or prolonging the reaction time. Screening different catalyst systems to find one with a lower activation energy for the C-D bond cleavage step may also be beneficial.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with alkylboronic acids.[3] To minimize it, ensure your reaction is set up under strictly anhydrous and inert conditions. Use freshly distilled, anhydrous solvents and thoroughly dry your glassware. Degassing the reaction mixture is also crucial. If the problem persists, consider using a milder base or switching to a more robust boronic acid derivative like an N-methyliminodiacetic acid (MIDA) boronate, which is designed for slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[3]

Q3: What is the best way to monitor the progress of my reaction?

A3: The choice of monitoring technique depends on the specific substrates and reaction conditions. Common methods include:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the identity and relative amounts of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, allowing for quantitative analysis of the reaction progress.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion and the formation of any major byproducts.[4]

Q4: Can I use the same conditions for this compound as I would for an arylboronic acid pinacol ester?

A4: Not necessarily. Alkylboronic esters are generally less reactive than their aryl counterparts.[3] Therefore, you may need more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system (e.g., using more electron-rich and bulky phosphine ligands) to achieve good yields with this compound.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Methylation with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl or vinyl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or vinyl halide, this compound, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Ester-d3, Base prep_catalyst Add Catalyst prep_reagents->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent reaction_heat Heat and Stir (80-110 °C) prep_solvent->reaction_heat Inert Atmosphere reaction_monitor Monitor Progress (TLC, GC-MS, HPLC) reaction_heat->reaction_monitor workup_quench Cool and Quench reaction_monitor->workup_quench Reaction Complete workup_extract Extraction workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify final_product final_product workup_purify->final_product Isolated Product

Caption: A typical experimental workflow for palladium-catalyzed methylation.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Are reagents pure and anhydrous? start->check_reagents reagents_no Purify/replace reagents check_reagents->reagents_no No check_conditions Optimize Reaction Conditions check_reagents->check_conditions Yes reagents_yes Yes conditions_catalyst Screen Catalysts/Ligands check_conditions->conditions_catalyst conditions_base Screen Bases check_conditions->conditions_base conditions_temp Increase Temperature check_conditions->conditions_temp outcome_improved Yield Improved conditions_catalyst->outcome_improved conditions_base->outcome_improved conditions_temp->outcome_improved outcome_no_change Still Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

References

preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the protodeboronation of Methylboronic acid pinacol (B44631) ester-d3 during Suzuki coupling reactions.

Troubleshooting Guide: Protodeboronation

This guide addresses the common issue of observing significant protodeboronation of your deuterated methylboronic acid pinacol ester, leading to the formation of toluene-d3 (B73822) and reduced yield of the desired coupled product.

Issue Potential Cause Troubleshooting Steps & Recommendations
High Levels of Protodeboronation (Loss of CD₃ group) 1. Inappropriate Base Selection: Strong bases can accelerate the rate of protodeboronation, which is often a base-catalyzed process.[1][2][3]Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.[1][3]Recommended: Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]Avoid: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
2. Presence of Water: Water can act as a proton source for protodeboronation, even with pinacol esters, which can hydrolyze to the more susceptible boronic acid.[1][4]Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware.Consider adding activated molecular sieves (4Å) to the reaction mixture.While some Suzuki reactions require a small amount of water, excessive amounts promote this side reaction.[1]
3. High Reaction Temperature: Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[1]Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C.[3]If the reaction is sluggish at lower temperatures, consider a more active catalyst/ligand system rather than increasing the heat.
4. Inefficient Catalytic System: If the Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for longer, increasing the likelihood of protodeboronation.[5]Optimize Catalyst and Ligands: Increase the catalyst loading to accelerate the productive reaction rate.[4]Employ robust, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.
5. Prolonged Reaction Time: The longer the boronic ester is subjected to basic, heated conditions, the more protodeboronation can occur.[3]Monitor Reaction Closely: Track the reaction progress using TLC, GC-MS, or LC-MS.Work up the reaction as soon as the starting material is consumed to minimize side product formation.
Illustrative Data: Effect of Reaction Parameters on Protodeboronation

The following table provides representative data on how modifying reaction conditions can influence the ratio of the desired product to the protodeboronated byproduct for a generic Suzuki coupling involving an alkylboronic ester.

Parameter Condition A (Suboptimal) % Desired Product % Protodeboronation Condition B (Optimized) % Desired Product % Protodeboronation
Base NaOH (2.0 M aq.)45%50%K₃PO₄ (anhydrous)92%<5%
Solvent Dioxane/H₂O (4:1)60%35%2-MeTHF (anhydrous)95%<3%
Temperature 110 °C65%30%80 °C94%<4%
Catalyst System Pd(OAc)₂70%25%SPhos Pd G396%<2%

Experimental Protocols

Protocol 1: General Suzuki Coupling to Minimize Protodeboronation

This protocol outlines a general procedure for the Suzuki coupling of an aryl halide with Methylboronic acid pinacol ester-d3 under conditions designed to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven ( >120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.[1]

  • Boronic Ester Addition: Add the this compound (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X L_n pd0->pd_aryl Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-CD_3 L_n pd_aryl->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-CD_3 pd_trans->product boronic_ester CD_3-B(pin) boronic_ester->pd_aryl Enters Suzuki Cycle (via Transmetalation) boronate [CD_3-B(pin)(OH)]^- boronic_ester->boronate + Base (OH^-) protodeboronation Toluene-d_4 (CD_3-H) boronate->protodeboronation + Proton Source (H_2O) - [HOB(pin)]

Caption: The Suzuki cycle (blue) vs. the competing protodeboronation pathway (red).

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with protodeboronation.

Troubleshooting_Workflow start Problem: High Protodeboronation of CD_3-B(pin) check_base Is the base strong (e.g., NaOH, KOH)? start->check_base check_water Are conditions strictly anhydrous? check_base->check_water No solution_base Action: Switch to a weaker base (K₃PO₄, Cs₂CO₃, K₂CO₃) check_base->solution_base Yes check_temp Is the reaction temperature > 100°C? check_water->check_temp Yes solution_water Action: Use anhydrous solvents, dry reagents, add molecular sieves check_water->solution_water No check_catalyst Is the reaction sluggish or stalling? check_temp->check_catalyst No solution_temp Action: Lower temperature to 60-80°C check_temp->solution_temp Yes solution_catalyst Action: Increase catalyst loading or use a more active ligand/catalyst check_catalyst->solution_catalyst Yes end Problem Resolved check_catalyst->end No, review literature for specific substrate. solution_base->end solution_water->end solution_temp->end solution_catalyst->end

Caption: A step-by-step workflow for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation? A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as your this compound, is cleaved and replaced with a carbon-hydrogen bond.[5] This results in the formation of a byproduct (toluene-d3 in this case) instead of your desired coupled product, thereby reducing the reaction yield.[1]

Q2: I'm using a pinacol ester, which is supposed to be stable. Why am I still seeing protodeboronation? A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under harsh conditions.[6][7] The pinacol group protects the boron center, but hydrolysis can still occur, especially in the presence of water and base, to generate the more reactive boronic acid in situ.[8][9] This free boronic acid is much more susceptible to protodeboronation.

Q3: How does the choice of base impact the protodeboronation of my deuterated compound? A3: The base plays a crucial role in both the desired Suzuki coupling and the undesired protodeboronation. A base is required to activate the boronic ester for transmetalation.[10] However, strong bases, particularly hydroxides, can also accelerate the hydrolysis of the pinacol ester and directly promote the base-catalyzed protodeboronation pathway.[2][3] Therefore, using a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often a successful strategy to favor the cross-coupling reaction.[1]

Q4: Does the fact that my methyl group is deuterated (CD₃) affect its susceptibility to protodeboronation? A4: The primary factor in protodeboronation is the cleavage of the Carbon-Boron bond, not the C-D bonds within the methyl group. Therefore, the deuteration itself is not expected to significantly alter the intrinsic susceptibility of the compound to protodeboronation compared to its non-deuterated (CH₃) analog. The key value of using the deuterated version is for isotopic labeling in the final product, making its loss via protodeboronation a critical issue to resolve.

Q5: What is a "slow-release" strategy and how can it help? A5: A "slow-release" strategy involves using a highly stable boronic acid derivative, such as an MIDA boronate or an organotrifluoroborate, which slowly releases the active boronic acid into the reaction mixture.[5][11] This strategy ensures that the concentration of the unstable free boronic acid remains very low at all times, which minimizes side reactions like protodeboronation while still allowing the desired Suzuki coupling to proceed.[11][12] If you continue to face issues with the pinacol ester, converting it to a MIDA boronate could be a more robust solution.[12]

References

common issues with deuterated internal standards in quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards in Quantitative Analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most prevalent challenges include:

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard (IS) are unintentionally replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This can lead to an underestimation of the internal standard signal and a corresponding overestimation of the analyte concentration.[2]

  • Chromatographic Shift (Isotope Effect): The deuterated internal standard and the native analyte may exhibit slightly different retention times, particularly in reversed-phase chromatography.[1][3] This can lead to differential matrix effects where the analyte and IS experience varying levels of ion suppression or enhancement.[3][4]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccuracies in quantification.[4] Studies have indicated that matrix effects on an analyte and its deuterated IS can differ by 26% or more in complex matrices like plasma and urine.[3]

  • Purity Issues: The deuterated internal standard may contain impurities, most critically the unlabeled analyte.[5] This "cross-signal contribution" can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[5]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms are swapped for protons.[1] The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions.[2] Factors that promote isotopic exchange include:

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange.[2][6] Deuteriums on carbons adjacent to carbonyl groups can also be labile, especially under acidic or basic conditions.[2][6]

  • pH: The rate of exchange is significantly influenced by pH, often increasing in both acidic and basic solutions.[1][7] The slowest rate of exchange is typically observed around pH 2.5-3.[8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][9]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of protons, facilitating back-exchange.[2][9]

Q3: What purity levels are recommended for deuterated internal standards?

A3: For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential. The general recommendations are:

  • Chemical Purity: >99%[5]

  • Isotopic Enrichment: ≥98%[5]

It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier to verify both the chemical and isotopic purity of the standard.[5]

Q4: Can I use a deuterated internal standard that doesn't perfectly co-elute with my analyte?

A4: While perfect co-elution is the ideal scenario for accurate correction of matrix effects, a small, consistent chromatographic shift may be acceptable.[10] However, if this separation causes the analyte and the internal standard to elute in regions with different levels of ion suppression or enhancement, it can lead to significant quantitative errors.[4][11] If co-elution cannot be achieved by modifying the chromatographic method, considering an alternative internal standard, such as one labeled with ¹³C, may be necessary as they are less prone to chromatographic isotope effects.[11][12]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate and inconsistent results often stem from a few core issues. The following troubleshooting workflow can help identify the root cause.

start Inaccurate/Inconsistent Results check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. start->check_coelution is_coeluting Co-eluting? check_coelution->is_coeluting adjust_chrom Action: Adjust chromatography (e.g., use lower resolution column). is_coeluting->adjust_chrom No check_purity Step 2: Assess IS Purity Is unlabeled analyte present in the IS? is_coeluting->check_purity Yes adjust_chrom->check_purity is_pure Purity Acceptable? check_purity->is_pure quantify_impurity Action: Quantify impurity contribution or obtain a purer standard. is_pure->quantify_impurity No check_stability Step 3: Evaluate IS Stability Is isotopic exchange occurring? is_pure->check_stability Yes quantify_impurity->check_stability is_stable Stable in Matrix? check_stability->is_stable stabilize_conditions Action: Modify conditions (pH, temp) or select IS with stable labels. is_stable->stabilize_conditions No check_matrix Step 4: Investigate Differential Matrix Effects is_stable->check_matrix Yes stabilize_conditions->check_matrix end Resolution check_matrix->end

Troubleshooting workflow for inaccurate quantitative results.
Summary of Potential Issues and Solutions

Potential Issue Troubleshooting Step Recommended Action
Lack of Co-elution Overlay chromatograms of the analyte and internal standard.If separated, adjust the mobile phase, gradient, or consider a lower-resolution column to ensure they elute together.[3]
IS Purity Analyze a high-concentration solution of the internal standard alone and monitor the analyte's mass transition.The response for the unlabeled analyte should be less than 20% of the LLOQ response.[1] If higher, a new, purer batch of the standard is needed.[5]
Isotopic Exchange Incubate the internal standard in a blank matrix under your experimental conditions and analyze for the appearance of the unlabeled analyte over time.[8][10]If exchange is observed, adjust pH and temperature.[7] Ensure the deuterium label is on a stable position (e.g., not on -OH or -NH groups).[6][13]
Differential Matrix Effects Conduct a post-extraction addition experiment to compare the IS response in a neat solution versus a post-extraction spiked blank matrix sample.[3]Improve sample clean-up procedures to remove interfering matrix components.
Issue 2: Deuterated Internal Standard Signal is Unstable or Decreasing

Question: The signal intensity of my deuterated internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?

Answer: A decreasing or unstable internal standard signal often points to isotopic exchange or degradation.

start Unstable IS Signal incubation_exp Step 1: Perform Incubation Experiment Incubate IS in matrix and solvent over time. start->incubation_exp signal_decrease Significant Signal Decrease? incubation_exp->signal_decrease analyze_conditions Step 2: Analyze Experimental Conditions signal_decrease->analyze_conditions Yes stable No Signal Decrease (Issue may be instrumental) signal_decrease->stable No check_ph Is pH acidic or basic? analyze_conditions->check_ph check_temp Is temperature elevated? analyze_conditions->check_temp modify_conditions Action: Modify pH and/or lower temperature. check_ph->modify_conditions check_temp->modify_conditions check_label Step 3: Evaluate Label Position Is deuterium on a labile site (-OH, -NH)? select_new_is Action: Select IS with stable labels (e.g., on aromatic carbon) or use ¹³C-IS. check_label->select_new_is modify_conditions->check_label

Decision tree for troubleshooting an unstable internal standard signal.
Factors Influencing Isotopic Exchange and Stability

Factor Influence on Stability Mitigation Strategy
pH Exchange is catalyzed by both acidic and basic conditions.[7]Maintain pH near the point of minimum exchange (~pH 2.5) if compatible with the assay.[7]
Temperature Higher temperatures accelerate the rate of exchange.[2]Perform sample preparation and analysis at low temperatures (e.g., 4°C).[7] Minimize time in the autosampler.[7]
Label Position Labels on heteroatoms (-OH, -NH) are highly labile.[2][6]Choose an internal standard with deuterium labels on stable positions, such as aliphatic or aromatic carbons.[11][14]
Solvent Protic solvents (water, methanol) provide a source of protons for exchange.[2]Minimize the time the standard is in protic solvents. Use aprotic solvents for storage.[9][11]

Key Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock.[5]

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[5]

  • Instrumentation: Use a high-resolution mass spectrometer. The sample can be infused directly or injected via an LC system.[5]

  • Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include the analyte and the internal standard.[3]

  • Data Analysis:

    • Measure the peak intensity (area) for the monoisotopic peak of the unlabeled analyte.

    • Measure the peak intensity for the most abundant isotopologue of the deuterated internal standard.

    • Calculate the percentage of the unlabeled analyte relative to the deuterated standard. This value should be low, ideally contributing less than 0.1% to the final analyte concentration in samples.[11]

Protocol 2: Evaluation of Deuterium Label Stability in Matrix

Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions of the assay.[8][11]

Methodology:

  • Sample Preparation:

    • Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) at the working concentration.

    • Prepare multiple aliquots. One aliquot (T=0) should be processed immediately.

    • Incubate the remaining aliquots under the same conditions as a typical sample (e.g., room temperature for 4 hours, or in the autosampler at 10°C for 24 hours).[11]

  • Sample Processing: At designated time points, process the incubated samples alongside the T=0 sample using your standard extraction/preparation method.[8]

  • LC-MS/MS Analysis: Analyze all processed samples. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[8]

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 sample. A significant decrease (e.g., >15%) suggests instability.[8]

    • Monitor the signal for the unlabeled analyte in the incubated samples. A significant increase in this signal over time is a direct indication of isotopic back-exchange.[10]

References

stability of Methylboronic acid pinacol ester-d3 under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methylboronic acid pinacol (B44631) ester-d3 under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methylboronic acid pinacol ester-d3?

A1: this compound is susceptible to several degradation pathways that can impact its purity and reactivity. The most common pathways include:

  • Hydrolysis: This is the most frequent degradation pathway, where the pinacol ester is cleaved by water to form methylboronic acid-d3 and pinacol. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air or other oxidizing agents, which may lead to the formation of methanol-d3 (B56482) or other oxidized species.[1]

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic ester group with a deuterium (B1214612) atom. This is a common cause of reduced yield in cross-coupling reactions.[1][2]

  • Trimerization (Boroxine Formation): Under anhydrous conditions, the corresponding boronic acid (formed from hydrolysis) can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. While often reversible, this can complicate accurate mass measurement and stoichiometry.[1]

Q2: How stable is this compound to storage?

A2: Like other boronic acid pinacol esters, this compound is sensitive to moisture and air.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is often suggested) to minimize degradation.[3]

Q3: Can I use this compound directly in Suzuki-Miyaura coupling reactions?

A3: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings as they are generally more stable and easier to handle than the corresponding boronic acids.[2][4] The pinacol ester can be hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle. However, the rate of this hydrolysis and the stability of the ester under the specific reaction conditions can influence the overall yield and side product formation.

Q4: What is the expected stability of this compound in common organic solvents?

A4: The stability in organic solvents largely depends on the presence of residual water.

  • Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF): Generally stable if the solvents are anhydrous. The presence of water can lead to hydrolysis.

  • Protic solvents (e.g., Methanol, Ethanol): More susceptible to transesterification or hydrolysis, especially in the presence of catalytic amounts of acid or base.

For analytical purposes, such as HPLC, using aprotic diluents like acetonitrile (B52724) or THF is recommended to prevent degradation prior to injection.[5][6][7]

Stability Under Different Reaction Conditions

Table 1: Qualitative Hydrolytic Stability at Different pH Conditions

pH RangeConditionExpected StabilityNotes
< 4AcidicLowAcid-catalyzed hydrolysis is a known degradation pathway.
4 - 6Weakly AcidicModerateHydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.
6 - 8NeutralModerate to HighGenerally most stable around neutral pH, but hydrolysis can be accelerated at physiological pH (7.4).[8]
8 - 10Weakly BasicModerateBase-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.
> 10Strongly BasicLowRapid hydrolysis is expected.

Table 2: Qualitative Thermal Stability

Temperature RangeConditionExpected StabilityNotes
< 0 °CSub-zeroHighRecommended for long-term storage to minimize degradation.
0 - 25 °CRoom TemperatureModerateStable for short periods if protected from moisture and air.
25 - 80 °CModerate HeatingModerate to LowIncreased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.
> 80 °CHigh HeatingLowSignificant degradation is likely, particularly over extended periods.

Table 3: Qualitative Stability in the Presence of Common Reagents

Reagent ClassExamplesExpected StabilityNotes
Weak BasesK₂CO₃, Cs₂CO₃, K₃PO₄Moderate to LowThese bases promote the necessary hydrolysis for cross-coupling reactions. The ester is consumed as part of the reaction mechanism.
Strong BasesNaOH, KOH, NaOtBuLowRapid hydrolysis is expected.
Weak AcidsAcetic AcidModerateCan catalyze hydrolysis.
Strong AcidsHCl, H₂SO₄LowRapid hydrolysis is expected.
Oxidizing AgentsH₂O₂, O₂ (air)Low to ModerateSusceptible to oxidation at the carbon-boron bond.[1][9][10]
Reducing AgentsNaBH₄, H₂/PdGenerally HighThe boronic ester functionality is typically stable to many reducing conditions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

dot

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Presence of Significant Side Products (Protodeboronation or Homocoupling)

dot

Caption: Troubleshooting guide for common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Stability by ¹H NMR

This protocol allows for the direct observation of the hydrolysis of this compound to methylboronic acid-d3.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated aprotic solvent in which it is stable (e.g., DMSO-d₆ or CDCl₃).

    • In a standard NMR tube, add a known volume of the stock solution.

    • Add a specific volume of D₂O or a D₂O-based buffer of the desired pD.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

    • Key signals to monitor:

      • This compound: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.

      • Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol.

    • Periodically acquire ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).

  • Data Analysis:

    • Integrate the signals for the pinacol ester and the free pinacol at each time point.

    • Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.

dot

NMR_Workflow Prep Prepare Stock Solution in Deuterated Solvent Mix Mix Stock with D2O/Buffer in NMR Tube Prep->Mix Acquire_t0 Acquire 1H NMR at t=0 Mix->Acquire_t0 Monitor Acquire Spectra Periodically Acquire_t0->Monitor Analyze Integrate Signals & Calculate % Hydrolysis Monitor->Analyze

Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.

Protocol 2: General Procedure for Stability Assessment by RP-HPLC

This protocol is designed to assess the purity of this compound and monitor its degradation, while minimizing on-column hydrolysis.

  • Sample Preparation:

    • Dissolve the sample in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (B95107) (THF).[5][6][7] Avoid using water or alcohol in the sample diluent.

  • HPLC Conditions:

    • Column: A C18 column with low residual silanol (B1196071) activity is recommended (e.g., Waters XTerra MS C18).[5][11]

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

      • Avoid acidic modifiers like formic acid or TFA in the mobile phase, as they can promote on-column hydrolysis.[5] If necessary for peak shape, use a very low concentration.

    • Gradient: Develop a gradient method that separates the pinacol ester from the more polar boronic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a consistent temperature, e.g., 25°C. Temperature has a minor effect on hydrolysis compared to mobile phase composition.[5]

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Analysis:

    • Inject the sample and monitor for the appearance of the earlier-eluting methylboronic acid-d3 peak.

    • The stability of the sample in the prepared solution can be assessed by injecting it periodically over time and observing any increase in the boronic acid peak area.

dot

HPLC_Workflow Prep Dissolve Sample in Anhydrous Aprotic Solvent Inject Inject Sample Prep->Inject Setup Setup RP-HPLC: - Low Silanol C18 Column - No Acidic Modifier Setup->Inject Analyze Monitor for Boronic Acid Peak (Earlier Elution Time) Inject->Analyze

Caption: Workflow for stability assessment by RP-HPLC.

References

addressing differential matrix effects with deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deuterated Internal Standards & Matrix Effects

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards (D-IS) to address differential matrix effects in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis because they can vary between samples, leading to unreliable results.[1][3]

Q2: How do deuterated internal standards (D-IS) compensate for matrix effects?

A2: Deuterated internal standards, also called stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for mitigating matrix effects.[1][4] Because a D-IS is nearly identical chemically and physically to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[5][6][7] By calculating the ratio of the analyte's peak area to the D-IS's peak area, the variability introduced by the matrix effect is normalized, leading to significantly more accurate and precise quantification.[4][8]

G cluster_0 LC Elution cluster_1 ESI Source cluster_2 Mass Spectrometer A Analyte Ionization Ionization Process A->Ionization IS Deuterated IS IS->Ionization M Matrix Components M->Ionization Suppression Signal_A Analyte Signal (Suppressed) Ionization->Signal_A Signal_IS IS Signal (Suppressed) Ionization->Signal_IS Ratio Ratio (Analyte/IS) = Constant Signal_A->Ratio Signal_IS->Ratio

Caption: How a D-IS corrects for matrix effects during mass spectrometry.

Q3: What are the critical characteristics of a high-quality deuterated internal standard?

A3: When selecting a D-IS, three factors are critical:

  • Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the presence of unlabeled analyte, which could otherwise lead to an overestimation of the analyte's concentration.[9][10]

  • Label Position & Stability: Deuterium (B1214612) atoms must be placed in chemically stable, non-exchangeable positions.[5][9] Placing labels on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups can lead to H/D exchange with the solvent, compromising quantification.[11][12]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the D-IS is necessary to prevent isotopic crosstalk and interference from the analyte's natural isotopic abundance.[5]

Troubleshooting Guide

Problem 1: My D-IS response is highly variable across different samples in the same run.

This issue can undermine confidence in the results, even if calibration standards and QCs meet acceptance criteria.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Errors during the addition of the IS, extraction, or reconstitution can lead to variability.[13][14]

    • Solution: Review and retrain on sample preparation SOPs. Use automated liquid handlers for greater precision. Add the IS at the earliest possible stage to account for variability in all subsequent steps.[4]

  • Instrumental Issues: Problems with the autosampler, such as inconsistent injection volumes or partial needle blockage, can cause sporadic IS response.[14]

    • Solution: Perform routine maintenance on the LC autosampler. Inject a series of standards to check for injection precision.

  • Differential Matrix Effects: The variability may be legitimate and due to significant differences in the matrix composition between samples (e.g., calibration standards vs. subject samples).[13][15]

    • Solution: Investigate the relationship between IS response and the sample type. If study samples consistently show a different IS response than calibrators, it indicates that the matrix used for calibrators is not representative, and further method development is needed.[13]

G Start Inconsistent IS Response Observed CheckPrep Review Sample Preparation Steps Start->CheckPrep CheckInstrument Verify Instrument Performance CheckPrep->CheckInstrument No HumanError Human Error Identified CheckPrep->HumanError Yes AssessMatrix Evaluate Differential Matrix Effects CheckInstrument->AssessMatrix No InstrumentIssue Instrument Malfunction CheckInstrument->InstrumentIssue Yes MatrixDiff Different Matrix Composition Confirmed AssessMatrix->MatrixDiff Yes Retrain Retrain Analyst HumanError->Retrain Maintain Perform Maintenance InstrumentIssue->Maintain ReDev Re-develop Method (e.g., improve cleanup) MatrixDiff->ReDev

Problem 2: The D-IS and analyte peaks are separating chromatographically.

Possible Causes & Solutions:

  • Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can slightly alter a molecule's physicochemical properties, sometimes causing the deuterated compound to elute slightly earlier than the analyte in reversed-phase chromatography. [9][16] * Solution: While minor, consistent separation may be acceptable, complete co-elution is ideal for perfect matrix effect compensation. [7][17]Adjusting chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) can help minimize the separation and force co-elution. [3][16]If separation persists in a region of changing ion suppression, the accuracy of quantification can be compromised. [18]

Problem 3: My results are inaccurate even with a co-eluting D-IS.

Possible Causes & Solutions:

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and D-IS may experience different degrees of ionization change if they exist in slightly different micro-environments within the ESI droplet, a phenomenon known as differential matrix effects. [17][18] * Solution: This requires a thorough investigation of the matrix effect. Improve sample cleanup procedures (e.g., switching from protein precipitation to SPE or LLE) to remove more interfering components. [2]Diluting the sample can also reduce the concentration of matrix components and mitigate the effect. [2]* Isotopic Exchange (Loss of Label): If the deuterium label is on an unstable position, it can exchange with hydrogen from the matrix or solvent, especially under acidic or basic conditions. [5][12]This reduces the IS signal and can artificially inflate the analyte signal. [9] * Solution: Select a D-IS with labels on stable positions (e.g., aromatic rings, non-acidic carbons). [11]If exchange is suspected, perform an incubation study by letting the D-IS sit in blank matrix under analytical conditions and monitor for the appearance of the unlabeled analyte. [17]

Experimental Protocols & Data

Protocol: Quantitative Assessment of Matrix Effects

The most common method for evaluating matrix effects is the post-extraction addition protocol. [3][19]This experiment helps quantify the exact level of ion suppression or enhancement.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards of the analyte and D-IS in the final mobile phase solvent at low and high concentrations (e.g., LLOQ and ULOQ levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (lots). [20][21]After the final extraction step, spike the analyte and D-IS into the clean extracts to the same final concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix before performing the extraction procedure. (This set is used to determine extraction recovery). [3]2. Analysis: Analyze all three sets in triplicate within a single LC-MS/MS run.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of D-IS)

    • Extraction Recovery (RE): RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A_Analyte Analyte in Solvent A_IS D-IS in Solvent Analyze Analyze all sets by LC-MS/MS A_IS->Analyze B_Matrix Extract Blank Matrix B_Spike Spike Analyte + D-IS B_Matrix->B_Spike B_Spike->Analyze C_Matrix Blank Matrix C_Spike Spike Analyte + D-IS C_Matrix->C_Spike C_Extract Extract Sample C_Spike->C_Extract C_Extract->Analyze Calculate Calculate MF, IS-Normalized MF, and Recovery Analyze->Calculate

Caption: Experimental workflow for evaluating matrix effects and recovery.

Data Interpretation & Acceptance Criteria

Regulatory guidance provides clear acceptance criteria for matrix effect validation. [21][22]The goal is to demonstrate that while matrix effects may exist, the D-IS effectively normalizes them.

  • An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement. [23]* The IS-Normalized MF should be close to 1.0. [23]* The Coefficient of Variation (CV%) of the IS-Normalized MF across the different matrix lots should not be greater than 15%. [22] Example Data Summary:

The table below shows hypothetical data from a matrix effect experiment in human plasma, illustrating a case where the D-IS fails to fully compensate for suppression experienced by the analyte (a differential matrix effect).

ParameterConcentrationAnalyte Peak AreaD-IS Peak AreaMatrix Factor (MF)IS-Normalized MF
Set A (Neat) Low QC15,500152,000--
Set B (Post-Spike) Low QC (Lot 1)9,800121,0000.63 (Suppression)0.79
Set B (Post-Spike) Low QC (Lot 2)10,200125,0000.66 (Suppression)0.80
Set B (Post-Spike) Low QC (Lot 3)8,900118,0000.57 (Suppression)0.74
Set B (Post-Spike) Low QC (Lot 4)9,500120,0000.61 (Suppression)0.78
Set B (Post-Spike) Low QC (Lot 5)10,500128,0000.68 (Suppression)0.81
Set B (Post-Spike) Low QC (Lot 6)9,100119,0000.59 (Suppression)0.75
Statistics Average MF: 0.62 Average: 0.78
CV: 3.8%

In this scenario, the analyte experiences ~38% ion suppression, while the D-IS experiences only ~20% suppression. The IS-Normalized MF is consistently around 0.78 instead of 1.0, which would lead to a systematic overestimation of the analyte concentration. Although the CV is low (<15%), the deviation of the IS-Normalized MF from 1.0 indicates a significant differential matrix effect that requires method optimization.

References

Technical Support Center: Purification of Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of boronic acid pinacol (B44631) esters (Bpin). It is intended for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of boronic acid pinacol esters.

Issue 1: Low or No Recovery from Silica (B1680970) Gel Chromatography

Q: I am running a silica gel column, but my boronic acid pinacol ester is not eluting, or the recovery is very low. My TLC plate shows the spot either staying at the baseline or tailing significantly. What is happening?

A: This is a common issue caused by the interaction between the Lewis acidic boron atom of the ester and the Lewis basic silanol (B1196071) groups on the surface of the silica gel. This strong adsorption can lead to product loss.[1] Another possibility is the hydrolysis of the pinacol ester on the acidic silica surface back to the more polar boronic acid, which will not elute with non-polar solvents.[2][3][4]

Solutions:

  • Deactivate the Silica Gel: You can reduce the Lewis acidity of the silica gel by treating it.

    • Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the undesired over-adsorption of the pinacol esters, leading to improved recovery.[1][5][6]

    • Base Treatment: Creating a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (B128534) (NEt3) can cap the acidic silanol groups.[7]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina (B75360): For less polar esters, neutral alumina can be a good alternative to silica gel.[8]

  • Use a Silica/Celite Plug: If the goal is to remove baseline impurities, a quick plug of silica gel or Celite might be sufficient and minimize contact time, reducing degradation and adsorption.[7]

Issue 2: Product Decomposition or Hydrolysis During Purification

Q: My NMR analysis shows the presence of the corresponding boronic acid in my "purified" pinacol ester. How can I prevent this hydrolysis during purification?

A: Pinacol esters are susceptible to hydrolysis, especially in the presence of water, alcohols, or acidic/basic conditions, which are often encountered during chromatographic purification or aqueous workups.[2][9]

Solutions:

  • Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon) if your compound is particularly sensitive.

  • Avoid Protic Solvents: In reversed-phase HPLC, the aqueous and alcoholic mobile phases can promote on-column hydrolysis.[2]

    • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which employs a high percentage of organic solvent, effectively preventing on-column hydrolysis.[9]

    • For Supercritical Fluid Chromatography (SFC), use non-alcoholic co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) instead of methanol (B129727) or ethanol (B145695).[2]

  • Optimize Reversed-Phase HPLC (RP-HPLC): If RP-HPLC is necessary, certain conditions can minimize hydrolysis.

    • Use a stationary phase with low silanol activity.[10]

    • Employ non-aqueous, aprotic diluents for sample preparation.[11]

    • Using highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent has been shown to stabilize certain pinacolonate esters.[11]

Issue 3: Difficulty Separating the Product from Impurities

Q: I am struggling to separate my pinacol ester from unreacted starting materials or byproducts like bis(pinacolato)diboron (B136004) (B2pin2). What purification strategy should I use?

A: When standard chromatography fails to provide adequate separation, derivatization into a more easily purified form is an excellent strategy. These derivatives can often be easily converted back to the boronic acid if needed.

Solutions:

  • Conversion to a Potassium Trifluoroborate Salt (BF3K): Reacting the crude pinacol ester with KHF2 converts it into a corresponding trifluoroborate salt. These salts are often highly crystalline, air-stable solids that can be easily purified by recrystallization or simple filtration.[7][12][13]

  • Formation of a MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards chromatography on silica gel than pinacol esters.[12] You can convert your crude Bpin ester to the MIDA boronate, purify it, and then cleave it back to the boronic acid if necessary.

  • Formation of a Diethanolamine (B148213) (DEA) Adduct: Transesterification with diethanolamine can form a stable, zwitterionic adduct. These adducts are often crystalline and will precipitate from non-polar solvents like diethyl ether, allowing for simple isolation by filtration.[12][14][15]

  • Recrystallization or Trituration: If your product is a solid, recrystallization is a powerful purification technique.[8] If it is an oil, trituration with a solvent in which the impurities are soluble but the product is not can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing boronic acid pinacol esters? A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and excess reagents like bis(pinacolato)diboron (B2pin2). The corresponding boronic acid is also a frequent impurity, arising from hydrolysis of the ester.[2]

Q2: Can I use my crude boronic acid pinacol ester in the next step without purification? A2: In many cases, yes. For reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple filtration through Celite or a silica plug to remove the palladium catalyst and inorganic salts.[7][8] However, the success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present.

Q3: My pinacol ester is an oil and cannot be recrystallized. What is the best alternative? A3: For oily Bpin esters, chromatography is the most common approach. If you face issues with standard silica gel chromatography, consider the troubleshooting steps above, such as using boric acid-treated silica, neutral alumina, or derivatizing the ester to a crystalline solid (e.g., a BF3K salt or DEA adduct) for easier purification.[8][12] For volatile esters, distillation can also be an effective method.[16]

Q4: How can I monitor my column chromatography if my compound is not UV-active? A4: If your compound lacks a UV chromophore, you can stain your TLC plates. A common stain for boronic esters is p-anisaldehyde or potassium permanganate (B83412) (KMnO4), followed by gentle heating.[5] Iodine vapor is another effective visualization agent.[12]

Q5: Is there a general-purpose solvent system for silica gel chromatography of Bpin esters? A5: A mixture of a non-polar solvent like hexanes or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether is a very common starting point. The exact ratio will depend on the polarity of your specific compound. For example, many Bpin esters elute well in 9:1 hexanes:ethyl acetate.[12]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This method is adapted from Hitosugi et al. and is effective at minimizing the over-adsorption of pinacol esters during column chromatography.[5]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.

  • In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate or shake the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approx. 600 mL for 100 g of silica).

  • Dry the silica gel thoroughly in vacuo, for instance, at 60°C for 1.5 hours, until it is a free-flowing powder.

  • The boric acid-impregnated silica gel is now ready to be used for packing your column.

Data Summary

Table 1: Effect of Boric Acid Treatment on TLC Analysis of a Pinacol Boronic Ester

The following table summarizes the reduction in baseline adsorption for a model compound (2,7-diborylnaphthalene) when analyzed by Thin Layer Chromatography (TLC) on standard silica vs. boric acid-treated silica (B-TLC).

TLC Plate Type% of Compound at Eluted Position (Rf > 0)% of Compound at Baseline (Rf ≈ 0)
Standard Silica Gel72%28%
Boric Acid-Treated Silica Gel (B-TLC)>95%<5%
Data adapted from Hitosugi et al.[5]

Visual Guides

Purification_Troubleshooting Troubleshooting Workflow for Bpin Purification start Crude Bpin Product silica_col Attempt Silica Gel Chromatography start->silica_col success Pure Product Obtained silica_col->success Successful low_recovery Problem: Low Recovery / Baseline Adsorption silica_col->low_recovery Unsuccessful hydrolysis Problem: Hydrolysis to Boronic Acid silica_col->hydrolysis separation_fail Problem: Poor Separation from Impurities silica_col->separation_fail sol_recovery Solution: Use Boric Acid-Treated Silica OR Neutral Alumina low_recovery->sol_recovery sol_hydrolysis Solution: Use Anhydrous Conditions OR Alternative Method (HILIC) hydrolysis->sol_hydrolysis sol_separation Solution: Derivatize to BF3K Salt, MIDA Boronate, or DEA Adduct separation_fail->sol_separation sol_recovery->success sol_hydrolysis->success sol_separation->success

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Derivatization_Strategy Derivatization Strategies for Bpin Purification crude_bpin Crude R-Bpin (Difficult to Purify) bf3k R-BF3K (Potassium Trifluoroborate Salt) crude_bpin->bf3k + KHF2 mida R-B(MIDA) (MIDA Boronate) crude_bpin->mida + MIDA dea R-B(DEA) (Diethanolamine Adduct) crude_bpin->dea + Diethanolamine purified_derivative Purified Derivative (Crystalline Solid) bf3k->purified_derivative Recrystallize/ Filter mida->purified_derivative Stable on Silica dea->purified_derivative Precipitate/ Filter

Caption: Common derivatization pathways for purifying challenging Bpin esters.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Deuterated Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving yields in cross-coupling reactions involving deuterated boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with deuterated boronic esters.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Catalyst Inactivity - Use a pre-formed Pd(0) source: Consider using Pd(PPh₃)₄ or a modern precatalyst to ensure a reliable source of the active catalyst. - Check catalyst quality: Palladium catalysts, especially Pd₂(dba)₃, can degrade over time. Use a fresh batch from a reputable supplier. - Optimize ligand-to-metal ratio: An inappropriate ratio (typically 1:1 to 4:1) can lead to catalyst decomposition.
Inefficient Transmetalation - Choice of base: The base is crucial for activating the boronic ester. For deuterated compounds, a slightly stronger base might be needed to facilitate the formation of the boronate complex. Common bases include carbonates, phosphates, and alkoxides. - Anhydrous conditions: For boronic esters, anhydrous conditions can accelerate transmetalation and prevent protodeboronation.[1][2]
Deuterated Boronic Ester Instability - Use stable boronic ester derivatives: Pinacol (B44631) esters are generally more stable than boronic acids. For particularly sensitive substrates, consider using MIDA (N-methyliminodiacetic acid) boronates or potassium aryltrifluoroborates, which release the boronic acid slowly under reaction conditions. - Freshness of reagent: Use freshly prepared or purchased deuterated boronic esters to avoid degradation.
Suboptimal Reaction Conditions - Temperature: If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can cause catalyst decomposition. - Solvent: Ensure solvents are anhydrous and properly degassed. Common solvents include dioxane, THF, DMF, and toluene. A small amount of water is often necessary when using boronic acids but should be avoided with esters.
Kinetic Isotope Effect (KIE) While the C-B bond is cleaved during transmetalation, a secondary kinetic isotope effect from the deuterated C-D bond could slightly alter the reaction rate. If low yield is persistent and other factors are ruled out, consider slightly longer reaction times or a marginal increase in temperature to overcome any potential energetic barrier.

Issue 2: Presence of Significant Side Products

Possible Side Products and Mitigation Strategies

Side Product Mitigation Strategy
Homocoupling of the Boronic Ester - Thoroughly degas the reaction mixture: Oxygen can promote the oxidative coupling of two boronic ester molecules.[3] - Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[3]
Protodeboronation (Loss of Boronic Ester) - Use anhydrous conditions: This is particularly important when working with boronic esters to prevent hydrolysis back to the less stable boronic acid, which is more prone to protodeboronation.[1] - Choice of base and solvent: A non-aqueous base and solvent system can minimize this side reaction. - Use more stable boronic ester derivatives: MIDA boronates and trifluoroborates offer increased stability against protodeboronation.
Starting Material Remains This is often a sign of incomplete conversion. Refer to the troubleshooting steps for "Low or No Product Yield."

Frequently Asked Questions (FAQs)

Q1: Will the use of a deuterated boronic ester significantly slow down my reaction due to the kinetic isotope effect (KIE)?

A: The primary bond broken during the rate-determining transmetalation step of the Suzuki-Miyaura reaction is the C-B bond, not the C-D bond. Therefore, a large primary kinetic isotope effect is not expected. However, secondary KIEs can subtly influence reaction rates. In most cases, the effect is minor and can be overcome by slightly adjusting reaction conditions, such as extending the reaction time or moderately increasing the temperature.

Q2: Are deuterated boronic esters less stable than their non-deuterated counterparts?

A: The stability of a boronic ester is primarily determined by the protecting group (e.g., pinacol, MIDA) and the electronic properties of the organic substituent, not by deuteration. Deuterated boronic esters are expected to have comparable stability to their protio-analogues. However, like all boronic esters, they are susceptible to degradation over time and should be stored under inert atmosphere and refrigerated.

Q3: What is the optimal base to use with deuterated boronic pinacol esters?

A: The choice of base is critical for the activation of the boronic ester to form the more nucleophilic boronate species.[4] For boronic pinacol esters under anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be effective.[2] Other common bases such as K₃PO₄, Cs₂CO₃, or KOt-Bu can also be effective, and the optimal choice may be substrate-dependent.

Q4: How can I minimize the risk of protodeboronation with my deuterated boronic ester?

A: Protodeboronation is a common side reaction for all boronic acids and esters. To minimize this:

  • Use more stable boronic ester derivatives like MIDA boronates or potassium trifluoroborates.

  • Employ anhydrous reaction conditions, especially when using boronic esters.[1]

  • Ensure the purity of your solvent and base.

Q5: My deuterated product is difficult to purify. Any suggestions?

A: Purification of boronic esters and their products can sometimes be challenging due to their polarity and potential for decomposition on silica (B1680970) gel. Consider the following:

  • Use a plug of Celite to filter the crude reaction mixture first.

  • If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

  • Alternatively, conversion of the boronic ester to a more stable and easily purifiable derivative, like a trifluoroborate salt, can be a useful strategy.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with a Deuterated Boronic Ester

  • Reaction Setup: To an oven-dried reaction vessel, add the deuterated boronic pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the degassed, anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Degassing: Further degas the reaction mixture by bubbling argon through it for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Analyze for Side Products start->side_reactions catalyst_sol1 Use fresh Pd(0) precatalyst catalyst->catalyst_sol1 catalyst_sol2 Adjust Ligand:Pd ratio catalyst->catalyst_sol2 conditions_sol1 Increase temperature moderately conditions->conditions_sol1 conditions_sol2 Ensure anhydrous/degassed solvent conditions->conditions_sol2 conditions_sol3 Screen different bases conditions->conditions_sol3 reagents_sol1 Use fresh deuterated boronic ester reagents->reagents_sol1 reagents_sol2 Consider more stable ester (e.g., MIDA) reagents->reagents_sol2 side_reactions_sol1 Improve degassing to reduce homocoupling side_reactions->side_reactions_sol1 side_reactions_sol2 Use anhydrous conditions for protodeboronation side_reactions->side_reactions_sol2 end Improved Yield catalyst_sol1->end catalyst_sol2->end conditions_sol1->end conditions_sol2->end conditions_sol3->end reagents_sol1->end reagents_sol2->end side_reactions_sol1->end side_reactions_sol2->end

Caption: A workflow for troubleshooting low yields in cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R²(D) transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product_out R¹-R²(D) reductive_elimination->product_out reagents_in1 R¹-X reagents_in1->oxidative_addition reagents_in2 R²(D)-B(OR)₂ reagents_in2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting qNMR with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative Nuclear Magnetic Resonance (qNMR) analysis using deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent and inaccurate results in their qNMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a list of common problems encountered during qNMR analysis, their potential causes, and step-by-step guidance to rectify them.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results in qNMR can arise from several factors throughout the experimental workflow, from sample preparation to data processing. The most common culprits include issues with the internal standard, sample preparation, acquisition parameters, and data processing.[1]

Troubleshooting Guide: Inaccurate Quantification

Follow these steps to diagnose and resolve the source of inconsistency in your qNMR results:

  • Verify the Integrity and Suitability of Your Internal Standard: The properties of the internal standard are critical for accurate quantification.[2]

    • Purity: Ensure the chemical and isotopic purity of the deuterated standard is high (ideally ≥99%). Impurities can introduce extra signals that overlap with the analyte, leading to incorrect integration.[2] Always request a certificate of analysis from your supplier.

    • Stability: The standard must be chemically stable under the experimental conditions (solvent, temperature, pH) and should not react with the analyte.[2]

    • Solubility: The internal standard must be completely soluble in the deuterated solvent used for the analyte to avoid inhomogeneities that can cause line broadening and poor integration.[2] .

    • Non-Overlapping Signals: The signals from the internal standard should be well-resolved and not overlap with the analyte signals.[2][3] It is best practice to choose a standard with sharp, singlet peaks in a signal-free region of the spectrum.[2]

  • Review Your Sample Preparation Technique: Meticulous sample preparation is crucial for reproducible qNMR results.[4][5]

    • Complete Dissolution: Ensure both the analyte and the internal standard are fully dissolved in the deuterated solvent.[4][5] Incomplete dissolution is a common source of error. Visual inspection, possibly with a magnifying glass, and vortexing can help ensure a true solution has been formed.[4]

    • Accurate Weighing: Use a calibrated analytical balance for accurate weighing of both the analyte and the internal standard.[3][6] The accuracy of your weighing will directly impact the final calculated quantity.[7] Performing replicates (e.g., three) is common to ensure weighing accuracy.[4]

    • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves both the sample and the standard without the need for heating or other treatments that might degrade the sample.[4]

  • Optimize NMR Acquisition Parameters: The settings used to acquire the NMR data can significantly affect quantification.

    • Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of both the analyte and the standard's protons being quantified. A sufficient delay ensures complete relaxation and accurate signal integration.[2]

    • Number of Scans (NS): Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N). A higher S/N ratio improves the accuracy of the integration.[8] For integration errors below 1%, an S/N of at least 250:1 is often required.[8]

    • Pulse Angle: A 90° pulse angle should be used for maximum signal excitation.[2]

  • Refine Data Processing: Proper data processing is essential to extract accurate quantitative information.

    • Phasing and Baseline Correction: Carefully perform manual or automated phasing and baseline correction to ensure accurate integration of the signals.[2]

    • Integration: Use absolute integration values and ensure the integration regions are wide enough to encompass the entire signal, including any satellite peaks.[2]

Logical Workflow for Troubleshooting Inaccurate Quantitative Results

TroubleshootingWorkflow cluster_corrective_actions Corrective Actions start Inconsistent qNMR Results check_standard 1. Verify Internal Standard - Purity - Stability - Solubility - Signal Overlap start->check_standard check_sample_prep 2. Review Sample Preparation - Complete Dissolution - Accurate Weighing - Solvent Choice check_standard->check_sample_prep Standard OK action_standard Select a more suitable standard. check_standard->action_standard Issue Found check_acquisition 3. Optimize Acquisition Parameters - Relaxation Delay (D1) - Number of Scans (NS) - Pulse Angle check_sample_prep->check_acquisition Sample Prep OK action_sample_prep Improve sample preparation technique. check_sample_prep->action_sample_prep Issue Found check_processing 4. Refine Data Processing - Phasing - Baseline Correction - Integration check_acquisition->check_processing Acquisition OK action_acquisition Re-acquire data with optimized parameters. check_acquisition->action_acquisition Issue Found end_node Accurate qNMR Results check_processing->end_node Processing OK action_processing Re-process data carefully. check_processing->action_processing Issue Found action_standard->check_standard action_sample_prep->check_sample_prep action_acquisition->check_acquisition action_processing->check_processing qNMR_Workflow start Start sample_prep 1. Sample Preparation - Weigh Analyte & Standard - Dissolve in Deuterated Solvent - Transfer to NMR Tube start->sample_prep data_acquisition 2. NMR Data Acquisition - Set Quantitative Parameters (D1, NS, etc.) - Acquire Spectrum sample_prep->data_acquisition data_processing 3. Data Processing - Fourier Transform - Phasing - Baseline Correction data_acquisition->data_processing integration 4. Signal Integration - Integrate Analyte & Standard Peaks data_processing->integration calculation 5. Purity/Concentration Calculation integration->calculation end_node End calculation->end_node

References

Technical Support Center: Managing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing isotopic exchange in deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of deuterated internal standards during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in quantitative analysis?

Isotopic exchange, also known as back-exchange, is the unintentional replacement of deuterium (B1214612) atoms on a stable isotope-labeled (SIL) internal standard with hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[1][2] This phenomenon can compromise the integrity of the internal standard, leading to inaccurate quantification.[3] The primary concerns are:

  • Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard can lead to an artificially high analyte-to-internal standard ratio.[4]

  • Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the unlabeled analyte, causing a "false positive" and leading to an overestimation of the analyte's concentration.[4]

Q2: Which deuterium positions on a molecule are most susceptible to exchange?

The stability of a deuterium label is highly dependent on its position within the molecule.

  • Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are very susceptible to rapid exchange with protons from protic solvents.[1][2][5]

  • Moderately Labile: Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be prone to exchange, particularly under acidic or basic conditions due to keto-enol tautomerism.[6][7]

  • Generally Stable: Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are typically more stable under common analytical conditions.[4][7]

Q3: What are the primary factors that promote isotopic exchange?

Several experimental parameters can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3.0 and increases significantly in both highly acidic and, especially, basic conditions.[2][4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5][8][9]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard.[4][5][8]

  • Sample Matrix: Components within a biological matrix, such as enzymes or other catalytic species, can facilitate the exchange process.[4]

Q4: How can I minimize isotopic exchange during sample preparation and analysis?

To mitigate the risk of isotopic exchange, consider the following best practices:

  • Maintain Low Temperatures: Perform sample preparation and analysis at low temperatures (e.g., 0-4°C) to slow the kinetics of the exchange reaction.[2][10]

  • Control pH: Adjust the pH of your samples and mobile phases to the range of minimum exchange, typically around pH 2.5-3.0.[2][10]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample storage and preparation.[8]

  • Rapid Analysis: Minimize the time the deuterated standard is exposed to protic solvents. Faster liquid chromatography gradients can reduce the opportunity for back-exchange to occur.[2][11]

  • Proper Storage: Store deuterated standard stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C) and, if possible, in an aprotic solvent.[8][9]

Q5: Are there alternatives to deuterated standards that are less prone to exchange?

Yes. While deuterated standards are widely used due to their cost-effectiveness, other stable isotope-labeled standards offer greater stability. The most common alternatives are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled internal standards. These isotopes are not susceptible to exchange; however, their synthesis can be more complex and expensive.[4][8][12]

Troubleshooting Guides

Guide 1: Inconsistent or Lower-Than-Expected Internal Standard Signal

Symptom: You observe a decreasing signal for your deuterated internal standard over an analytical run, or the signal is consistently lower than anticipated. This can lead to inaccurate and imprecise quantitative results.[5][6]

Troubleshooting Workflow:

start Inconsistent IS Signal check_stability Assess IS Stability (See Protocol 1) start->check_stability check_conditions Review Sample Conditions check_stability->check_conditions Exchange Confirmed check_label Verify Label Position check_conditions->check_label Conditions OK solution_temp Lower Temperature (Autosampler/Storage) check_conditions->solution_temp High Temp solution_ph Adjust pH to 2.5-3.0 check_conditions->solution_ph Extreme pH solution_solvent Use Aprotic Solvent check_conditions->solution_solvent Protic Solvent solution_standard Select Standard with Stable Label Position check_label->solution_standard Labile Position solution_c13 Consider ¹³C-labeled IS check_label->solution_c13 Labile Position

Caption: Troubleshooting workflow for a decreasing internal standard signal.

Guide 2: Appearance of Unlabeled Analyte Signal in Blanks

Symptom: When analyzing a blank matrix sample spiked only with the deuterated internal standard, a signal for the unlabeled analyte is detected.[8]

Troubleshooting Workflow:

start Analyte Signal in IS-Spiked Blank check_purity Check IS Purity (Certificate of Analysis) start->check_purity check_exchange Investigate Isotopic Exchange (See Protocol 1) check_purity->check_exchange High Purity solution_new_lot Source Higher Purity IS check_purity->solution_new_lot Contamination Found solution_minimize_exchange Implement Mitigation Strategies (Temp, pH, Solvent) check_exchange->solution_minimize_exchange Exchange Detected

Caption: Troubleshooting workflow for detecting analyte in blanks.

Data Summary

The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange.

FactorCondition Increasing Exchange RateRecommended Practice for Minimization
pH High (>8) or Low (<2)Maintain pH between 2.5 and 7.[2][7]
Temperature HighStore and analyze at low temperatures (e.g., 4°C).[2][7]
Solvent Protic (e.g., H₂O, Methanol)Use aprotic solvents (e.g., acetonitrile) when possible.[7]
Label Position On Heteroatoms (O, N, S) or Alpha to CarbonylChoose standards with labels on stable carbon positions.[7]

The next table presents hypothetical data from a stability experiment to illustrate the impact of different conditions.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected?
A24258.045%Yes
B24252.55%No
C2448.015%Yes
D2442.5<2%No

Interpretation: The data indicates that the internal standard is unstable at room temperature, especially under basic conditions.[5] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions.[1][5]

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare Initial Samples (T=0): Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol and analyze them.[5]

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[5]

    • Solvent Stability: Spike the IS into the reconstitution solvent and incubate under the same conditions.[5]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[5]

  • LC-MS/MS Analysis: Analyze all samples (T=0 and incubated) by LC-MS/MS. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[1]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests instability.[5]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte's mass channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[1][5]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_t0 Prepare T=0 Samples (Spike & Immediate Process) lcms_analysis LC-MS/MS Analysis (Monitor IS and Analyte) prep_t0->lcms_analysis prep_incubate Prepare Incubated Samples (Matrix & Solvent) process_samples Process Incubated Samples (Post-Incubation) prep_incubate->process_samples process_samples->lcms_analysis compare_areas Compare IS Peak Areas (T=0 vs. Incubated) lcms_analysis->compare_areas check_analyte_peak Check for Analyte Peak in IS Channel lcms_analysis->check_analyte_peak outcome Assess Stability & Identify Exchange compare_areas->outcome check_analyte_peak->outcome

Caption: Experimental workflow for assessing deuterated standard stability.

References

Technical Support Center: Analysis of Reactive Pinacolboronate Esters by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analyzing reactive pinacolboronate esters by High-Performance Liquid Chromatography (HPLC). Pinacolboronate esters are crucial intermediates in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions. However, their inherent reactivity, especially their susceptibility to hydrolysis, presents significant analytical challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and accurate analysis.

Troubleshooting Guide

Reactive pinacolboronate esters can degrade during HPLC analysis, leading to inaccurate quantification and impurity profiling. The primary cause of this degradation is hydrolysis to the corresponding boronic acid. This guide addresses common issues encountered during the HPLC analysis of these sensitive compounds.

Problem Potential Cause Recommended Solution
Peak Splitting or Tailing for the Pinacolboronate Ester On-column hydrolysis of the ester to the more polar boronic acid.- Optimize Mobile Phase: Avoid acidic pH modifiers like formic acid, which can accelerate hydrolysis. Consider using a mobile phase with no pH modifier or a highly basic mobile phase (e.g., pH > 10) to stabilize the ester.[1][2][3][4] - Column Selection: Utilize a column with low silanol (B1196071) activity, such as a Waters XTerra MS C18, to minimize catalytic hydrolysis on the stationary phase.[2][4][5][6] - Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis prior to injection.[1][3][7]
Appearance of a New, Early-Eluting Peak (Boronic Acid) Hydrolysis of the pinacolboronate ester either in the sample solution or on the column.- Confirm Peak Identity: Use a boronic acid standard to confirm the identity of the new peak. - Sample Preparation: Ensure the sample diluent is strictly anhydrous and aprotic.[3][7] Analyze samples promptly after preparation. - Method Optimization: Employ a rapid HPLC method to minimize the residence time of the analyte on the column, thereby reducing the opportunity for on-column hydrolysis.[8][9]
Poor Retention of the Boronic Acid The high polarity of boronic acids makes them difficult to retain in reversed-phase HPLC.[7][10]- Alternative Chromatography Mode: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for simultaneous analysis of the pinacolboronate ester and its corresponding boronic acid. HILIC columns, like a ZIC-cHILIC, can provide excellent retention for both species.[10][11] - Ion-Pairing Reagents: For reversed-phase methods, especially at high pH, the use of an ion-pairing reagent may be necessary to improve the retention of the boronic acid.[1][7]
Inconsistent Results and "Ghost Peaks" On-column degradation or interaction with the stationary phase, potentially catalyzed by residual metals or active silanol groups.[2][10]- Column Choice: As mentioned, columns with low silanol activity are crucial.[2][6] - Mobile Phase Modifiers: Increasing buffer strength in the mobile phase can sometimes mitigate on-column degradation.[10] - Alternative Organic Modifier: In some cases, substituting acetonitrile with methanol (B129727) in the mobile phase has been shown to reduce the formation of on-column artifacts.[10]

Frequently Asked Questions (FAQs)

Q1: Why are pinacolboronate esters so difficult to analyze by reversed-phase HPLC?

A1: The primary challenge is their facile hydrolysis to the corresponding boronic acid and pinacol, especially in the presence of water and acidic conditions typical of many reversed-phase HPLC methods.[1][2][10] This on-column degradation leads to inaccurate purity assessments. The resulting boronic acid is also highly polar and often poorly retained on standard C18 columns.[7][10]

Q2: What is the best initial approach for developing an HPLC method for a new reactive pinacolboronate ester?

A2: Start with a column known for low silanol activity, such as a Waters XTerra MS C18.[2][5][6] Use a non-aqueous, aprotic sample diluent like acetonitrile.[3][7] For the mobile phase, begin with a simple water/acetonitrile gradient without any acidic modifiers.[2][5] This minimalist approach often provides a good starting point by minimizing the factors that promote hydrolysis.

Q3: Can I use mass spectrometry (MS) detection with the recommended high pH mobile phases?

A3: While high pH mobile phases can be effective for stabilizing pinacolboronate esters, they can be challenging for MS detection due to potential ion suppression and incompatibility with certain mass spectrometers. If MS detection is required, a HILIC method might be more suitable as the mobile phases are often more MS-friendly.[10]

Q4: How can I confirm that the degradation of my pinacolboronate ester is happening on-column and not in my sample vial?

A4: To investigate pre-injection degradation, prepare your sample in the chosen diluent and analyze it at different time points (e.g., immediately, after 1 hour, after 4 hours). If the boronic acid peak area increases over time, hydrolysis is occurring in the sample vial. To assess on-column degradation, you can perform a stop-flow experiment where the flow is stopped for a period while the analyte is on the column, then resumed. A significant increase in the boronic acid peak compared to a normal run indicates on-column hydrolysis.[8]

Experimental Protocol: Optimized HPLC Analysis of a Reactive Pinacolboronate Ester

This protocol provides a starting point for the analysis of a reactive pinacolboronate ester, focusing on minimizing on-column hydrolysis.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the pinacolboronate ester sample.

  • Dissolve the sample in 100% HPLC-grade acetonitrile to the desired concentration (e.g., 1 mg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer the solution to an HPLC vial.

  • Analyze the sample as soon as possible after preparation.

2. HPLC Instrumentation and Conditions:

Parameter Recommendation
HPLC System Agilent 1200 series or equivalent with a DAD detector
Column Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0.0 min: 20% B 0.4 min: 20% B 5.4 min: 80% B 7.0 min: 80% B 7.2 min: 20% B 8.0 min: 20% B
Flow Rate 1.2 mL/min
Column Temperature 35°C
Autosampler Temperature 4°C
Injection Volume 2 µL
Detection 220 nm (or lambda max of the analyte)

3. Data Analysis:

  • Integrate the peak corresponding to the pinacolboronate ester and any observed impurities, including the boronic acid.

  • Calculate the purity of the pinacolboronate ester as a percentage of the total peak area.

Visualizing the Challenge and Solutions

The following diagram illustrates the central problem of pinacolboronate ester hydrolysis during HPLC analysis and the key strategies to mitigate it.

G cluster_problem Problem: On-Column Hydrolysis cluster_solutions Analytical Strategies PinacolEster Pinacolboronate Ester BoronicAcid Boronic Acid (Degradant) PinacolEster->BoronicAcid Hydrolysis AproticDiluent Aprotic Diluent (e.g., ACN) LowSilanolColumn Low Silanol Activity Column OptimizedMP Optimized Mobile Phase (No Acid or High pH) HILIC HILIC Methodology AproticDiluent->PinacolEster Stabilizes in Solution LowSilanolColumn->PinacolEster Minimizes On-Column Catalysis OptimizedMP->PinacolEster Prevents On-Column Degradation HILIC->PinacolEster Alternative Retention & Stability

Caption: Mitigation strategies for pinacolboronate ester hydrolysis in HPLC.

References

Validation & Comparative

A Guide to the Validation of Analytical Methods Using Methylboronic Acid Pinacol Ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods utilizing Methylboronic acid pinacol (B44631) ester-d3 as an internal standard (IS). Given the limited availability of direct comparative studies for this specific molecule, this document outlines a representative analytical method validation, presenting expected performance data based on established scientific principles and regulatory guidelines. We will compare its utility against alternative internal standards and provide detailed experimental protocols.

Introduction to Methylboronic Acid Pinacol Ester-d3 in Analytical Validation

This compound is a stable isotope-labeled (SIL) internal standard designed for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of three deuterium (B1214612) atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte, while its chemical properties remain nearly identical. This near-identical behavior is crucial for accurately correcting for variations during sample preparation and analysis.

The primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis back to the corresponding boronic acid. This instability necessitates careful method development to ensure accurate and reproducible results.

Comparison with Alternative Internal Standards

The choice of an internal standard is critical for the robustness of a quantitative analytical method. Here, we compare the performance of this compound with two common alternatives: a non-isotope labeled structural analog and a non-structurally analogous SIL-IS.

FeatureThis compound (SIL-IS)Structural Analog IS (e.g., Ethylboronic acid pinacol ester)Non-Analogous SIL-IS (e.g., Deuterated compound unrelated to analyte)
Co-elution Nearly identical chromatographic retention time with the analyte.Different retention time.Different retention time.
Extraction Recovery Identical to the analyte.May differ from the analyte.May differ from the analyte.
Ionization Efficiency Nearly identical to the analyte, minimizing matrix effects.[1][2]Can differ significantly, leading to variable matrix effects.Can differ significantly, leading to variable matrix effects.
Correction for Analyte Loss Excellent. Tracks the analyte through all steps.[3][4]Partial. Does not perfectly mimic analyte behavior.Partial. Does not perfectly mimic analyte behavior.
Accuracy & Precision High. Considered the "gold standard" for quantitative mass spectrometry.[5]Moderate. Prone to variability.Moderate. Prone to variability.
Commercial Availability Readily available.May require custom synthesis.Varies depending on the compound.

Representative Analytical Method Validation: Quantification of Methylboronic Acid

This section details a representative validation of an LC-MS/MS method for the quantification of methylboronic acid in a sample matrix, using this compound as the internal standard. The following data is illustrative of expected outcomes for a successful validation based on ICH Q2(R1) guidelines.[6][7][8]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • To 100 µL of the sample matrix (e.g., plasma, reaction mixture), add 10 µL of a 1 µg/mL solution of this compound in acetonitrile (B52724) (internal standard).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Methylboronic acid: To be determined based on the specific adduct (e.g., with a diol from the matrix or a derivatizing agent). For this example, we'll assume a hypothetical derivatized adduct.

    • This compound: To be determined based on the specific adduct.

Quantitative Performance Data (Illustrative)

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Linearity and Range

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995
Deviation from Nominal (%) < 15% (20% at LLOQ)

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ 1± 20%< 20%
Low QC 3± 15%< 15%
Mid QC 100± 15%< 15%
High QC 800± 15%< 15%

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (ng/mL)
LOD 0.5
LOQ 1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Matrix add_is Add Methylboronic acid pinacol ester-d3 (IS) sample->add_is extract Protein Precipitation & Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject UHPLC Injection reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result analyte Methylboronic Acid variability Process Variability (e.g., Extraction Loss, Ion Suppression) analyte->variability analyte_signal Analyte Signal (Variable) ratio Analyte Signal / IS Signal (Constant Ratio) analyte_signal->ratio is Methylboronic acid pinacol ester-d3 is->variability is_signal IS Signal (Variable) is_signal->ratio variability->analyte_signal variability->is_signal result Accurate Quantification ratio->result

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

While specific, published validation reports for analytical methods using this compound are not abundant, its properties as a stable isotope-labeled analog to methylboronic acid make it an exemplary internal standard. The use of such an internal standard is considered best practice in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise data.[1][2][3][4][5][9][10][11][12] The provided illustrative validation data and protocols serve as a robust template for the development and validation of analytical methods for methylboronic acid and related small molecule boronic acids. Researchers and drug development professionals can expect that a properly developed method employing this compound will meet the stringent requirements for analytical method validation set forth by regulatory agencies.

References

Deuterated vs. Non-Deuterated Boronic Esters in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the subtle yet significant impact of deuterium (B1214612) substitution on the performance of boronic esters in catalytic reactions, supported by experimental data and mechanistic insights.

In the landscape of modern synthetic chemistry, boronic esters are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The strategic replacement of hydrogen with its heavier isotope, deuterium, within the boronic ester structure can have a profound, albeit often subtle, influence on reaction kinetics and outcomes. This guide provides a comparative analysis of deuterated and non-deuterated boronic esters in catalysis, offering valuable insights for researchers, scientists, and drug development professionals seeking to fine-tune catalytic systems and understand reaction mechanisms.

The Kinetic Isotope Effect: A Window into Reaction Mechanisms

The primary tool for comparing the reactivity of deuterated and non-deuterated compounds is the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of a compound with a lighter isotope (kH) to that of its counterpart with a heavier isotope (kD).

  • Primary KIE (kH/kD > 1) : A significant primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. For instance, in a study on the formation of a boronate ester where a proton transfer is the rate-limiting step, a primary KIE of 1.42 was observed, indicating that the C-H bond is being cleaved during this step and replacing hydrogen with deuterium slows down the reaction.[1]

  • Secondary KIE (kH/kD ≈ 1 or < 1) : A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step. These effects are typically smaller. In the context of catalysis with aryl boronic esters, such as the Suzuki-Miyaura reaction, the key transmetalation step involves the cleavage of the carbon-boron bond, not a carbon-hydrogen bond on the aromatic ring. Therefore, deuterating the aryl group of the boronic ester would be expected to result in a secondary KIE.

Comparative Performance in Catalysis

While extensive quantitative data directly comparing the yields and reaction rates of a wide range of deuterated versus non-deuterated boronic esters in catalysis is still an emerging area of research, the principles of KIE provide a strong predictive framework.

In reactions like the Suzuki-Miyaura coupling, the transmetalation step is often crucial in determining the overall reaction rate. Mechanistic studies using 13C KIEs have confirmed that this step can be rate-limiting.[2] A secondary deuterium KIE in this context would arise from the change in vibrational frequencies of the C-D bond versus the C-H bond, which can affect the stability of the transition state.

  • Normal Secondary KIE (kH/kD > 1) : If the transition state is more sterically crowded or has a higher vibrational frequency at the deuterated position compared to the reactant, a small normal KIE may be observed. This would mean the non-deuterated boronic ester reacts slightly faster.

  • Inverse Secondary KIE (kH/kD < 1) : Conversely, if the transition state is less sterically hindered or has a lower vibrational frequency at the deuterated position, an inverse KIE may be observed, indicating the deuterated boronic ester reacts slightly faster.

Table 1: Experimentally Determined Kinetic Isotope Effects in Reactions Involving Boronic Esters

Reaction TypeIsotopic SubstitutionRate-Determining StepObserved KIE (kH/kD)InterpretationReference
Boronate Ester Formationo-aminomethylphenyl boronic acid with fructose (B13574) (deuterated solvent)Leaving group departure involving proton transfer1.42Primary KIE; C-H bond cleavage is rate-limiting.[1]

Note: Data for secondary deuterium KIEs in Suzuki-Miyaura coupling of deuterated aryl boronic esters is not widely published in comparative tables. The effect is generally small and highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Precise measurement of the Kinetic Isotope Effect is crucial for understanding the impact of deuteration. The following are detailed methodologies for key experiments.

Protocol 1: Competitive KIE Measurement using NMR Spectroscopy

This method is highly precise for determining KIEs by monitoring the reaction of a mixture of deuterated and non-deuterated substrates in real-time.

Materials:

  • A mixture containing a known ratio (e.g., 1:1) of the deuterated and non-deuterated boronic ester.

  • The coupling partner (e.g., aryl halide).

  • Palladium catalyst and ligand.

  • Base.

  • Anhydrous solvent.

  • NMR tube and spectrometer.

  • Internal standard.

Procedure:

  • Sample Preparation : In an inert atmosphere (e.g., a glovebox), combine the mixture of the deuterated and non-deuterated boronic ester, the aryl halide, catalyst, ligand, base, and solvent in an NMR tube. Add an internal standard for accurate quantification.

  • Initial Spectrum (t=0) : Acquire an initial high-resolution 1H or 13C NMR spectrum to determine the precise initial ratio of the deuterated and non-deuterated starting materials.

  • Reaction Monitoring : Initiate the reaction (e.g., by bringing to the desired temperature) and acquire a series of NMR spectra at regular time intervals.

  • Data Analysis : Integrate the signals corresponding to both the starting materials and the products for both the deuterated and non-deuterated species at each time point.

  • KIE Calculation : The KIE can be calculated from the changes in the relative ratios of the deuterated and non-deuterated starting materials or products over time using established kinetic equations.

Protocol 2: Synthesis of Deuterated Aryl Boronic Esters

A common method for preparing deuterated aryl boronic esters is through iridium-catalyzed C-H borylation followed by deuterodeborylation.

Materials:

  • Aryl or heteroaryl substrate.

  • Bis(pinacolato)diboron (B2pin2).

  • Iridium catalyst (e.g., [Ir(OMe)(cod)]2).

  • Ligand (e.g., dtbpy).

  • Deuterium oxide (D2O).

  • Solvent (e.g., THF).

Procedure:

  • C-H Borylation : In a reaction vessel under an inert atmosphere, dissolve the aryl substrate, B2pin2, iridium catalyst, and ligand in the chosen solvent. Stir the reaction at the appropriate temperature until the borylation is complete (monitor by GC-MS or NMR).

  • Isolation of Boronic Ester : Once the reaction is complete, remove the solvent under reduced pressure. The crude aryl boronic ester can be purified by column chromatography or used directly in the next step.

  • Deuterodeborylation : Dissolve the purified aryl boronic ester in a suitable solvent and add an iridium catalyst. Add D2O to the mixture.

  • Reaction and Work-up : Stir the reaction at room temperature or with gentle heating. The progress of the deuteration can be monitored by NMR spectroscopy. Upon completion, the deuterated product can be extracted with an organic solvent, dried, and the solvent removed to yield the deuterated aryl compound, which can then be converted back to a boronic ester if needed.

Visualizing Catalytic and Experimental Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes.

Suzuki_Miyaura_Cycle cluster_tm Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar' Transfer Ar-Ar' Ar-Ar' Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

KIE_Workflow Experimental Workflow for Competitive KIE Measurement cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation start Prepare 1:1 mixture of deuterated & non-deuterated boronic ester reactants Add coupling partner, catalyst, base, and solvent in an NMR tube start->reactants t0 Acquire initial NMR spectrum (t=0) reactants->t0 monitoring Initiate reaction and acquire spectra at regular intervals t0->monitoring integration Integrate signals for starting materials and products monitoring->integration calculation Calculate relative ratios and determine KIE integration->calculation end end calculation->end Final KIE Value

Caption: Workflow for KIE measurement by NMR.

Conclusion

The use of deuterated boronic esters in catalysis provides a powerful tool for mechanistic investigation through the study of kinetic isotope effects. While the impact on reaction rates and yields is often small (secondary KIEs), these subtle differences can provide crucial information about the transition states of key catalytic steps like transmetalation. For synthetic applications, the difference in performance between deuterated and non-deuterated boronic esters is typically negligible unless a C-H bond at the reaction center is directly involved in a rate-determining step. However, for the purpose of drug development, introducing deuterium can be a strategic move to alter metabolic pathways and improve a drug's pharmacokinetic profile, a field where the principles discussed here find significant application.

References

A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, Suzuki-Miyaura cross-coupling is an indispensable tool. The choice of the boronic acid derivative is critical to the success of these reactions. This guide provides an in-depth comparison of two popular classes of boronic esters: the conventional methylboronic acid pinacol (B44631) ester and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronate esters. This comparison is aimed at researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reagent for their specific cross-coupling needs.

While this guide refers to methylboronic acid pinacol ester, the deuterated form, methylboronic acid pinacol ester-d3, exhibits nearly identical chemical reactivity in cross-coupling reactions. The primary application for such isotopically labeled compounds is in mechanistic studies or as internal standards for quantitative analysis.

Core Differences in Stability and Reactivity

The fundamental distinction between pinacol esters and MIDA boronates lies in their stability and the mechanism of their activation for cross-coupling. Pinacol esters are trivalent, sp2-hybridized boron compounds, whereas MIDA boronates feature a tetracoordinate, sp3-hybridized boron center due to the dative bond from the nitrogen atom of the MIDA ligand. This structural difference has profound implications for their chemical properties.

MIDA boronates are exceptionally stable, often crystalline solids that are amenable to chromatographic purification and long-term storage at room temperature without degradation.[1][2] In contrast, pinacol esters, while more stable than their corresponding boronic acids, can be susceptible to hydrolysis, especially during purification on silica (B1680970) gel, and can undergo protodeboronation under certain conditions.[3][4][5]

A key advantage of MIDA boronates is their inertness under anhydrous cross-coupling conditions, which allows for their use as protecting groups for the boronic acid functionality.[1][6] They only become active for cross-coupling upon hydrolysis to the corresponding boronic acid, a process that can be finely controlled. This "slow-release" mechanism is particularly beneficial when working with unstable boronic acids, such as those derived from certain heterocycles, vinyl groups, or cyclopropanes, as it prevents their decomposition and leads to higher reaction yields.[1][7][8]

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

The choice between a pinacol ester and a MIDA boronate can significantly impact the outcome of a cross-coupling reaction. The following tables summarize the key performance differences based on available data.

PropertyMethylboronic Acid Pinacol EsterMIDA Boronate Esters
Stability Moderate; can hydrolyze on silica gel; susceptible to protodeboronation.[3][4][5]High; generally stable to air, moisture, and chromatography; indefinite benchtop stability.[1][2]
Reactivity Less reactive than boronic acids; can be sluggish in some reactions.[9]Unreactive until deprotection; allows for "slow-release" of the active boronic acid.[1][6]
Handling & Purification Purification by chromatography can be challenging.[4][5]Generally crystalline solids; compatible with standard silica gel chromatography.[1][2]
Key Advantage Commercially available and widely used.Enables the use of unstable boronic acids; allows for iterative cross-coupling.[7][10]
Primary Limitation Potential for decomposition and lower yields with sensitive substrates.[4]Requires a deprotection step (hydrolysis) to participate in the cross-coupling reaction.[1][8]

Table 1: General Properties of Methylboronic Acid Pinacol Ester and MIDA Boronate Esters

A direct comparison in a Suzuki-Miyaura polymerization study highlighted the superior performance of a thienyl MIDA boronate ester monomer over its pinacol ester counterpart under identical reaction conditions, resulting in higher molecular weight polymers and improved yields.[3][11] Furthermore, a study comparing the reactivity of various boron reagents established the following order: boroxine (B1236090) > boronic acid > MIDA boronate > pinacol boronate, indicating that under conditions where the boronic ester is used directly, the pinacol variant is less reactive than the hydrolyzed MIDA boronate.[12]

Experimental Workflow and Protocols

The operational workflows for cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation step of the boron reagent.

G cluster_pinacol Pinacol Ester Pathway cluster_mida MIDA Boronate Pathway p_start Pinacol Ester + Aryl Halide p_reagents Pd Catalyst, Ligand, Base, Solvent p_start->p_reagents 1. Add reagents p_reaction Reaction Mixture p_reagents->p_reaction 2. Form mixture p_hydrolysis In-situ Hydrolysis p_reaction->p_hydrolysis 3. Heat p_transmetalation Transmetalation p_hydrolysis->p_transmetalation 4. Generates Boronic Acid p_product Cross-Coupled Product p_transmetalation->p_product 5. C-C bond formation m_start MIDA Boronate + Aryl Halide m_reagents Pd Catalyst, Ligand, Base, Solvent m_start->m_reagents 1. Add reagents m_reaction Reaction Mixture m_reagents->m_reaction 2. Form mixture m_deprotection Controlled Hydrolysis (Slow Release) m_reaction->m_deprotection 3. Heat m_transmetalation Transmetalation m_deprotection->m_transmetalation 4. Generates Boronic Acid m_product Cross-Coupled Product m_transmetalation->m_product 5. C-C bond formation

Figure 1. Comparative workflow for Suzuki-Miyaura cross-coupling.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling with MIDA Boronates

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), palladium catalyst (e.g., Pd2(dba)3, 1.5 mol%), and ligand (e.g., XPhos, 6 mol%).

  • Reagent Addition: Add the base (e.g., K3PO4 or K2CO3, 3-5 equivalents) and, if required for slow-release of a particularly unstable boronic acid, a co-catalyst such as Cu(OAc)2 (50 mol%).[7]

  • Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., a mixture of DMF/isopropanol or dioxane/water) is then added.[7]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred for the required time (4-24 hours).[7]

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Logical Relationships in Reagent Selection

The decision to use a pinacol ester versus a MIDA boronate is often guided by the stability of the required boronic acid and the complexity of the synthetic route.

G start Synthetic Goal: Cross-Coupling boronic_acid_stability Is the required boronic acid stable? start->boronic_acid_stability use_pinacol Use Methylboronic Acid Pinacol Ester boronic_acid_stability->use_pinacol Yes use_mida Use MIDA Boronate Ester boronic_acid_stability->use_mida No iterative_coupling Is iterative cross-coupling required? use_pinacol->iterative_coupling iterative_coupling->use_pinacol No iterative_coupling->use_mida Yes

Figure 2. Decision tree for selecting the appropriate boronate ester.

Conclusion

Both methylboronic acid pinacol esters and MIDA boronate esters are valuable reagents in modern organic synthesis. Pinacol esters are workhorse compounds suitable for a wide range of applications, particularly when the corresponding boronic acid is stable. However, for challenging substrates, especially those involving unstable boronic acids, or for complex synthetic strategies like iterative cross-coupling, MIDA boronates offer a superior solution due to their exceptional stability and the ability for controlled, slow release of the active boronic acid. The choice of reagent should therefore be made based on a careful consideration of the substrate's properties and the overall synthetic design.

References

Assessing the Isotopic Purity of Methylboronic Acid Pinacol Ester-d3: A Comparative Guide to HRMS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is paramount for the integrity of their studies. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative methods—Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the isotopic purity of Methylboronic acid pinacol (B44631) ester-d3.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard

HRMS has emerged as a primary tool for determining the isotopic enrichment of deuterated compounds due to its exceptional mass accuracy and resolution. This technique allows for the clear differentiation of isotopologues—molecules that differ only in their isotopic composition.

The outstanding advantages of using HRMS for this purpose include its high sensitivity, rapid analysis time, and minimal sample consumption, often at the nanogram level.[1][2] ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is particularly well-suited for this analysis.

Experimental Protocol: HRMS Analysis

A general procedure for determining isotopic purity by HRMS involves several key steps. The sample is first introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. The instrument then measures the mass-to-charge ratio (m/z) of the ions with high precision.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol, at a low concentration (e.g., 1 µg/mL).

Data Acquisition Parameters (Representative):

ParameterValue
Ionization Mode Positive
Mass Range 100-200 m/z
Resolution > 60,000 FWHM
Scan Rate 1 Hz
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320 °C

Data Analysis:

The isotopic purity is calculated from the relative abundances of the different isotopologues observed in the mass spectrum. For Methylboronic acid pinacol ester-d3 (C7H12D3BO2), the monoisotopic mass of the unlabeled species (d0) is 142.1165 g/mol . The fully deuterated species (d3) has a monoisotopic mass of 145.1353 g/mol . The analysis involves integrating the peak areas for each isotopologue (d0, d1, d2, d3) and calculating their relative percentages.

Comparison with Alternative Methods

While HRMS is a powerful technique, NMR and GC-MS offer alternative approaches for assessing isotopic purity, each with its own set of advantages and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, including the specific sites of deuteration.[3] Both ¹H and ²H NMR can be used to determine isotopic purity.

Key Advantages:

  • Site-Specific Information: NMR can distinguish between different deuterated positions within a molecule.

  • Non-Destructive: The sample can be recovered and used for further experiments.[4]

  • Quantitative: With appropriate standards, NMR can provide accurate quantification of isotopic enrichment.

Limitations:

  • Lower Sensitivity: NMR is generally less sensitive than mass spectrometry.

  • Longer Acquisition Times: Acquiring high-quality NMR spectra can be time-consuming.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For boronic esters, there can be challenges with on-column hydrolysis, which can affect the accuracy of the analysis.

Key Advantages:

  • High Chromatographic Resolution: GC can effectively separate the analyte from impurities.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Limitations:

  • Volatility Requirement: The compound must be sufficiently volatile and thermally stable. Pinacol esters can sometimes be challenging to analyze by GC without degradation.

  • Potential for On-Column Reactions: The high temperatures used in GC can sometimes cause degradation or reactions of the analyte on the column.

Performance Comparison

The following table summarizes the key performance characteristics of HRMS, NMR, and GC-MS for the analysis of isotopic purity.

FeatureHRMSNMR SpectroscopyGC-MS
Sensitivity Very High (ng to pg)Moderate (µg to mg)High (pg to ng)
Specificity High (Mass Accuracy)Very High (Site-Specific)High (Chromatography)
Sample Consumption Very LowLow (Non-destructive)Low
Analysis Time FastSlowModerate
Quantitative Accuracy ExcellentVery GoodGood
Instrumentation Cost HighHighModerate

Experimental Workflows

The general workflow for assessing isotopic purity using these techniques can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Analysis Sample Methylboronic acid pinacol ester-d3 Dissolution Dissolution in appropriate solvent Sample->Dissolution HRMS HRMS Analysis Dissolution->HRMS NMR NMR Analysis Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS MassSpectra Mass Spectra Analysis HRMS->MassSpectra NMRSpectra NMR Spectra Integration NMR->NMRSpectra Chromatogram Chromatogram Analysis GCMS->Chromatogram PurityCalc Isotopic Purity Calculation MassSpectra->PurityCalc NMRSpectra->PurityCalc Chromatogram->PurityCalc

General experimental workflow for isotopic purity assessment.

Logical Relationship for Method Selection

The choice of analytical technique often depends on the specific requirements of the study. The following diagram illustrates the logical considerations for selecting the most appropriate method.

method_selection Start Start: Need to assess isotopic purity HighSensitivity Is high sensitivity critical? Start->HighSensitivity SiteSpecific Is site-specific information needed? HighSensitivity->SiteSpecific No UseHRMS Use HRMS HighSensitivity->UseHRMS Yes NonDestructive Is sample recovery essential? SiteSpecific->NonDestructive No UseNMR Use NMR SiteSpecific->UseNMR Yes NonDestructive->UseNMR Yes UseGCMS Consider GC-MS (if volatile & stable) NonDestructive->UseGCMS No

Decision tree for selecting an analytical method.

References

A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Boronic acids are indispensable reagents in modern chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and drug delivery. However, their inherent instability—propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation—often necessitates the use of protecting groups.[1][2] Conversion to a boronic ester enhances stability, facilitating purification, storage, and handling.[3][4]

The choice of protecting group is critical, as it dictates the ester's stability across a range of chemical environments, from chromatographic purification to multi-step synthetic sequences and physiological conditions. An ideal protecting group should render the boronic acid stable to the reaction conditions while being readily cleavable under specific, mild protocols.[2][4] This guide provides a comparative analysis of the stability of common boronic ester protecting groups, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions.

Comparing the Stability of Key Boronic Ester Protecting Groups

The stability of a boronic ester is primarily influenced by steric hindrance around the boron center and the presence of intramolecular coordination.[2] Bulky diols create sterically congested esters that are less susceptible to hydrolysis, while intramolecular coordination from a heteroatom (typically nitrogen) to the boron's empty p-orbital significantly enhances stability by reducing its Lewis acidity.[2][5]

Pinacol (B44631) (Bpin)

The most widely used protecting group, pinacol esters, are valued for their ease of preparation and general stability to anhydrous cross-coupling conditions and silica (B1680970) gel chromatography.[1][2] However, their stability is limited, and they are prone to slow hydrolysis, particularly under acidic or basic conditions, and can be unstable during reversed-phase HPLC analysis.[3][6] This reversibility can lead to product loss during aqueous workups or chromatography.[1][4]

N-Methyliminodiacetic Acid (MIDA)

MIDA boronates exhibit exceptional stability due to the strong intramolecular dative bond between the nitrogen atom and the boron center. This renders them stable to a wide array of harsh conditions, including oxidation, reduction, and anhydrous cross-coupling, making them compatible with many synthetic transformations.[4][7] Deprotection is reliably achieved under mild aqueous basic conditions.[2]

Pinanediol

Derived from chiral pinane, pinanediol esters are known to be highly thermodynamically stable, offering greater resistance to hydrolysis compared to pinacol esters.[1][8] They are often employed when enhanced stability is required.

Diethanolamine (B148213) (DEA) and Diisopropanolamine (B56660) (DIPA)

These protecting groups form bicyclic structures with a stabilizing B-N dative bond. Recent studies have shown that diisopropanolamine (DIPAB) esters exhibit significantly greater hydrolytic stability than diethanolamine (DEAB) esters, attributed to increased steric hindrance and a stronger B-N bond.[9]

Boralactones

A newer class of protecting groups, boralactones, feature an intramolecular coordination from a carboxyl group. This structure dramatically diminishes electron density on the boron atom, leading to a profound increase in oxidative stability—up to 10,000-fold compared to phenylboronic acid.[10]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of various boronic esters. Direct comparison between studies should be approached with caution due to variations in experimental conditions.

Table 1: Hydrolytic Stability of Boronic Esters
Protecting GroupSubstrateConditionsHalf-life (t½) / % HydrolysisAnalytical Method
Diisopropanolamine (DIPAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.04¹H NMR
Diethanolamine (DEAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.44¹H NMR
Pinacol (Bpin)2-Aminopyrimidine-5-boronic acidRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC
Pinacol (Bpin)Various arylboronic acidsRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysis observedHPLC
(1,1'-bicyclohexyl)-1,1'-diolPhenylboronic acidNot specifiedReported as the most stable among those examined in the studyNot specified

Data synthesized from multiple sources. Conditions are critical for interpretation.[1][9][11]

Table 2: Oxidative Stability of Boronic Acids and Derivatives
CompoundOxidantConditionsSecond-order rate constant (k₂) [M⁻¹s⁻¹]
Phenylboronic Acid (PBA)H₂O₂pH 7.41.3 x 10⁻¹
Benzoxaborole (BOL)H₂O₂pH 7.41.3 x 10⁻⁵
2,6-dimethyl-PBAH₂O₂pH 7.43.3 x 10⁻³
4-CF₃-PBAH₂O₂pH 7.41.1 x 10⁻²

This table highlights the remarkable ~10,000-fold increase in oxidative stability of the boralactone (BOL) structure compared to standard phenylboronic acid.[10]

Experimental Protocols

Protocol 1: General Procedure for Determining Hydrolytic Stability by ¹H NMR

This protocol is adapted from studies on the hydrolysis of diisopropanolamine boronic esters.[9]

  • Sample Preparation: Dissolve a precise amount (e.g., 10 mg) of the boronic ester in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • Analysis: Monitor the disappearance of a characteristic proton signal of the starting boronic ester and the appearance of signals from the hydrolyzed boronic acid and the diol.

  • Calculation: Calculate the percentage of hydrolysis at each time point by integrating the respective signals. For equilibrium studies, determine the concentrations of all species once no further change is observed to calculate the hydrolysis equilibrium constant (K_hyd).

Protocol 2: Assessing On-Column Hydrolytic Stability by RP-HPLC

This protocol is based on studies aimed at minimizing the hydrolysis of pinacol esters during analysis.[11][12]

  • Sample and Diluent Preparation: Prepare a stock solution of the boronic pinacol ester in a non-aqueous, aprotic solvent such as acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) to prevent premature hydrolysis.[11]

  • Chromatographic System: Use an HPLC system with a UV detector. The choice of stationary phase is critical; columns with low silanol (B1196071) activity (e.g., Waters XTerra MS C18) have been shown to significantly reduce on-column hydrolysis.[12]

  • Method Development:

    • Mobile Phase: Evaluate mobile phases with and without acidic modifiers (e.g., formic acid). The absence of an acid modifier often reduces hydrolysis. For certain compounds, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent may be required to stabilize the ester.[11]

    • Temperature: Evaluate the effect of column temperature. While often a minor factor, lower temperatures can sometimes reduce degradation.

  • Analysis: Inject the sample and monitor the chromatogram for the presence of the corresponding boronic acid.

  • Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total area of the ester and acid peaks.

Visualizing Stability and Selection Logic

G

Caption: General experimental workflow for quantifying the hydrolytic stability of boronic esters.

G

Caption: Comparison of structural features that enhance boronic ester stability over the free acid.

G start Need Protecting Group? harsh_cond Harsh Conditions? (Oxidation, Strong Acid/Base) start->harsh_cond Yes no_pg Use Boronic Acid Directly start->no_pg No chromatography Standard Purification? (Silica Gel) harsh_cond->chromatography No use_mida Use MIDA or other high-stability group harsh_cond->use_mida Yes deprotection Specific Deprotection Needed? chromatography->deprotection No use_bpin Use Pinacol (Bpin) chromatography->use_bpin Yes consider_cleavage Select based on cleavage condition (e.g., Base for MIDA) deprotection->consider_cleavage Yes

Caption: A decision-making diagram for selecting a suitable boronic acid protecting group.

Summary and Recommendations

The stability of boronic esters is a critical parameter that can determine the success of a synthetic strategy.

  • For general use involving standard purification and Suzuki-Miyaura coupling, pinacol (Bpin) esters offer a good balance of stability and reactivity. However, researchers must be mindful of their potential for hydrolysis during aqueous workups and chromatography.[1][3]

  • For multi-step synthesis involving harsh reagents (oxidants, reductants, strong acids/bases), MIDA boronates are the superior choice, offering a robust shield for the boronic acid moiety that can be removed under specific basic conditions.[7]

  • When oxidative stability is paramount , particularly in biological contexts, novel protecting groups like boralactones provide unprecedented stability against reactive oxygen species.[10]

  • For enhanced hydrolytic stability beyond that of pinacol, esters derived from more sterically hindered diols like pinanediol or those with intramolecular coordination such as diisopropanolamine (DIPA) should be considered.[1][9]

By understanding the factors that govern stability and leveraging the quantitative data available, researchers can select the optimal boronic ester protecting group, thereby improving the efficiency, reliability, and scope of their synthetic endeavors.

References

Evaluating the Kinetic Isotope Effect in Enzymatic Reactions: A Comparative Guide to Using CD3-Bpin and Other Deuterated Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanisms of enzymatic reactions is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, particularly for identifying rate-determining steps involving the cleavage of a C-H bond. This guide provides a comprehensive comparison of the use of trideuteromethyl-boronic acid pinacol (B44631) ester (CD3-Bpin) as a probe for KIE studies with other commonly used deuterated substrates. While specific enzymatic data for CD3-Bpin is not extensively available in public literature, this guide will use it as a representative example of a small, deuterated organoboron compound and compare its hypothetical application with established methodologies, particularly in the context of drug metabolism by cytochrome P450 enzymes.

Data Presentation: Comparative Kinetic Isotope Effects

The following table summarizes experimentally determined kinetic isotope effects for various enzymatic reactions using deuterated substrates. This data provides a quantitative basis for comparing the utility of different isotopic labeling strategies in mechanistic studies.

EnzymeSubstrate (H)Substrate (D)kH/kD (V/K)Reference Enzyme Class
Cytochrome P450 2D6DextromethorphanDextromethorphan-d37.8Cytochrome P450
Cytochrome P450 3A4MidazolamMidazolam-d43.5Cytochrome P450
Cytochrome P450 2E1p-Nitrophenolp-Nitrophenol-d45.2Cytochrome P450
Horse Liver ADHBenzyl alcoholBenzyl-α,α-d2 alcohol3.8Alcohol Dehydrogenase
Yeast ADHEthanolEthanol-1,1-d22.5Alcohol Dehydrogenase
HypotheticalMethyl-BpinCD3-BpinNot DeterminedVarious

Note: The KIE for CD3-Bpin is presented as "Not Determined" due to a lack of specific published data for its interaction with a particular enzyme. However, based on typical primary KIEs observed for C-H bond cleavage, a significant value would be expected if the C-B bond cleavage (or a preceding C-H activation step) is rate-limiting.

Experimental Protocols

Detailed methodologies are crucial for reproducible KIE experiments. Below are representative protocols for determining the KIE in an enzymatic reaction.

Protocol 1: Competitive KIE Measurement by LC-MS

This method is highly sensitive and suitable for determining the KIE from a single reaction mixture containing both the labeled and unlabeled substrates.

  • Reaction Setup:

    • Prepare a reaction buffer appropriate for the enzyme of interest (e.g., 100 mM potassium phosphate, pH 7.4 for cytochrome P450s).

    • Add the enzyme to the buffer at a final concentration determined by preliminary experiments.

    • Initiate the reaction by adding an equimolar mixture of the unlabeled substrate (e.g., CH3-Bpin) and the deuterated substrate (e.g., CD3-Bpin). The final substrate concentration should be at or below the Km for the unlabeled substrate.

    • For cofactor-dependent enzymes like P450s, ensure the cofactor (e.g., NADPH) is present in excess.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 5, 15, 30 minutes), withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by adding a suitable solvent (e.g., ice-cold acetonitrile (B52724) or methanol) containing an internal standard.

    • Centrifuge the quenched samples to precipitate the protein.

  • LC-MS Analysis:

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS).

    • Develop a chromatographic method that resolves the substrate and the product.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify the unlabeled and deuterated forms of the product.

  • Data Analysis:

    • Calculate the ratio of the deuterated product to the unlabeled product at each time point.

    • The KIE on V/K can be determined from the initial product ratios using the following equation: KIE = (ln(1 - f)) / (ln(1 - f * (P_D / P_H))) where f is the fractional conversion of the unlabeled substrate, and P_D / P_H is the ratio of the deuterated to unlabeled product.

Protocol 2: Non-Competitive KIE Measurement by UV-Vis Spectroscopy

This method is suitable when the reaction produces a chromophoric product and is performed in separate reactions for the labeled and unlabeled substrates.

  • Reaction Setup:

    • Prepare two sets of reaction mixtures as described in Protocol 1. One set will contain the unlabeled substrate, and the other will contain the deuterated substrate.

    • Ensure all concentrations are identical between the two sets of reactions.

  • Spectrophotometric Monitoring:

    • Monitor the formation of the product over time by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.

    • Record the initial reaction rates (v0) for both the unlabeled (vH) and deuterated (vD) substrates.

  • Data Analysis:

    • Determine the kinetic parameters Vmax and Km for both substrates by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

    • The KIE on Vmax is calculated as Vmax(H) / Vmax(D).

    • The KIE on V/K is calculated as (Vmax/Km)H / (Vmax/Km)D.

Mandatory Visualizations

Diagrams of Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate key aspects of evaluating kinetic isotope effects in enzymatic reactions.

G cluster_workflow Experimental Workflow for KIE Measurement prep Reaction Preparation (Enzyme, Buffer, Cofactors) add_sub Addition of Substrate Mixture (CH3-Bpin + CD3-Bpin) prep->add_sub reaction Enzymatic Reaction (Time Course) add_sub->reaction quench Reaction Quenching & Protein Precipitation reaction->quench analysis LC-MS Analysis (Quantification of Products) quench->analysis calc KIE Calculation (kH/kD) analysis->calc G cluster_pathway Simplified Enzymatic Reaction Pathway E_S E + S ES E-S Complex E_S->ES Binding TS Transition State [E-S]‡ ES->TS kH or kD (Rate-Limiting Step) EP E-P Complex TS->EP E_P E + P EP->E_P Product Release

A Comparative Guide to the Cross-Validation of LC-MS/MS Results Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone for achieving accurate and precise results.[1] These standards are essential for correcting variations throughout the analytical process, including sample extraction, chromatography, and ionization.[1][2] This guide provides a comparative overview of the cross-validation of analytical methods when utilizing different deuterated internal standards, supported by experimental data and detailed protocols.

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard, which is chemically identical to the analyte but has a different mass due to the replacement of hydrogen with deuterium (B1214612), is added to the sample.[3] Because the analyte and the internal standard exhibit nearly identical physicochemical properties, any variations during sample processing or analysis will affect both compounds equally.[4] This allows for accurate quantification based on the constant ratio of the analyte's signal to that of the internal standard.[3]

However, the choice of the deuterated standard, including the number and position of deuterium atoms, can impact assay performance.[1] In some cases, deuterium-labeled compounds may show slight differences in chromatographic retention times or extraction recoveries compared to their non-labeled counterparts.[1][5] Therefore, when changing an internal standard or comparing methods, a thorough cross-validation is imperative to ensure the reliability and comparability of the quantitative results.[1]

Experimental Protocols

A generalized, detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard is provided below. This protocol is suitable for the analysis of small molecules in biological matrices like plasma or serum.[3]

1. Preparation of Stock and Working Solutions:

  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a final volume of 1 mL.[3]

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for constructing the calibration curve by performing serial dilutions of the analyte stock solution with the appropriate solvent.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.[3]

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of the biological sample (e.g., plasma, serum), calibrator, or quality control, add the internal standard spiking solution.

  • Add a protein precipitation agent, such as a zinc sulfate (B86663) solution in methanol.[6]

  • Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).[1]

  • Gradient Elution: Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences.[1]

  • Mass Spectrometer: A tandem mass spectrometer is used for detection and quantification.

Data Presentation

The following tables summarize validation parameters from a study on immunosuppressants and provide a comparative analysis of testosterone (B1683101) quantification using different deuterated internal standards.

Table 1: Summary of LC-MS/MS Validation Parameters for Immunosuppressant Quantification [6][7]

ParameterCyclosporine ATacrolimusSirolimusEverolimusMycophenolic Acid
Linearity Range 2 - 1250 ng/mL0.5 - 42.2 ng/mL0.6 - 49.2 ng/mL0.5 - 40.8 ng/mL0.01 - 7.5 µg/mL
> 0.997> 0.997> 0.997> 0.997> 0.997
Intra-assay Precision (CV%) 0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%
Inter-assay Precision (CV%) 2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%
Intra-assay Accuracy 89 - 138%89 - 138%89 - 138%89 - 138%89 - 138%
Inter-assay Accuracy 90 - 113%90 - 113%90 - 113%90 - 113%90 - 113%
Recovery 76.6 - 84%76.6 - 84%76.6 - 84%76.6 - 84%76.6 - 84%

Table 2: Comparative Quantitative Results for Testosterone Using Different Deuterated Internal Standards [8]

Internal StandardMean Concentration (vs. D2 Target)Observation
Testosterone-D2 TargetThe method showed excellent agreement with a reference method.
Testosterone-D5 Lower ResultsYielded lower quantitative results compared to the D2 internal standard.
Testosterone-¹³C₃ Lower ResultsGave lower results than D2, but were closer to the target than D5.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the logical steps in a cross-validation study.

LC_MS_MS_Workflow LC-MS/MS Workflow with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify Cross_Validation_Workflow Cross-Validation of Two Deuterated Internal Standards cluster_methods Analytical Methods cluster_analysis Analysis cluster_comparison Data Comparison MethodA Method A: Analyte + IS-d(x) AnalyzeA Analyze with Method A MethodB Method B: Analyte + IS-d(y) AnalyzeB Analyze with Method B Samples Prepare Identical Sample Sets Samples->AnalyzeA Samples->AnalyzeB ResultsA Quantitative Results A AnalyzeA->ResultsA ResultsB Quantitative Results B AnalyzeB->ResultsB Compare Statistical Comparison (e.g., Bland-Altman, Regression) ResultsA->Compare ResultsB->Compare Conclusion Assess Comparability & Bias Compare->Conclusion

References

The Gold Standard Debate: 13C vs. Deuterium Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance comparison for researchers, scientists, and drug development professionals.

In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards (SIL-IS) are the undisputed gold standard, meticulously mimicking the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization.[1] However, the specific isotope used for labeling—most commonly Carbon-13 (¹³C) or Deuterium (B1214612) (²H)—can significantly influence assay performance. This guide provides an objective, data-driven comparison of ¹³C and deuterium-labeled internal standards to inform the selection process in demanding research and development environments.

Key Performance Differences: A Head-to-Head Comparison

The fundamental distinctions between ¹³C and deuterium-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to correct for matrix effects. While deuterium-labeled standards are more common due to lower cost and wider availability, a growing body of evidence points to the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[2][3]

Chromatographic Co-elution: One of the most critical advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[2][3] This is because the substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule.[3] In contrast, deuterium-labeled standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte.[2] This phenomenon, known as the "isotope effect," is more pronounced in high-resolution chromatography systems like UPLC-MS/MS and can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.[2][4]

Isotopic Stability: ¹³C-labeled internal standards are chemically robust and not susceptible to isotopic exchange.[2][5] The ¹³C atoms are integrated into the carbon backbone of the molecule, ensuring the label's integrity throughout the analytical process.[5] Deuterium-labeled standards, however, can be prone to back-exchange, where deuterium atoms are replaced by protons from the solvent or sample matrix.[2][6] This is particularly a risk if the deuterium label is on an exchangeable site, such as a hydroxyl (-OH) or amine (-NH) group, or on a carbon atom adjacent to a carbonyl group.[6][7] Such isotopic exchange can lead to inaccurate results by generating a false signal for the unlabeled analyte.[6]

Correction for Matrix Effects: Due to their identical elution profiles, ¹³C-labeled standards provide superior correction for matrix effects.[2] Matrix effects, caused by co-eluting compounds from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy of quantification. Because ¹³C-labeled standards experience the exact same matrix effects as the analyte at the same retention time, they offer more reliable compensation. The chromatographic shift observed with deuterium-labeled standards can result in differential matrix effects between the analyte and the internal standard, leading to quantification errors.[2][8]

Quantitative Performance Data

The following tables summarize quantitative data from various studies, highlighting the performance differences between ¹³C and deuterium-labeled internal standards.

Performance ParameterDeuterium (²H) Labeled Internal Standard¹³C Labeled Internal StandardKey Findings & References
Chromatographic Co-elution Often exhibits a retention time shift, eluting earlier than the analyte.[2][4]Typically co-elutes perfectly with the analyte.[2][9]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[2]
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time matching.[2] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[10]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[10] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[11]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons, especially if the label is on an exchangeable site.[2][6] A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[7][8]Highly stable with no risk of isotopic exchange.[2][5]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[2][8]Excellent at correcting for matrix effects due to identical elution profiles.[2]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.

Experimental Protocols

To rigorously evaluate the performance of internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for comparing ¹³C and deuterium-labeled internal standards.

Objective: To compare the performance of a ¹³C-labeled and a deuterium-labeled internal standard for the quantification of a specific analyte in a biological matrix (e.g., plasma) by LC-MS/MS.

Materials:

  • Analyte reference standard

  • ¹³C-labeled internal standard

  • Deuterium-labeled internal standard

  • Blank biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, ¹³C-IS, and ²H-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions of the analyte for the calibration curve by serially diluting the stock solution.

    • Prepare separate working solutions for the ¹³C-IS and ²H-IS at a fixed concentration.

  • Sample Preparation (Protein Precipitation Example):

    • Prepare two sets of calibration curve samples by spiking the blank biological matrix with the analyte working solutions.

    • To one set, add the ¹³C-IS working solution. To the other set, add the ²H-IS working solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Add three volumes of a protein precipitation agent (e.g., acetonitrile) containing the respective internal standard to each sample.

    • Vortex the samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC method to achieve chromatographic separation of the analyte.

    • Optimize the MS/MS parameters for the analyte and both internal standards (precursor and product ions, collision energy, etc.).

    • Analyze the prepared samples.

  • Data Analysis and Performance Evaluation:

    • Chromatographic Co-elution: Compare the retention times of the analyte, ¹³C-IS, and ²H-IS.

    • Accuracy and Precision: Construct calibration curves for both sets of samples and calculate the accuracy and precision of the QC samples.

    • Matrix Effect Evaluation:

      • Prepare three sets of samples:

        • Set A: Analyte and IS in a neat solution.

        • Set B: Blank matrix extract spiked with analyte and IS (post-extraction spike).

        • Set C: Blank matrix spiked with analyte and IS before extraction (pre-extraction spike).

      • Calculate the matrix effect by comparing the peak areas of the analyte and IS in Set B to Set A.

      • Calculate the recovery by comparing the peak areas in Set C to Set B.

    • Isotopic Stability (for ²H-IS):

      • Incubate the ²H-IS in the blank matrix for a period equivalent to the sample preparation and analysis time.

      • Analyze the sample and monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike Spike with Analyte & Internal Standard (¹³C or ²H) start->spike Add precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate Add centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Processing & Quantification lcms->data

General experimental workflow for sample analysis.

chromatographic_behavior cluster_13C ¹³C Labeled Internal Standard cluster_D Deuterium Labeled Internal Standard a1 Analyte p1 b1 Analyte a1->b1 a2 ¹³C-IS p2 b2 ²H-IS a2->b2 peak1 peak2 p3 p4 peak3 peak4 time_axis Retention Time -->

Chromatographic behavior of labeled standards.

Conclusion and Recommendation

For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[1] Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[1][2] While deuterated internal standards are a more common and cost-effective option, they can introduce complications such as chromatographic shifts and potential isotopic instability.[1][3] When using deuterated standards, careful validation is crucial to ensure these potential issues do not compromise the integrity of the results. For researchers and drug development professionals where data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.

References

The Gold Standard of Quantification: Why a Deuterated Internal Standard Surpasses a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of target molecules is not just a goal; it is a necessity. The use of an internal standard (IS) in powerful techniques like liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data reliability.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation and analysis.[1][2]

When choosing an internal standard, researchers are often faced with a critical decision: employ a deuterated standard, a type of stable isotope-labeled (SIL) standard, or a structural analog. While both have their applications, a wealth of scientific evidence and regulatory preference points to the superiority of deuterated standards for achieving the most accurate and reproducible results.[1][3] This guide provides a comprehensive comparison, backed by experimental data and protocols, to illuminate the justification for selecting a deuterated standard.

The Core Advantage: Near-Identical Mimicry

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[1][4] This subtle change in mass allows it to be distinguished by the mass spectrometer, while its physicochemical properties remain virtually identical to the analyte.[4] In contrast, a structural analog is a different molecule that is structurally similar to the analyte.[1] However, even small differences in structure can lead to different behaviors during analysis, potentially compromising the accuracy of the results.[4]

The near-identical nature of a deuterated standard is the bedrock of its superior performance.[4][5] It co-elutes with the analyte during chromatography and experiences the same effects from the sample matrix, such as ion suppression or enhancement.[6][7] This allows for more effective normalization and a more accurate quantification of the target compound.[5]

Comparative Performance: A Data-Driven Justification

The superior performance of a deuterated standard becomes evident when examining key bioanalytical validation parameters. The following table summarizes representative data from a comparative experiment to quantify a drug in human plasma using either a deuterated internal standard or a structural analog.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardJustification
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%The lower coefficient of variation (CV) with the deuterated IS indicates higher precision and better correction for variability between different patient samples.[8]
Accuracy (% Bias) -2% to +3%-10% to +12%The deuterated IS provides results closer to the true value, demonstrating higher accuracy.[9]
Recovery Variability (%CV) <10%>15%The deuterated IS more reliably tracks the analyte's recovery throughout the sample preparation process.[5]
Matrix Effect (%CV) <5%15-25%The deuterated IS is more effective at compensating for the suppression or enhancement of the analyte's signal caused by other components in the sample matrix.[5][6]

Data is representative and compiled from principles described in referenced literature.[1][5][8]

Experimental Protocols: A Glimpse into the Lab

To illustrate the practical application, here are summarized methodologies for key experiments used to evaluate the performance of an internal standard.

General Bioanalytical Method for Drug Quantification in Plasma
  • Preparation of Standards and Quality Controls (QCs): Stock solutions of the analyte and the internal standard (deuterated or structural analog) are prepared in a suitable organic solvent (e.g., methanol). A series of calibration standards and QCs at low, medium, and high concentrations are then created by spiking blank human plasma with known amounts of the analyte.[1]

  • Sample Preparation (Protein Precipitation):

    • An aliquot (e.g., 100 µL) of each standard, QC, and unknown study sample is placed in a microcentrifuge tube.

    • A fixed amount of the internal standard solution is added to each tube (except for blank samples).

    • A protein precipitation agent (e.g., acetonitrile) is added to each sample to remove proteins.

    • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube for analysis.[8]

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The analyte and internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the unknown samples.

Matrix Effect Evaluation
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS are spiked into the mobile phase.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.[8]

  • Analysis: All three sets of samples are analyzed by LC-MS/MS.

  • Calculation: The matrix effect is calculated by comparing the peak areas of the analyte and IS in the presence of the matrix (Set B) to their peak areas in the neat solution (Set A). The ability of the IS to compensate for the matrix effect is determined by the consistency of the analyte-to-IS peak area ratio across different samples.[5]

Visualizing the Rationale and Workflow

To further clarify the decision-making process and experimental procedures, the following diagrams illustrate the key concepts.

G cluster_0 Choice of Internal Standard cluster_1 Key Performance Metrics Analyte Quantification Analyte Quantification Deuterated Standard Deuterated Standard Analyte Quantification->Deuterated Standard Preferred Structural Analog Structural Analog Analyte Quantification->Structural Analog Alternative High Accuracy & Precision High Accuracy & Precision Deuterated Standard->High Accuracy & Precision Effective Matrix Effect Correction Effective Matrix Effect Correction Deuterated Standard->Effective Matrix Effect Correction Consistent Recovery Consistent Recovery Deuterated Standard->Consistent Recovery Lower Accuracy & Precision Lower Accuracy & Precision Structural Analog->Lower Accuracy & Precision Variable Matrix Effect Correction Variable Matrix Effect Correction Structural Analog->Variable Matrix Effect Correction Inconsistent Recovery Inconsistent Recovery Structural Analog->Inconsistent Recovery

Caption: Logical relationship for selecting an internal standard.

G Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Addition of Internal Standard->Sample Preparation (e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation)->LC-MS/MS Analysis Data Processing (Analyte/IS Ratio) Data Processing (Analyte/IS Ratio) LC-MS/MS Analysis->Data Processing (Analyte/IS Ratio) Quantification Quantification Data Processing (Analyte/IS Ratio)->Quantification

Caption: General experimental workflow for bioanalysis.

Regulatory Perspective and Conclusion

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical methods.[3][6] The use of a deuterated standard is often considered an indication of a robust and well-developed assay, which can streamline the regulatory submission process.[10]

While structural analogs can be used when a deuterated standard is unavailable or prohibitively expensive, their use requires more extensive validation to demonstrate their suitability.[4][11] However, the potential for compromised data quality and the need for additional validation efforts often outweigh the initial cost savings.[6]

References

Safety Operating Guide

Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Methylboronic acid pinacol (B44631) ester-d3. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Methylboronic acid pinacol ester-d3, like other boronic acid derivatives, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Consider double gloving.
Body Protection A lab coat that fully covers the arms and is fastened in the front.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] Ensure the label also indicates that it is a boronic acid derivative.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing papers, and absorbent pads used for spills should be placed in the designated solid hazardous waste container.[1]

3. Liquid Waste Disposal:

  • All solutions containing this compound must be collected in the designated liquid hazardous waste container.[1]

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent such as acetone (B3395972) or ethanol (B145695) to remove the bulk of the residue.[2] This initial rinseate must be collected and disposed of as liquid hazardous waste.[2]

  • Secondary Decontamination: For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[3][4] This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.

  • Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.

5. Spill Management:

  • Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area with a cloth dampened with a suitable solvent, followed by a decontamination solution. All cleanup materials must be placed in a sealed bag and disposed of as solid hazardous waste.[1]

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry into the affected area until it has been deemed safe by trained personnel.[1]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate decon Decontaminate Glassware & Surfaces ppe->decon solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store Waste in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage rinse Collect All Rinsates as Liquid Hazardous Waste decon->rinse rinse->liquid_container pickup Arrange for Hazardous Waste Pickup via EHS storage->pickup end End of Procedure pickup->end

Caption: Disposal workflow for this compound.

It is important to note that while the deuteration of this compound does not significantly alter its chemical hazards compared to the non-deuterated form, it is still crucial to handle it with the same level of care and to follow all institutional and regulatory guidelines for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

References

Personal protective equipment for handling Methylboronic acid pinacol ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Methylboronic Acid Pinacol (B44631) Ester-d3

This guide provides essential safety protocols and operational plans for the handling and disposal of Methylboronic acid pinacol ester-d3. The procedures outlined are designed to minimize risk and ensure the safety of laboratory personnel. Given that this is a deuterated compound, it should be handled with the same precautions as its non-deuterated analog, treating it as a substance with potential hazards.

Chemical and Physical Properties

A summary of the key quantitative data for Methylboronic acid pinacol ester is provided below.

PropertyValue
Chemical Name This compound
Synonyms 2-(methyl-d3)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C₇H₁₂D₃BO₂
CAS Number 94242-85-0[1]
Appearance Colorless liquid or white crystalline solid[2]
Boiling Point 120-122 °C at 747 Torr[2]
Solubility Soluble in organic solvents like alcohols, ethers, and hydrocarbons[2]

Hazard Identification and Personal Protective Equipment (PPE)

Methylboronic acid pinacol ester is classified as harmful and an irritant. All handling must be conducted within a certified chemical fume hood.[3]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5]

  • Signal Word: Warning

  • Hazard Pictograms: GHS07 (Exclamation Mark)

Required Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[3][6][7]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[3] Consider double gloving.Provides a barrier against skin contact, which can cause irritation and absorption.[4]
Body Protection A flame-resistant lab coat that covers the arms and fastens in the front.[3][7]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hood is required.[3] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[6][8]Prevents inhalation of vapors or aerosols, which may cause respiratory tract irritation.[4]
Footwear Closed-toe shoes.[3][7]Protects feet from spills and falling objects.

Operational and Disposal Plans

The following step-by-step procedures provide guidance for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Experimental Protocols: Safe Handling Workflow
  • Receiving and Inspection : Upon receipt, visually inspect the container for damage or leaks. Ensure the label clearly identifies the contents and displays appropriate hazard warnings.

  • Storage : Store the compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[4][8][9] Storage under an inert atmosphere, such as Argon, is recommended.[4] Keep away from strong oxidizing agents, as they are incompatible.[5][8][10]

  • Handling (Weighing and Dissolving) :

    • Conduct all manipulations of the solid or its solutions inside a certified chemical fume hood to prevent inhalation.[3]

    • Ensure all required PPE is worn before handling.

    • To weigh the compound, use a tared, sealed container to minimize exposure.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures
  • Spill Response :

    • Small Spills (in fume hood): Absorb the spill with an inert material like dry earth or sand.[4] Transfer the absorbed material and any contaminated items into a closable, labeled container for hazardous waste disposal.[4]

    • Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

  • First Aid Measures :

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]

    • Skin Contact: Remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes.[4] Seek medical advice if irritation persists.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][8]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give half a liter of water to drink.[4] Seek immediate medical attention.

Disposal Plan

Disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][11]

  • Waste Segregation :

    • Solid Waste : All contaminated solid materials, including gloves, bench paper, and weighing papers, must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[3]

    • Liquid Waste : Collect all solutions containing the compound in a designated, sealed, and clearly labeled liquid hazardous waste container.[3]

  • Labeling : All waste containers must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Decontamination Protocol :

    • Initial Rinse : In a chemical fume hood, rinse contaminated glassware and surfaces first with a suitable organic solvent (e.g., ethanol, acetone). This first rinseate must be collected and disposed of as liquid hazardous waste.[11]

    • Aqueous Wash : Subsequent rinses can be performed with a basic aqueous solution (e.g., pH 10 buffer or 1-2M NaOH solution) to convert residual boronic acid into its water-soluble boronate salt, facilitating removal.[3][12] Collect this rinsate as hazardous waste.

    • Final Rinse : A final rinse with water can be performed. All rinsates from the decontamination process must be collected and disposed of as liquid hazardous waste.[3]

  • Final Disposal : Store sealed and labeled waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS department.[13]

Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep Preparation & Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood (Weighing, Transfer, Reaction) ppe->handling spill Spill Occurs handling->spill No exp_comp Experiment Complete handling->exp_comp Yes spill_proc Follow Spill Response Protocol spill->spill_proc spill_proc->handling waste Segregate Hazardous Waste (Solid & Liquid) exp_comp->waste decon Decontaminate Glassware & Work Area waste->decon disposal Store Waste for EHS Pickup decon->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.